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  • Product: 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid
  • CAS: 1000018-70-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid in DMSO

Abstract Introduction: The Critical Role of DMSO Solubility in Drug Discovery Dimethyl sulfoxide (DMSO) is a powerful and widely utilized solvent in the pharmaceutical industry, primarily due to its exceptional ability t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Critical Role of DMSO Solubility in Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful and widely utilized solvent in the pharmaceutical industry, primarily due to its exceptional ability to dissolve a broad range of both polar and nonpolar compounds.[3] In the context of high-throughput screening (HTS), which is a cornerstone of modern drug discovery, compounds are typically stored and assayed from concentrated DMSO stock solutions.[1] Therefore, the solubility of a test compound in DMSO is a fundamental prerequisite for its inclusion in screening libraries and subsequent biological evaluation.

Poor solubility in DMSO can lead to a cascade of issues, including:

  • Inaccurate Concentration Determination: If a compound is not fully dissolved, the actual concentration in solution will be lower than intended, leading to erroneous structure-activity relationship (SAR) data.[3]

  • Compound Precipitation: Compounds that are sparingly soluble in DMSO may precipitate upon dilution into aqueous assay buffers, a common step in many biological assays.[3] This can result in a loss of active compound and the generation of false negatives.

  • Assay Interference: Undissolved particles can interfere with assay readouts, particularly in optical-based methods such as fluorescence or absorbance assays.

Given these considerations, a thorough understanding and experimental determination of the solubility of a novel compound like 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid in DMSO is not merely a preliminary step but a critical-path activity in its development journey.

Chemical Profile of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid

While specific experimental data for this compound is sparse, we can infer some of its properties based on its structure. The molecule contains a carboxylic acid group, a nitro group, and an ethoxycarbonylpiperidine moiety. The presence of the carboxylic acid suggests a potential for pH-dependent solubility in aqueous solutions. The overall structure indicates a moderately complex organic molecule for which solubility in various solvents will be a key characteristic.

Theoretical Framework: Understanding Thermodynamic and Kinetic Solubility

When discussing solubility, it is essential to distinguish between two key concepts: thermodynamic and kinetic solubility.[4][5][6]

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure, in the presence of an excess of the solid compound.[5][6] It represents the true, stable solubility and is often determined using the "gold standard" shake-flask method over an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

  • Kinetic Solubility: This refers to the concentration at which a compound precipitates from a supersaturated solution.[5][6] In the context of drug discovery, it is often measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing the point of precipitation.[4][8][9] This method is amenable to high-throughput formats and provides a rapid assessment of a compound's propensity to precipitate under assay-relevant conditions.[4][9]

The relationship between these two parameters is crucial. The kinetic solubility value is often higher than the thermodynamic solubility because the system has not had sufficient time to reach equilibrium.

Logical Relationship: Solubility Types and Their Determination

G cluster_0 Solubility Concepts cluster_1 Experimental Determination Thermodynamic Solubility Thermodynamic Solubility Shake-Flask Method Shake-Flask Method Thermodynamic Solubility->Shake-Flask Method  is determined by Kinetic Solubility Kinetic Solubility High-Throughput Methods High-Throughput Methods Kinetic Solubility->High-Throughput Methods  is assessed by Equilibrium State Equilibrium State Shake-Flask Method->Equilibrium State  achieves Metastable State Metastable State High-Throughput Methods->Metastable State  observes

Caption: Relationship between solubility types and their experimental determination methods.

Experimental Protocols for Determining Solubility in DMSO

To ascertain the solubility of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid in DMSO, a multi-faceted approach involving both thermodynamic and kinetic methods is recommended.

Materials and Reagents
  • 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Analytical balance

  • Calibrated pipettes and sterile, nuclease-free tips

  • 96-well microplates

  • Plate reader with nephelometry or turbidimetry capabilities

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the definitive approach for determining the equilibrium solubility of a compound.[6][7]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: To each vial, add a precise volume of DMSO.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[7]

  • Phase Separation: After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.[7]

  • Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring that no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Accurately dilute the filtered supernatant with DMSO and quantify the concentration of the dissolved compound using a validated HPLC method with a pre-prepared standard curve.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method provides a rapid assessment of the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the conditions of many biological assays.[4][8][9]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh a precise amount of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid and dissolve it in a known volume of DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.[3][8] Gentle warming or sonication can be used to aid dissolution if necessary.[3]

  • Serial Dilution in DMSO: Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations.[3]

  • Assay Plate Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells.[7]

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to achieve the final desired concentrations.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[7]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Experimental Workflow for Solubility Determination

G cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility Add Excess Solid to DMSO Add Excess Solid to DMSO Equilibrate (24-48h) Equilibrate (24-48h) Add Excess Solid to DMSO->Equilibrate (24-48h) Centrifuge & Filter Centrifuge & Filter Equilibrate (24-48h)->Centrifuge & Filter HPLC Quantification HPLC Quantification Centrifuge & Filter->HPLC Quantification Thermodynamic Solubility Value Thermodynamic Solubility Value HPLC Quantification->Thermodynamic Solubility Value Prepare DMSO Stock Prepare DMSO Stock Serial Dilution in DMSO Serial Dilution in DMSO Prepare DMSO Stock->Serial Dilution in DMSO Add to Aqueous Buffer Add to Aqueous Buffer Serial Dilution in DMSO->Add to Aqueous Buffer Measure Turbidity Measure Turbidity Add to Aqueous Buffer->Measure Turbidity Kinetic Solubility Value Kinetic Solubility Value Measure Turbidity->Kinetic Solubility Value Start Start Start->Add Excess Solid to DMSO Start->Prepare DMSO Stock

Caption: Workflow for determining thermodynamic and kinetic solubility.

Data Presentation and Interpretation

The results from the solubility experiments should be tabulated for clarity and ease of comparison.

Table 1: Quantitative Solubility Data for 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid
ParameterValueUnitMethod
Kinetic Solubility To be determinedmg/mL or mMNephelometry/Turbidimetry
Thermodynamic Solubility To be determinedmg/mL or mMShake-Flask Method

Interpretation of Results:

A significant discrepancy between the kinetic and thermodynamic solubility values can indicate that the compound readily forms supersaturated solutions that are prone to precipitation over time. This information is critical for designing robust biological assays and for formulation development.

Factors Influencing Solubility in DMSO

The solubility of an organic compound like 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid in DMSO is influenced by several physicochemical properties:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces in the solid-state crystal lattice is a major determinant of solubility.[2]

  • Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules. DMSO is a polar aprotic solvent, and its ability to form favorable interactions with the solute will enhance solubility.

  • Molecular Structure: The presence of functional groups that can interact with DMSO, such as the carboxylic acid and nitro groups in the target molecule, can influence solubility. The presence of a non-fused benzene ring and carboxylic acid derivatives has been associated with increased DMSO solubility.[1]

  • Purity of the Compound: Impurities can affect the crystal lattice and, consequently, the measured solubility.

Conclusion

While a definitive, pre-existing value for the solubility of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid in DMSO is not publicly documented, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing both thermodynamic and kinetic solubility assays, researchers can obtain a comprehensive understanding of the compound's solubility profile. This knowledge is indispensable for ensuring data quality in early-stage drug discovery and for making informed decisions throughout the development process. The robust methodologies outlined herein will empower researchers to accurately characterize this and other novel chemical entities, paving the way for successful downstream applications.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [Link]

  • NextSDS. 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid. [Link]

  • Gant, T. G. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Medicinal Chemistry. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • PubChem. 5-Nitro-2-(piperidin-1-yl)benzoic acid. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Zhang, X., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Thati, J., et al. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical and Engineering Data. [Link]

  • United States Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Pion. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Workflows for 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Data Synthesis Executive Summary In modern drug discovery, highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Data Synthesis

Executive Summary

In modern drug discovery, highly functionalized, structurally rigid building blocks are essential for developing novel pharmacophores. 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (CAS: 1000018-70-1) serves as a highly versatile, bifunctional advanced intermediate[1]. Featuring both an oxidatively stable, reducible nitro group and a reactive carboxylic acid, this scaffold allows for orthogonal derivatization. This whitepaper synthesizes the Material Safety Data Sheet (MSDS) core principles with field-proven handling protocols, ensuring that process scientists can safely and efficiently integrate this compound into peptidomimetic and targeted therapeutic workflows[2].

Physicochemical Profiling & Molecular Data

Understanding the intrinsic properties of a molecule is the first step in predicting its behavior in both biological and synthetic environments. The piperidine ring introduces lipophilicity and a basic nitrogen center (though sterically hindered and conjugated), while the nitrobenzoic acid moiety provides polarity and hydrogen-bonding capabilities[3].

PropertyValueCausality & Experimental Implication
Chemical Name 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acidThe 3-substituted piperidine creates a chiral center, often requiring enantioselective resolution depending on the downstream API target.
CAS Number 1000018-70-1Unique identifier for regulatory tracking and compliance[4].
Molecular Formula C15H18N2O6Indicates a highly oxygenated structure; potential for specific solvation requirements[5].
Molecular Weight 322.31 g/mol Falls within the optimal range for Lipinski's Rule of 5, making it an excellent fragment for oral drug design[5].
SMILES O=C(O)C1=CC(=O)=CC=C1N2CCC(C(OCC)=O)CC2The electron-withdrawing nitro group para to the piperidine nitrogen reduces the nucleophilicity of the piperidine ring[3].

Hazard Assessment & Toxicology (MSDS Core)

As a Senior Application Scientist, I emphasize that safety protocols must be dictated by the molecule's mechanistic reactivity rather than generic laboratory rules. According to standard safety data profiles for CAS 1000018-70-1, the compound presents specific occupational hazards[4].

GHS Classification & Mechanistic Causality
  • Skin Irritation (Category 2, H315) & Eye Irritation (Category 2A, H319):

    • Causality: The acidic proton of the carboxylic acid (pKa ~3.5-4.0) readily disrupts the physiological pH of ocular and mucosal membranes. Furthermore, the electron-deficient nitroaromatic ring can act as a mild electrophile, potentially reacting with nucleophilic residues (e.g., cysteine, lysine) on skin proteins, leading to contact dermatitis or sensitization.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335):

    • Causality: As a fine crystalline powder, the compound can hold a static charge. Aerosolization leads to inhalation, where the compound deposits in the respiratory tract, causing localized acidification and irritation[4].

Exposure Controls & Mitigation
  • Engineering Controls: All manipulations of the dry powder must be performed within a certified Class II fume hood or a localized exhaust ventilation (LEV) system.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are required. If handling in highly polar aprotic solvents (like DMSO or DMF) which act as carrier solvents through the dermal barrier, double-gloving is strictly mandated.

Self-Validating Experimental Protocol: Amide Coupling Workflow

To demonstrate the synthetic utility of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid, the following protocol outlines a standard HATU-mediated amide coupling. This protocol is designed as a self-validating system , meaning each step includes an analytical checkpoint to ensure causality and success before proceeding.

Step 1: Preparation & Inert Atmosphere Setup

  • Action: Purge a dry 50 mL round-bottom flask with Argon. Weigh 1.0 mmol (322.3 mg) of the compound using an anti-static weigh boat to prevent aerosolization.

  • Causality: Argon prevents the introduction of atmospheric moisture, which would competitively hydrolyze the activated ester intermediate.

Step 2: Solvation

  • Action: Add 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at 400 rpm until complete dissolution.

  • Validation Check: Visual inspection must reveal a clear, pale yellow solution. Turbidity indicates incomplete dissolution or solvent moisture contamination.

Step 3: Carboxylic Acid Activation

  • Action: Add 1.2 mmol of HATU, followed by the dropwise addition of 2.5 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA deprotonates the carboxylic acid (acting as a non-nucleophilic base due to steric hindrance), allowing the carboxylate to attack HATU. This forms a highly reactive HOAt-ester.

  • Validation Check: Remove a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The mass spectrum must show the disappearance of the starting material ( [M+H]+=323.3 ) and the appearance of the activated intermediate.

Step 4: Amine Addition & Quenching

  • Action: Add 1.1 mmol of the target primary amine. Stir at room temperature for 2 hours. Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ .

  • Causality: The bicarbonate quench neutralizes excess DIPEA and hydrolyzes any unreacted active ester, driving the desired lipophilic amide product into the organic phase during subsequent ethyl acetate extraction.

  • Validation Check: Perform Thin-Layer Chromatography (TLC) using 5% Methanol in Dichloromethane. The product spot should be significantly less polar (higher Rf​ ) than the starting carboxylic acid.

Mechanistic Workflow Visualization

The following diagram maps the logical progression from hazard assessment to synthetic utility, illustrating the dual pathways available for this bifunctional intermediate.

G A 2-[3-(Ethoxycarbonyl)piperidin-1-yl] -5-nitrobenzoic acid (CAS: 1000018-70-1) B Hazard Assessment (Irritant / Respiratory Hazard) A->B Risk Analysis D Synthetic Utility & Activation A->D Chemical Reactivity C Safety Controls (Fume Hood, Double Nitrile Gloves) B->C Mitigation C->D Safe Handling E Nitro Reduction (Pd/C, H2 -> Aniline) D->E Pathway 1 F Amide Coupling (HATU, DIPEA -> Peptidomimetic) D->F Pathway 2 G Advanced API Intermediate E->G Downstream Synthesis F->G Downstream Synthesis

Workflow: Safety mitigation and dual synthetic pathways for CAS 1000018-70-1.

References

  • NextSDS Substance Database. "2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid - Regulatory & Safety Framework." NextSDS. Available at:[Link]

  • Chemryt Cheminformatics. "CAS 1000018-70-1 Molecular Information and Properties." Chemryt. Available at: [Link]

Sources

Foundational

Preliminary Toxicity Screening of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid: A Mechanistic and Methodological Guide

Structural Liability Profiling & Mechanistic Toxicology Evaluating the preliminary toxicity of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid requires a targeted approach rather than a generic screening panel....

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Liability Profiling & Mechanistic Toxicology

Evaluating the preliminary toxicity of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid requires a targeted approach rather than a generic screening panel. As a Senior Application Scientist, the first step in designing a predictive toxicological workflow is deconstructing the molecule into its toxicophoric fragments. This compound presents two distinct, high-risk structural alerts that dictate the screening strategy:

  • The 5-Nitroaromatic Moiety: Nitroaromatic groups are notorious for their complex bioreduction pathways. The single-electron reduction of the nitro group leads to the formation of a nitro anion radical, which can redox-cycle with molecular oxygen to generate superoxide anions, causing severe oxidative stress[1]. Further reduction yields highly reactive nitroso and hydroxylamine intermediates, which are established drivers of methemoglobinemia, mutagenicity, and DNA adduction[1].

  • The Carboxylic Acid Moiety: Carboxylic acids are primarily cleared via phase II conjugation. However, this biotransformation can generate 1-O-acyl glucuronides and acyl-CoA thioesters[2]. These electrophilic metabolites can undergo intramolecular rearrangement and directly acylate or glycate cellular proteins, a primary mechanism behind idiosyncratic drug toxicity (IDT) and drug-induced liver injury (DILI)[2].

Bioactivation Parent 2-[3-(Ethoxycarbonyl)piperidin-1-yl] -5-nitrobenzoic acid NitroRadical Nitro Anion Radical (Oxidative Stress) Parent->NitroRadical Nitroreductases AcylGlucuronide 1-O-Acyl Glucuronide (Reactive Metabolite) Parent->AcylGlucuronide UGTs AcylCoA Acyl-CoA Thioester Parent->AcylCoA Acyl-CoA Synthetase Nitroso Nitroso Intermediate (Reactive) NitroRadical->Nitroso Reduction Hydroxylamine Hydroxylamine (DNA Adducts) Nitroso->Hydroxylamine Reduction ProteinAdduct Protein Adduction (Idiosyncratic Toxicity) AcylGlucuronide->ProteinAdduct Transacylation AcylCoA->ProteinAdduct Covalent Binding

Fig 1. Dual bioactivation pathways of the nitroaromatic and carboxylic acid moieties.

Strategic Screening Workflow

To accurately capture the toxicological profile of this compound, we must employ assays that possess the specific metabolic machinery required to bioactivate both the nitro and carboxylic acid groups.

ScreeningWorkflow Start Compound Synthesis & Purity Check Mutagenicity Ames Fluctuation Test (Nitro Liability) Start->Mutagenicity Metabolic Cys Trapping Assay (Carboxylic Liability) Start->Metabolic Cytotox HepaRG Cytotoxicity (Mitochondrial Tox) Start->Cytotox Decision Toxicity Thresholds Exceeded? Mutagenicity->Decision Metabolic->Decision Cytotox->Decision Halt No-Go / Structural Optimization Decision->Halt Yes Proceed Advance to In Vivo PK/Tox Decision->Proceed No

Fig 2. Self-validating preliminary toxicity screening workflow for structural alerts.

Self-Validating Experimental Protocols

Protocol A: Miniaturized Ames Fluctuation Test (Mutagenicity)

Causality: Standard mammalian cell cytotoxicity assays often yield false negatives for nitroaromatics because mammalian cells lack sufficient nitroreductase activity. Salmonella typhimurium strains (specifically TA98 and TA100) possess robust endogenous nitroreductases, making them the gold standard for detecting nitro-driven frameshift and base-pair substitution mutations[1].

Step-by-Step Methodology:

  • Strain Preparation: Grow S. typhimurium strains TA98, TA100, and TA1535 overnight in nutrient broth to an OD600 of 1.0.

  • Exposure: In a 384-well microplate, expose the bacteria to 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid across a 6-point concentration gradient (0.1 to 500 µg/mL).

  • Metabolic Activation: Run parallel plates with and without 10% rat liver S9 fraction to differentiate between direct bacterial nitroreduction and mammalian CYP-mediated activation.

  • Incubation & Readout: Add pH indicator medium (Bromocresol purple). Incubate at 37°C for 48 hours. Wells containing revertant (mutated) bacteria will metabolize the medium, dropping the pH and changing the color from purple to yellow.

  • Self-Validation Mechanism: The assay is only valid if the negative control (DMSO) yields spontaneous reversion rates within historical baselines, and the positive controls (4-nitroquinoline 1-oxide for -S9; 2-aminoanthracene for +S9) trigger a >3-fold increase in yellow wells.

Protocol B: [35S]Cysteine Trapping for Acyl Glucuronide Reactivity

Causality: While Glutathione (GSH) is the standard trapping agent for soft electrophiles (like quinone imines), acyl glucuronides are hard electrophiles. They preferentially react with the primary amine of lysine or the thiol of cysteine. Therefore, cysteine trapping provides a highly accurate, quantitative surrogate for predicting direct protein adduction and IDT risk[3].

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM), 2 mM Uridine 5'-diphospho-glucuronic acid (UDPGA), and 5 mM [35S]Cysteine in 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 10 µM of the test compound. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) operating in positive electrospray ionization (ESI+) mode. Monitor for the specific mass shift corresponding to the [M+Cys] adduct.

  • Self-Validation Mechanism: The assay must run alongside Diclofenac (a known high-risk IDT drug) as a positive control, and Probenecid (a low-risk drug) as a negative control. The system is validated only if the Diclofenac-Cys adduct signal is at least 10-fold higher than the Probenecid-Cys signal[3].

Protocol C: HepaRG Cytotoxicity and Mitochondrial Impairment

Causality: Standard HepG2 cells are inadequate for this compound because they lack the functional Phase I (CYP450) and Phase II (UGT) metabolizing enzymes required to form the toxic acyl glucuronide and nitro-reduced metabolites. Differentiated HepaRG cells closely mimic primary human hepatocytes and retain these essential pathways[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed terminally differentiated HepaRG cells into collagen-coated 96-well plates at a density of 72,000 cells/well. Allow 48 hours for stabilization.

  • Dosing: Treat cells with the compound (1 µM to 300 µM) in William's E medium for 24 and 72 hours.

  • Multiplexed Readout:

    • Membrane Integrity: Measure Lactate Dehydrogenase (LDH) release in the supernatant.

    • Mitochondrial Toxicity: Lyse the cells and measure ATP depletion using a luminescence-based assay (e.g., CellTiter-Glo).

  • Self-Validation Mechanism: Chlorpromazine (general hepatotoxin) and Tolcapone (mitochondrial uncoupler) must be used as positive controls. The assay is valid if Tolcapone induces a >50% drop in ATP without a corresponding spike in LDH at 24 hours (confirming specific mitochondrial impairment prior to necrosis).

Quantitative Data Interpretation Matrix

To transition from raw data to actionable drug development decisions, quantitative thresholds must be established. The following table summarizes the Go/No-Go criteria for 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid.

AssayTarget MetricAcceptable Threshold (Go)High Risk (No-Go)Mechanistic Rationale
Ames Fluctuation Test Fold increase in revertant wells< 2-fold over vehicle control≥ 2-fold over vehicle controlIndicates direct DNA adduction by hydroxylamine metabolites.
Cysteine Trapping Adduct formation ratio< 10% relative to Diclofenac control> 50% relative to Diclofenac controlHigh propensity for transacylation, indicating severe IDT risk.
HepaRG Cytotoxicity IC50 (ATP depletion)> 100 µM< 30 µMSuggests metabolism-dependent mitochondrial toxicity or severe oxidative stress.

If the compound triggers a "No-Go" in the Ames test or Cysteine Trapping assay, structural optimization is required. Common medicinal chemistry strategies would include replacing the nitro group with a bioisostere (e.g., a nitrile or trifluoromethyl group) to eliminate the bioreduction liability, or adding steric hindrance adjacent to the carboxylic acid to slow the rate of acyl glucuronidation.

References

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL:[Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]

  • Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [35S]Cysteine Trapping Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Mass Spectrometry of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid

Executive Summary As a Senior Application Scientist, I approach the physicochemical profiling of complex building blocks not merely as a data collection exercise, but as a foundational step in ensuring downstream synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the physicochemical profiling of complex building blocks not merely as a data collection exercise, but as a foundational step in ensuring downstream synthetic and analytical success. The molecule 1 (CAS: 1000018-70-1)[1] presents a fascinating case study in orthogonal reactivity and analytical precision. This whitepaper provides an authoritative guide on the molecular architecture, exact mass determination, and synthetic utility of this compound, establishing self-validating protocols for its rigorous analysis.

Molecular Architecture and Physicochemical Properties

The structural framework of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid integrates a benzoic acid core, a strongly electron-withdrawing nitro group at the C5 position, and a bulky, aliphatic 3-(ethoxycarbonyl)piperidin-1-yl substituent at the C2 position.

Expertise & Causality in Structural Behavior: The presence of the tertiary amine within the piperidine ring introduces a basic site, while the benzoic acid provides an acidic site, rendering the molecule zwitterionic under specific pH conditions. This dual nature dictates the choice of ionization modes in mass spectrometry and the selection of mobile phase buffers in liquid chromatography.

The molecular formula is 2[2]. The average molecular weight is calculated based on the natural isotopic abundance of its constituent elements, yielding 322.31 g/mol [1]. However, for High-Resolution Mass Spectrometry (HRMS), the monoisotopic exact mass is the critical parameter. Calculated using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O), the exact mass is 3[3].

Table 1: Key Physicochemical Identifiers

PropertyValue
Chemical Name 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid
CAS Registry Number 1000018-70-1
Molecular Formula C15H18N2O6
Average Molecular Weight 322.31 g/mol
Monoisotopic Exact Mass 322.1165 Da

Analytical Workflows: High-Resolution Mass Spectrometry

To unambiguously identify this compound and rule out isobaric interferences in complex matrices, a High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS) workflow is required.

Protocol: Self-Validating LC-MS/MS Analysis
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 100 ng/mL. Causality: Methanol is selected over acetonitrile as the organic modifier to enhance the desolvation efficiency of the piperidine nitrogen in the Electrospray Ionization (ESI) source, promoting stable ion generation.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid). Causality: The 0.1% formic acid serves a dual purpose: it maintains an acidic pH to keep the benzoic acid moiety protonated (minimizing peak tailing on the reversed-phase stationary phase) while simultaneously providing an abundant proton source to facilitate the ionization of the piperidine nitrogen.

  • System Suitability and Validation: Inject a solvent blank immediately before and after the sample. Trustworthiness: This creates a self-validating system that monitors for column carryover and matrix suppression. Concurrently, use a lock-mass standard (e.g., leucine enkephalin) infused post-column to continuously calibrate the mass axis, ensuring the mass error remains strictly below 5 ppm throughout the acquisition.

  • Ionization and Detection: Operate the ESI source in positive ion mode to detect the protonated precursor ion [M+H] + at m/z 323.123. Subject the precursor to Collision-Induced Dissociation (CID) to generate structural fragments for MS/MS library matching.

LCMS_Workflow S1 Sample Prep (100 ng/mL) S2 UHPLC (C18 Column) S1->S2 S3 ESI Source (Pos Mode) S2->S3 S4 Precursor (m/z 323.12) S3->S4 S5 CID Fragmentation S4->S5 S6 TOF/Orbitrap Detection S5->S6

Figure 1: High-Resolution LC-MS/MS analytical workflow for exact mass verification.

Synthetic Context and Derivatization Potential

Beyond its analytical profile, 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid is a highly versatile scaffold. Its structural architecture presents three orthogonal sites for derivatization, making it highly valuable in combinatorial chemistry and the synthesis of Active Pharmaceutical Ingredients (APIs).

  • Nitro Group Reduction: The C5 nitro group can be selectively reduced to an aniline using palladium on carbon (Pd/C) under a hydrogen atmosphere. Causality: This transformation unveils a nucleophilic handle, enabling subsequent Buchwald-Hartwig cross-couplings or amide formations without disturbing the ester or acid moieties.

  • Ester Saponification: The ethyl ester on the piperidine ring can be hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture. Causality: This yields a dicarboxylic acid, a critical intermediate for macrocyclization or the development of dual-targeting pharmacophores.

  • Carboxylic Acid Activation: The benzoic acid moiety can be activated using standard coupling reagents (e.g., HATU, DIPEA) to form amides with primary or secondary amines.

Synthetic_Utility Core 2-[3-(Ethoxycarbonyl)piperidin-1-yl] -5-nitrobenzoic acid Red Nitro Reduction (Pd/C, H2) Core->Red Hyd Ester Hydrolysis (LiOH, aq. THF) Core->Hyd Amide Amide Coupling (HATU, DIPEA) Core->Amide Prod1 5-Amino Derivative Red->Prod1 Prod2 Dicarboxylic Acid Hyd->Prod2 Prod3 Benzamide Derivative Amide->Prod3

Figure 2: Orthogonal synthetic derivatization pathways for the core scaffold.

Conclusion

The rigorous physicochemical profiling of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid is essential for its successful integration into complex synthetic pipelines. By understanding the causality behind its zwitterionic nature and employing self-validating HRMS protocols, researchers can ensure high-fidelity mass identification (exact mass 322.1165 Da) and leverage its orthogonal reactivity for advanced drug development.

References

  • Title: 78243-32-0 | 2-(4-(Ethoxycarbonyl)piperidin-1-yl)-5-nitrobenzoic acid - BLDpharm (Contains catalog data for CAS 1000018-70-1)
  • Title: 239 12 3 | Cheminformatics - Chemryt (Contains molecular weight data for C15H18N2O6)
  • Title: 78994-92-0 (C15H18N2O6) - PubChemLite (Contains exact mass data for C15H18N2O6)

Sources

Foundational

An In-depth Technical Guide to the Anticipated Thermal Stability Profile of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid

A Predictive Analysis for Drug Development Professionals Preamble: Navigating the Data Gap in Pre-formulation Studies In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Analysis for Drug Development Professionals

Preamble: Navigating the Data Gap in Pre-formulation Studies

In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. Thermal stability, in particular, is a critical quality attribute that dictates manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. The subject of this guide, 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid, presents a common challenge in early-stage research: a lack of publicly available, empirical data on its thermal behavior.

This document, therefore, serves as a proactive, predictive guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to construct a scientifically-grounded, hypothetical thermal stability profile. By dissecting the molecule's constituent functional groups and drawing upon established principles of thermal analysis and data from analogous structures, we can anticipate its behavior under thermal stress. This guide provides not only a predictive profile but also the detailed, self-validating experimental protocols required to generate empirical data, thereby bridging the current information gap.

Molecular Structure and Predicted Thermal Liabilities

The thermal stability of a molecule is intrinsically linked to its chemical structure. The presence of specific functional groups can often serve as indicators of potential thermal lability.

cluster_mol 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid cluster_groups Key Functional Groups and Predicted Labilities mol nitro Nitro Group (-NO2) Predicted Lability: High nitro->mol Thermally Labile C-NO2 Bond carboxyl Carboxylic Acid (-COOH) Predicted Lability: Moderate carboxyl->mol Potential for Decarboxylation ester Ethyl Ester (-COOEt) Predicted Lability: Moderate ester->mol Susceptible to Hydrolysis/Pyrolysis piperidine Tertiary Amine (Piperidine) Predicted Lability: Moderate to Low piperidine->mol Potential for Ring Opening/Oxidation Predicted DSC Thermogram Workflow start Start Heating melting Endothermic Event: Melting start->melting Heat Flow In decomposition Exothermic Event: Decomposition melting->decomposition Further Heating end End of Experiment decomposition->end Heat Flow Out (Rapid) Integrated Thermal Analysis Workflow cluster_exp Experimental Analysis cluster_data Data Interpretation cluster_assessment Risk Assessment DSC DSC (Heat Flow) Tm Melting Point (Tm) DSC->Tm Td Decomposition Temp (Td) DSC->Td dH Enthalpy of Decomp (ΔHd) DSC->dH TGA TGA (Mass Loss) TGA->Td MassLoss Mass Loss (%) TGA->MassLoss HSM HSM (Visual Observation) HSM->Tm HSM->Td Stability Thermal Stability Profile Tm->Stability Td->Stability Hazard Thermal Hazard Assessment dH->Hazard MassLoss->Stability Stability->Hazard

Figure 3: Workflow for comprehensive thermal stability assessment.

Data Interpretation and Hazard Assessment

The data generated from the proposed experiments will provide a comprehensive thermal stability profile.

  • Onset Temperature of Decomposition (Td): This is the most critical parameter. It defines the maximum temperature to which the material can be exposed for short durations without significant degradation. It is determined from the onset of the DSC exotherm and the initial major mass loss in the TGA.

  • Enthalpy of Decomposition (ΔHd): The magnitude of the decomposition exotherm is a direct measure of the energy released. A high ΔHd value (typically >300 J/g) suggests a high potential for a thermal runaway reaction, classifying the material as a potential thermal hazard.

  • Mass Loss Profile: The TGA data provides insight into the decomposition mechanism. By coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-IR), the evolved gases can be identified, confirming the proposed degradation pathways (e.g., release of NO₂, CO₂, etc.).

While this guide presents a predictive thermal stability profile for 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid, it must be emphasized that this is a hypothesis based on chemical structure and analogy. The true value of this document lies in its function as a roadmap for empirical investigation. The detailed protocols and interpretive framework provided herein are designed to enable researchers to confidently and accurately characterize this compound. The execution of these experiments is a critical step in de-risking the development process, ensuring the safe handling of the molecule, and laying the groundwork for robust formulation and manufacturing strategies.

References

  • Fluorochem. (n.d.). 2-[4-(Ethoxycarbonyl)piperidin-1yl]-5-nitrobenzoic acid.
  • NextSDS. (n.d.). 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid.
  • BLDpharm. (n.d.). 5-Chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid.
  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • SciELO. (2024, December 6). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • Gorniak, R., et al. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.
  • ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (n.d.). Thermal Degradation of Piperazine and Its Structur. Scribd.
  • PMC. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • ResearchGate. (2024, December 6). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Retrieved from [Link]

  • ResearchGate. (n.d.). Physico-chemical investigations and thermal degradation behaviour of 4-ethylpiperazine-1-carbodithioic acid complexes of cobalt(II).
  • MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(Ethoxycarbonyl)-5-nitrobenzoic acid. Retrieved from [Link]

  • MDPI. (2025, January 23). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: 2-Nitrobenzoic Acid Thermal Decomposition.
  • NETZSCH Analyzing & Testing. (2014, March 15). APPLICATIONNOTE. Retrieved from [Link]

  • SciELO. (2024, December 6). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid. Retrieved from [Link]

  • Beilstein Journals. (2023, November 10). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). APPLICATIONNOTE Improving Process Conditions – Determining the Thermal Stability of Eudragit® by Means of TGA-FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the synthesized compounds. Retrieved from [Link]

  • RSC Publishing. (2022, March 17). Development of new 2-piperidinium-4-styrylcoumarin derivatives with large Stokes shifts as potential fluorescent labels for biomolecul. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (2017, December 26). Investigation on the Thermal Stability of Deep Eutectic Solvents. Retrieved from [Link]

  • The Pharmaceutical Society of Japan. (2023, June 1). Chem. Pharm. Bull. Vol. 71 No. 6. Retrieved from [Link]

  • MPG.PuRe. (2025, June 4). Redox-dependent structural and thermal stability of HMGB1. Retrieved from [Link]

  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hemiaminal dynamic covalent networks with rapid stress relaxation, reprocessability and degradability endowed by the synergy of disulfide and hemiaminal bonds. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid

Introduction and Mechanistic Rationale The synthesis of highly functionalized building blocks is a cornerstone of modern drug discovery. The target compound, 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid , is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of highly functionalized building blocks is a cornerstone of modern drug discovery. The target compound, 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid , is a versatile intermediate featuring a uniquely substituted piperidine ring conjugated to an electron-deficient benzoic acid scaffold. This structural motif is frequently utilized in the development of novel therapeutics, including enzyme activators and receptor antagonists[1].

The most efficient and scalable synthetic route to this molecule is via a Nucleophilic Aromatic Substitution (SNAr) . In this protocol, ethyl nipecotate (a secondary amine) acts as the nucleophile, displacing a halide leaving group on a 5-nitrobenzoic acid derivative.

Causality in Reagent Selection
  • The Electrophile (2-Fluoro vs. 2-Chloro): While 2-chloro-5-nitrobenzoic acid is cheaper, 2-fluoro-5-nitrobenzoic acid is explicitly chosen for this protocol. In SNAr reactions, the rate-determining step is the nucleophilic attack that forms the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state, making fluorinated aromatics significantly more reactive than their chlorinated counterparts[2].

  • The Base (K2CO3): Potassium carbonate serves a dual purpose. First, it deprotonates the carboxylic acid of the starting material to ensure solubility in the polar aprotic solvent. Second, it acts as an acid scavenger to neutralize the hydrogen fluoride (HF) generated during the substitution, driving the reaction to completion.

  • The Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that readily dissolves the anionic intermediates and accelerates SNAr reactions by leaving the nucleophile unsolvated and highly reactive.

SynthesisWorkflow cluster_0 Phase 1: Reagent Assembly SM1 2-Fluoro-5-nitrobenzoic acid (Electrophile) Rxn SNAr Reaction K2CO3, DMF, 80 °C Formation of Meisenheimer Complex SM1->Rxn Mix & Heat SM2 Ethyl nipecotate (Nucleophile) SM2->Rxn Mix & Heat Workup1 Basic Aqueous Dilution & EtOAc Extraction (Removes Unreacted Amine) Rxn->Workup1 Cool & Quench Workup2 Aqueous Acidification 1M HCl to pH 3 (Protonates Carboxylate) Workup1->Workup2 Isolate Aqueous Product 2-[3-(Ethoxycarbonyl)piperidin-1-yl] -5-nitrobenzoic acid (Precipitation & Filtration) Workup2->Product Crystallization

Workflow and mechanistic stages for the SNAr synthesis of the target nitrobenzoic acid.

Quantitative Reaction Parameters

The following stoichiometry is optimized to ensure complete consumption of the fluorinated electrophile, which is typically the most expensive reagent. A slight excess of the amine nucleophile is used to account for any potential volatilization or side reactions.

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass/VolRole
2-Fluoro-5-nitrobenzoic acid185.111.001.85 g (10.0 mmol)Electrophile
Ethyl nipecotate157.211.201.89 g (12.0 mmol)Nucleophile
Potassium carbonate (K2CO3)138.212.503.45 g (25.0 mmol)Base
N,N-Dimethylformamide (DMF)73.09-15 mLSolvent
Hydrochloric acid (1M aq.)36.46-~30 mLAcidifying Agent
Ethyl Acetate (EtOAc)88.11-2 x 20 mLWash Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Execution
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Ensure the flask is clean and dry. While strictly anhydrous conditions are not mandatory for this specific SNAr, minimizing water prevents competitive hydrolysis of the ethyl ester.

  • Charging Reagents: Add 2-fluoro-5-nitrobenzoic acid (1.85 g, 10.0 mmol) and anhydrous K2CO3 (3.45 g, 25.0 mmol) to the flask.

  • Solvent Addition: Suspend the solid mixture in DMF (15 mL). The mixture will immediately take on a slight yellow hue as the carboxylate salt forms.

  • Nucleophile Addition: Add ethyl nipecotate (1.89 g, 12.0 mmol) dropwise via syringe at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath set to 80 °C. Stir vigorously for 12 hours. The reaction will darken to a deep orange/red color, indicative of the formation of the SNAr Meisenheimer complex[2].

Phase 2: Self-Validating Reaction Monitoring
  • TLC Check: Before proceeding to workup, verify reaction completion via Thin Layer Chromatography (TLC). Use a solvent system of Dichloromethane:Methanol (9:1 v/v) with a drop of acetic acid.

  • Observation: The starting material (2-fluoro-5-nitrobenzoic acid) will appear as a higher Rf spot (~0.5) under short-wave UV (254 nm). The product will appear as a lower Rf spot (~0.3) that is intensely UV-active and visually yellow.

Phase 3: Orthogonal Workup and Isolation

Expertise Note: The workup is designed as a self-purifying system. Direct acidification of the crude DMF mixture would precipitate the product alongside unreacted amine hydrochlorides and trapped DMF. The orthogonal two-step extraction prevents this.

  • Quench and Basic Wash: Cool the reaction mixture to room temperature and pour it into 50 mL of crushed ice/water. The resulting solution is basic (pH ~9-10) due to excess K2CO3. The product exists as a highly water-soluble potassium carboxylate salt.

  • Organic Extraction: Wash the basic aqueous layer with Ethyl Acetate (2 x 20 mL). Discard the organic layers. Causality: This step is critical. It extracts unreacted ethyl nipecotate, trace organic impurities, and a significant portion of the DMF, leaving the pure product salt in the aqueous phase.

  • Acidification: Transfer the clean aqueous layer to an Erlenmeyer flask. While stirring vigorously, add 1M HCl dropwise until the pH reaches ~3.0 (verify with pH paper).

  • Precipitation: As the pH drops below the pKa of the carboxylic acid (~4.0), the 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid will crash out of solution as a bright yellow precipitate. Note: The tertiary aniline-like nitrogen is heavily deactivated by the ortho-carboxylate and para-nitro groups, preventing it from protonating and forming a soluble zwitterion at this pH[1].

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual inorganic salts (KCl, KF).

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford the target compound.

Analytical Characterization

To validate the structural integrity of the synthesized compound, compare the obtained analytical data against the expected metrics outlined below.

Table 2: Expected Analytical Data

TechniqueExpected Signals / Data PointsDiagnostic Value
LC-MS (ESI+) m/z[M+H]+ = 323.1Confirms the exact mass of the target product. Absence of m/z 186 indicates complete consumption of starting material.
1H NMR (DMSO-d6) δ 1.18 (t, 3H), 1.45-1.95 (m, 4H), 2.45 (m, 1H), 2.80-3.20 (m, 4H), 4.05 (q, 2H), 7.15 (d, 1H), 8.15 (dd, 1H), 8.50 (d, 1H), 13.5 (br s, 1H)Confirms the integration of the piperidine ring, the intact ethyl ester, and the diagnostic 1,2,4-trisubstituted aromatic splitting pattern.
Melting Point Sharp melting transition (expected >140 °C)A broad melting range indicates residual DMF or inorganic salts, necessitating recrystallization from EtOH/Water.

Sources

Application

Application Note: Elucidation of the 1H and 13C NMR Spectra of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid

Introduction In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture.[1][2][3] This application note provides a detailed guide to the 1H and 13C NMR spectra of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid, a molecule of interest in medicinal chemistry. The structural complexity of this compound, featuring a substituted nitroaromatic ring, a piperidine moiety, and an ethyl ester, presents a rich case for NMR analysis. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a theoretical interpretation of the expected spectra but also practical protocols for data acquisition.

Molecular Structure and Functional Groups

The target molecule, 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid, possesses several key structural features that will manifest distinctively in its NMR spectra. A thorough understanding of these components is the first step in a successful spectral interpretation.

  • 5-Nitrobenzoic Acid Moiety: The aromatic ring is substituted with a carboxylic acid group, a nitro group, and the piperidine ring. The electron-withdrawing nature of the nitro and carboxylic acid groups will significantly influence the chemical shifts of the aromatic protons and carbons.

  • Piperidine Ring: This saturated heterocyclic system will exhibit characteristic signals in the aliphatic region of the NMR spectra. The attachment to the aromatic ring and the presence of the ethoxycarbonyl substituent will affect the chemical environment of the piperidine protons and carbons.

  • Ethoxycarbonyl Group: This ethyl ester functional group will show typical signals for the ethyl fragment, namely a quartet and a triplet in the 1H NMR spectrum, and corresponding signals in the 13C NMR spectrum.

Predicted 1H NMR Spectrum: A Detailed Analysis

The 1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.[4][5] The predicted chemical shifts (δ) are given in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).

Aromatic Region (δ 7.0 - 9.0 ppm)

The disubstituted benzene ring is expected to show three distinct signals for the aromatic protons. The powerful electron-withdrawing effect of the nitro group and the carboxylic acid will deshield these protons, causing them to resonate at lower field.[6]

  • H-6 (ortho to nitro group): This proton is expected to appear as a doublet at the most downfield position, likely in the range of δ 8.5 - 8.8 ppm . The ortho relationship to the strongly withdrawing nitro group is the primary reason for this significant deshielding.

  • H-4 (para to nitro group): This proton will likely resonate as a doublet of doublets between δ 8.0 - 8.3 ppm . It is ortho to the carboxylic acid and meta to the piperidine substituent.

  • H-3 (ortho to carboxylic acid): This proton is expected to be a doublet in the range of δ 7.2 - 7.5 ppm . It is ortho to the piperidine substituent and meta to the nitro group.

Piperidine and Ethoxycarbonyl Region (δ 1.0 - 4.5 ppm)

The protons of the piperidine ring and the ethyl ester will appear in the more upfield region of the spectrum.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet in the region of δ 10.0 - 13.0 ppm .[7] Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.[8][9]

  • Ethyl Ester Protons (-OCH2CH3):

    • The methylene protons (-OCH2 CH3) will be a quartet around δ 4.1 - 4.3 ppm due to coupling with the adjacent methyl protons.

    • The methyl protons (-OCH2CH3 ) will appear as a triplet around δ 1.2 - 1.4 ppm .

  • Piperidine Ring Protons: The signals for the piperidine protons will likely be complex due to overlapping multiplets.

    • The axial and equatorial protons at each position will have different chemical shifts.

    • Protons on carbons adjacent to the nitrogen atom (C2' and C6') will be deshielded and are expected in the range of δ 2.8 - 3.5 ppm .

    • The remaining methylene protons (C3', C4', C5') will resonate further upfield, likely between δ 1.5 - 2.2 ppm . The proton at C3' will be a multiplet due to its proximity to the ester group.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
-COOH10.0 - 13.0broad singletSolvent and concentration dependent[7][8]
H-68.5 - 8.8doubletOrtho to -NO2
H-48.0 - 8.3doublet of doubletsOrtho to -COOH
H-37.2 - 7.5doubletOrtho to piperidine
-OCH2 CH34.1 - 4.3quartet
Piperidine H (C2', C6')2.8 - 3.5multipletsAdjacent to nitrogen
Piperidine H (C3')2.2 - 2.6multipletAdjacent to ester
Piperidine H (C4', C5')1.5 - 2.2multiplets
-OCH2CH3 1.2 - 1.4triplet

Predicted 13C NMR Spectrum: Structural Insights

The 13C NMR spectrum provides information about the carbon framework of the molecule.[10]

Aromatic and Carbonyl Region (δ 120 - 180 ppm)
  • Carboxylic Acid Carbonyl (-COOH): This carbon will be significantly deshielded and is expected to appear in the range of δ 165 - 175 ppm .[7]

  • Ester Carbonyl (-COOCH2CH3): The ester carbonyl carbon will also be in a similar downfield region, typically around δ 170 - 175 ppm .

  • Aromatic Carbons:

    • The carbon attached to the nitro group (C-5) will be deshielded, around δ 145 - 150 ppm .

    • The carbon attached to the carboxylic acid (C-1) is expected around δ 130 - 135 ppm .

    • The carbon attached to the piperidine (C-2) will be in the range of δ 150 - 155 ppm .

    • The remaining aromatic carbons (C-3, C-4, C-6) will appear between δ 115 - 130 ppm .

Aliphatic Region (δ 10 - 70 ppm)
  • Ethyl Ester Carbons (-OCH2CH3):

    • The methylene carbon (-OCH2 CH3) will be around δ 60 - 65 ppm .

    • The methyl carbon (-OCH2CH3 ) will be upfield, around δ 14 - 16 ppm .

  • Piperidine Ring Carbons:

    • The carbons adjacent to the nitrogen (C2' and C6') will be in the range of δ 45 - 55 ppm .[11][12]

    • The other piperidine carbons (C3', C4', C5') will resonate between δ 20 - 40 ppm .

Carbon Assignment Predicted Chemical Shift (ppm) Notes
-C OOH165 - 175Carboxylic acid carbonyl[7]
-C OOCH2CH3170 - 175Ester carbonyl
C-2150 - 155Attached to piperidine
C-5145 - 150Attached to -NO2
C-1130 - 135Attached to -COOH
C-3, C-4, C-6115 - 130Aromatic carbons
-OC H2CH360 - 65
Piperidine C (C2', C6')45 - 55Adjacent to nitrogen[11][12]
Piperidine C (C3', C4', C5')20 - 40
-OCH2C H314 - 16

Experimental Protocols

To obtain high-quality NMR spectra for 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid, the following protocols are recommended.

Sample Preparation
  • Solvent Selection: A deuterated solvent that can dissolve the compound is essential. Deuterated dimethyl sulfoxide (DMSO-d6) is a good first choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids.[6] Deuterated chloroform (CDCl3) could also be used, but the solubility of the carboxylic acid might be lower. The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding.[8][13]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[4]

1H NMR Acquisition
  • Instrument: Use a 400 MHz or higher field NMR spectrometer for better resolution.

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 16-64 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds is typically adequate.

    • Spectral Width: A spectral width of 15-20 ppm is recommended to ensure all signals, including the carboxylic acid proton, are observed.

13C NMR Acquisition
  • Instrument: A 100 MHz or higher spectrometer (corresponding to a 400 MHz 1H frequency) is recommended.

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to obtain singlets for all carbon signals.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of 13C.

    • Relaxation Delay: A delay of 2-5 seconds is appropriate.

    • Spectral Width: A spectral width of 200-220 ppm is standard.

Advanced NMR Experiments for Complete Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR experiments are invaluable.[1][3]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of protons within the piperidine ring and the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between the different functional groups (e.g., connecting the piperidine ring to the aromatic ring).[3]

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the complete NMR analysis of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation cluster_confirm Structure Confirmation Solvent Select Solvent (e.g., DMSO-d6) Dissolve Dissolve Compound (5-10 mg in 0.6 mL) Solvent->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard H1_NMR 1D 1H NMR Standard->H1_NMR C13_NMR 1D 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Analyze_H1 Analyze 1H Spectrum: Chemical Shifts, Integration, Multiplicity Analyze_C13 Analyze 13C Spectrum: Chemical Shifts Analyze_H1->Analyze_C13 Correlate_2D Correlate with 2D Data: Establish Connectivity Analyze_C13->Correlate_2D Assign Assign All Signals Correlate_2D->Assign Confirm Confirm Molecular Structure Assign->Confirm

Figure 1. A logical workflow for the NMR analysis of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid.

Conclusion

This application note provides a comprehensive framework for understanding and acquiring the 1H and 13C NMR spectra of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid. By combining the predicted spectral data with robust experimental protocols and advanced 2D NMR techniques, researchers can achieve a complete and unambiguous structural elucidation of this and similar complex organic molecules. The detailed analysis of chemical shifts and coupling patterns, grounded in fundamental NMR principles, serves as a valuable guide for professionals in the pharmaceutical and chemical sciences.

References

  • MDPI. (2022, February 9).
  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • JEOL.
  • ACS Publications. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry.
  • ResearchGate. (2025, May 14). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds.
  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • Journal of Molecular Structure. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).
  • Chemistry LibreTexts. (2021, December 15). 6.
  • ACS Publications. (2010, April 16).
  • Semantic Scholar. (1997, July 28).
  • PubMed. (2004, March 21). NMR and ESR investigations of the interaction between a carboxylic acid and an amine at the focal point of L-lysine based dendritic branches.
  • NextSDS. 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid.
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide[10][6].

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines.
  • PubMed. (2022, November 23). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
  • Royal Society of Chemistry. 1H and 13C NMR spectra of compound 2a.
  • ResearchGate. (2025, August 10).
  • PMC. (2020, September 1). methanone.

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • MDPI. (2024, August 19). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid.
  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
  • OpenOChem Learn. Interpreting.
  • Emery Pharma. (2018, April 2).
  • Iraqi Journal of Science. (2024, April 30). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl ‎compounds and carboxylic acids with Evaluation some of them for biological activity.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • The Royal Society of Chemistry.
  • ResearchGate. (2026, February 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF.
  • Semantic Scholar. (2022, December 28). Synthesis, Characterization, and Application of 2‑((3- (Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review.
  • Reddit. (2025, January 2). H-NMR of p-nitrobenzoic acid.

Sources

Method

LC-MS/MS Bioanalytical Protocol for 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals. Executive Summary The quantification of complex amphoteric or zwitterionic molecules in biological matrices requires a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals.

Executive Summary

The quantification of complex amphoteric or zwitterionic molecules in biological matrices requires a highly deliberate approach to sample cleanup and ionization. This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (hereafter referred to as EPNBA ) in human plasma. By leveraging Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) and negative electrospray ionization (ESI-), this method ensures high recovery, minimal matrix effects, and strict compliance with global regulatory standards[1].

Physicochemical Profiling & Analytical Rationale

To design a self-validating and highly sensitive assay, we must first deconstruct the physicochemical properties of EPNBA (Molecular Weight: 322.31 g/mol ) to dictate our extraction and ionization strategies.

  • Ionization Strategy (Why ESI Negative?): EPNBA possesses both a carboxylic acid group and a piperidine ring (a tertiary amine). Typically, piperidines ionize well in positive mode (ESI+). However, in EPNBA, the piperidine nitrogen is conjugated to a phenyl ring containing a para-nitro group. This strongly electron-withdrawing nitro group severely depletes the electron density on the piperidine nitrogen via resonance, rendering it virtually non-basic (similar to p-nitroaniline). Conversely, the carboxylic acid (pKa ~3.5) is easily deprotonated, and the resulting carboxylate anion is highly stabilized by the same nitro group. Therefore, ESI negative mode provides vastly superior signal-to-noise (S/N) ratios.

  • Chromatographic Strategy: To retain the polar carboxylate anion on a reversed-phase C18 column, an acidic mobile phase (0.1% Formic Acid) is utilized to keep the molecule protonated in the bulk liquid phase. Despite the acidic mobile phase, the strong electron-withdrawing nature of the nitro group facilitates efficient gas-phase deprotonation at the ESI droplet surface.

Fragmentation M Precursor Ion [M-H]⁻ m/z 321.1 F1 Quantifier Ion [M-H-CO₂]⁻ m/z 277.1 M->F1 -44 Da Decarboxylation F2 Qualifier Ion [M-H-EtOH]⁻ m/z 275.1 M->F2 -46 Da Ester Cleavage

Caption: MS/MS collision-induced dissociation (CID) fragmentation pathway for EPNBA in ESI negative mode.

Sample Preparation: Mixed-Mode Anion Exchange (MAX) SPE

Protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression. To ensure a self-validating, interference-free protocol, we utilize MAX SPE .

Causality of the MAX Chemistry: By pre-treating the plasma with ammonium hydroxide, we force the EPNBA carboxylic acid into its anionic state. This allows it to bind tightly to the strong quaternary amine groups on the MAX sorbent via electrostatic attraction. We can then aggressively wash the sorbent with organic solvents to remove neutral lipids before neutralizing the analyte with formic acid to elute it.

Step-by-Step SPE Methodology
  • Sample Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., EPNBA-d4) working solution (100 ng/mL).

  • Pre-treatment: Add 200 µL of 2% NH₄OH in MS-grade water. Vortex for 2 minutes to fully deprotonate the analyte.

  • Sorbent Conditioning: Condition a 30 mg/well MAX 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade water.

  • Sample Loading: Load the pre-treated samples onto the MAX plate. Apply gentle positive pressure (1–2 psi) to allow interaction with the sorbent.

  • Wash Step 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water through the plate to remove basic and highly polar neutral interferences.

  • Wash Step 2 (Organic): Pass 1 mL of 20% Methanol in water to remove hydrophobic interferences and residual proteins.

  • Elution: Elute the target analyte into a clean collection plate using 2 x 500 µL of 2% Formic Acid in Methanol. Note: The acid neutralizes the carboxylate, breaking the ionic bond.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B). Vortex for 5 minutes and centrifuge at 3000 x g for 5 minutes before injection.

SPE_Workflow A 1. Aliquot Plasma (50 µL) + 10 µL SIL-IS B 2. Pre-treatment Dilute with 200 µL 2% NH₄OH A->B D 4. Load Sample Apply gentle positive pressure B->D C 3. Condition MAX Plate 1 mL MeOH, 1 mL Water C->D E 5. Wash Steps 1 mL 5% NH₄OH, 1 mL 20% MeOH D->E F 6. Elution 2 x 500 µL 2% Formic Acid in MeOH E->F G 7. Evaporation & Reconstitution N₂ at 40°C, Reconstitute in 100 µL Mobile Phase F->G

Caption: Step-by-step Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction workflow.

LC-MS/MS Instrumental Conditions

The method utilizes a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Parameters
ParameterSpecification
Analytical Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.45 mL/min
Injection Volume 5.0 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 90 10
0.50 90 10
2.50 5 95
3.50 5 95
3.60 90 10

| 4.50 | 90 | 10 (Stop) |

Mass Spectrometry Parameters (ESI-)
AnalyteMRM Transition (m/z)PurposeDP (V)CE (eV)
EPNBA 321.1 → 277.1Quantifier-60-25
EPNBA 321.1 → 275.1Qualifier-60-30
EPNBA-d4 (IS) 325.1 → 281.1Internal Standard-60-25

(Note: DP = Declustering Potential; CE = Collision Energy. Source temperature set to 550°C, Ion Spray Voltage at -4500 V).

Method Validation Framework (ICH M10)

Designing an LC-MS/MS study with regulatory compliance in mind from the start prevents costly delays during clinical submission[2]. This protocol is designed to be fully validated according to the FDA / ICH M10 Bioanalytical Method Validation Guidelines [1].

To ensure the assay is a self-validating system, every analytical batch must contain:

  • System Suitability Samples (SSS): Injected prior to the run to verify instrument performance.

  • Double Blanks & Blanks: To monitor carryover and isotopic crosstalk.

  • Calibration Curve: 8 non-zero points. The back-calculated concentrations must be within ±15% of the nominal value (±20% at the LLOQ)[1].

  • Quality Controls (QCs): Low, Mid, and High QCs interspersed throughout the run (minimum 5% of total study samples) to continuously monitor precision and accuracy.

BMV_Lifecycle N1 Method Development N2 Pre-Study Validation N1->N2 N3 In-Study Analysis N2->N3 N4 Incurred Sample Reanalysis (ISR) N3->N4

Caption: The Bioanalytical Method Validation (BMV) lifecycle per ICH M10 regulatory guidelines.

Troubleshooting & Matrix Effects

Even with rigorous SPE, matrix effects (ion suppression or enhancement) can occur due to endogenous plasma components co-eluting with the analyte [External-1].

  • Assessment: Matrix Factor (MF) must be calculated by comparing the peak area of EPNBA spiked after extraction into blank matrix against the peak area of EPNBA in a neat solution.

  • Acceptance Criteria: The IS-normalized Matrix Factor should have a Coefficient of Variation (CV) of <15% across 6 different lots of human plasma (including hemolyzed and lipemic lots)[1].

  • Troubleshooting Ion Suppression: If severe suppression is observed at the retention time of EPNBA (~2.1 min), it is likely due to late-eluting phospholipids from previous injections. Extend the high-organic wash phase of the gradient (2.5 to 3.5 min) to ensure complete column flushing, or increase the methanol concentration in Wash Step 2 of the SPE protocol.

References

  • [1] U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry, November 2022 (Updated June 2024). URL:[Link]

  • [2] Agilex Biolabs. Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs Insights, November 2024. URL:[Link]

  • [External-1] Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030, 2003. URL:[Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid

Abstract: This document provides a detailed technical guide for the chemoselective catalytic reduction of the aromatic nitro group in 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid to its corresponding aniline...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for the chemoselective catalytic reduction of the aromatic nitro group in 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid to its corresponding aniline derivative, 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-aminobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol emphasizes the use of palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere, a method renowned for its high efficiency, selectivity, and operational simplicity. We delve into the mechanistic rationale, process optimization, a detailed step-by-step protocol, and troubleshooting, providing researchers and drug development professionals with a robust and scalable methodology.

Introduction and Strategic Importance

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a direct route to valuable aniline derivatives.[1][2] The target molecule, 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid, is a polyfunctional scaffold where the selective reduction of the nitro group is paramount. The resulting 5-aminobenzoic acid derivative is a versatile building block, primed for further functionalization in the development of complex pharmaceuticals.[3]

The primary challenge in this synthesis lies in achieving high chemoselectivity. The substrate contains two other potentially reducible functional groups: an ethoxycarbonyl (ester) and a carboxylic acid. The chosen methodology must reduce the nitro group exclusively, without affecting these other moieties. Catalytic hydrogenation is the premier industrial method for this conversion, prized for generating only water as a byproduct and for its high functional group tolerance.[4][5]

Mechanistic Insight and Rationale for Chemoselectivity

The catalytic hydrogenation of a nitroarene on a palladium surface is a multi-step process. While the exact mechanism can be complex, it is generally accepted to proceed through intermediate species such as nitrosoarenes and N-arylhydroxylamines before yielding the final amine.[5][6]

G cluster_surface Pd Catalyst Surface H2 H₂ (gas) H_ads 2H (adsorbed) H2->H_ads Dissociative Adsorption ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-NO (Nitroso) ArNO2->ArNO + 2[H] - H₂O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + 2[H] ArNH2 Ar-NH₂ (Aniline) ArNHOH->ArNH2 + 2[H] - H₂O

Figure 1: Simplified pathway for nitro group reduction.

Causality of Experimental Choices:

  • Why Catalytic Hydrogenation? This method is superior to stoichiometric metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl) which often require harsh acidic conditions and generate significant metal waste.[7][8] Catalytic approaches are cleaner and more atom-economical.

  • Why Palladium on Carbon (Pd/C)? Pd/C is the catalyst of choice for several reasons:

    • High Activity for Nitro Groups: It efficiently catalyzes the reduction of nitro groups under mild conditions (low pressure and temperature).[8][9]

    • Inertness towards Esters and Carboxylic Acids: Under the mild conditions required for nitro reduction, Pd/C does not typically reduce esters or carboxylic acids.[10][11] Their reduction requires much harsher conditions or different catalytic systems.[11]

    • Aromatic Ring Preservation: While palladium can catalyze ring hydrogenation, this process is significantly slower than nitro group reduction and generally requires higher pressures and temperatures.[12] This kinetic difference allows for excellent selectivity.

  • Why Hydrogen Gas (H₂)? As a reductant, H₂ is ideal due to its low cost and the formation of water as the sole stoichiometric byproduct. For laboratories not equipped for high-pressure reactions, transfer hydrogenation using donors like formic acid or ammonium formate offers a safer, equipment-friendly alternative.[13][14][15]

Detailed Experimental Protocol

This protocol describes the reduction of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid on a 10 mmol scale.

Figure 2: General experimental workflow for catalytic hydrogenation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid≥98%Commercial SourceStarting material.
Palladium on Carbon (10 wt% Pd, 50% wet)Degussa Type E101Commercial SourcePyrophoric when dry. Handle with care.
Ethanol (EtOH)Anhydrous, 200 proofCommercial SourceReaction solvent. Methanol or Ethyl Acetate can also be used.
Hydrogen (H₂) GasHigh Purity (≥99.99%)Gas SupplierUse in a well-ventilated fume hood.
Nitrogen (N₂) or Argon (Ar) GasHigh PurityGas SupplierFor inerting the reaction vessel.
Celite® 545---Commercial SourceFiltration aid.
Equipment
  • Parr Shaker hydrogenation apparatus or a three-neck round-bottom flask equipped with a magnetic stirrer.

  • Hydrogen balloon (if not using a Parr apparatus).

  • Vacuum filtration setup (Büchner funnel, filter flask).

  • Rotary evaporator.

  • Standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Vessel Preparation: To a 250 mL hydrogenation flask or round-bottom flask, add 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (e.g., 3.38 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous ethanol (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet) (approx. 340 mg, 1 mol% Pd). Expert Tip: Adding the catalyst as a slurry in a small amount of the reaction solvent can prevent it from becoming airborne and minimize the risk of fire.

  • Inerting the System: Seal the reaction vessel. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Introducing Hydrogen: Evacuate the vessel one final time and backfill with hydrogen gas. If using a balloon, secure a balloon filled with H₂ to the flask. If using a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 50 psi / ~3.5 bar).

  • Reaction Execution: Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed. Allow the reaction to proceed at room temperature for 4-12 hours. The uptake of hydrogen can be monitored on the gauge of the Parr apparatus.

  • Monitoring for Completion: Periodically (e.g., every 2 hours), depressurize the vessel, take an aliquot of the reaction mixture, filter it through a syringe filter to remove the catalyst, and analyze by TLC or LC-MS to check for the disappearance of the starting material.

  • Catalyst Removal (Work-up): Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Prepare a small pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 20 mL). Safety Note: The filtered catalyst is highly pyrophoric. Do not allow it to dry. Quench it immediately by submerging the filter cake and Celite pad in a beaker of water.

  • Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-aminobenzoic acid, typically as a solid.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Process Parameters and Troubleshooting

Optimizing reaction conditions is key to achieving high yield and purity.

ParameterRecommended RangeRationale & Troubleshooting
Catalyst Loading 0.5 - 2 mol% PdLower loading is economical but may require longer reaction times or higher pressure. Incomplete Reaction? Check catalyst quality or increase loading. Old catalyst can have low activity.
Hydrogen Pressure 1 - 4 atm (15 - 60 psi)Higher pressure increases the reaction rate. Balloon pressure (~1 atm) is often sufficient but may require longer times. Slow Reaction? Increase H₂ pressure.
Solvent EtOH, MeOH, EtOAc, THFProtic solvents like EtOH or MeOH are generally preferred as they can aid in the protonolysis steps of the mechanism. Ensure the starting material and product are soluble.
Temperature 20 - 50 °CThe reaction is typically fast at room temperature. Gentle heating can be applied to accelerate slow reactions, but excessive heat may promote side reactions like ring hydrogenation.
Agitation VigorousEfficient stirring is crucial in this three-phase system (solid catalyst, liquid solution, gas H₂) to ensure good mass transfer of hydrogen to the catalyst surface. Stalled Reaction? Ensure stirring is adequate.

Conclusion

The catalytic hydrogenation of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid using Pd/C is a highly effective and chemoselective method for synthesizing the corresponding 5-amino derivative. The protocol is robust, scalable, and environmentally benign. By understanding the underlying principles of selectivity and carefully controlling key reaction parameters, researchers can reliably produce this valuable intermediate in high yield and purity, facilitating advancements in drug discovery and development.

References

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Process for preparing benzoic acids.
  • Cui, G., et al. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. [Link]

  • Panknin, O., et al. (2012). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid. NextSDS. [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. [Link]

  • Mondal, P., et al. (2025). Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. ACS Applied Nano Materials. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. (2024). [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. PubMed. [Link]

  • El-Kaderi, S., et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]

  • Wang, H., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry. [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][4][16]oxazine-2,4-diones. RSC Advances. (2025). [Link]

  • Beller, M., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Wang, Y., et al. (2025). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. [Link]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

  • Li, F., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. [Link]

  • Litvin, E. F., et al. (1975). Investigation into catalytic reduction of p-nitrobenzoic acid and its salts on Pd-, Rh-, Ru catalysts. OSTI.GOV. [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. RSC Publishing. [Link]

  • Gevorgyan, A., et al. (2025). Visible Light-Photoinduced and Cu-Catalyzed Reduction of Nitrobenzenes into Anilines. ACS Catalysis. [Link]

  • Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Ding, D., et al. (2021). Origin of the Activity of Co–N–C Catalysts for Chemoselective Hydrogenation of Nitroarenes. ACS Catalysis. [Link]

  • Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society. [Link]

  • Catalytic Hydrogenation of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Kulkarni, S. S., et al. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry. [Link]

  • Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes. OSTI.GOV. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]

  • Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Organic Chemistry Portal. [Link]

  • Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites. PMC. (2022). [Link]

Sources

Method

Application Note: Esterification Strategies for 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale The derivatization of 2-[3-(Ethox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The derivatization of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid presents a unique multifactorial challenge in synthetic organic chemistry. As a Senior Application Scientist, I approach this molecule by first deconstructing its structural and electronic environment to predict reactivity and prevent side reactions.

This substrate features three critical structural elements that dictate the choice of esterification methodology:

  • Severe Steric Hindrance (The Ortho Effect): The bulky 3-(ethoxycarbonyl)piperidin-1-yl moiety at the ortho position physically shields the carboxylic acid. This steric bulk forces the carboxyl group to twist out of the plane of the aromatic ring, inhibiting resonance stabilization but paradoxically increasing its acidity[1]. However, this shielding severely restricts the trajectory for standard nucleophilic attack on the carbonyl carbon (the BAC​2 mechanism)[2].

  • Electronic Modulation via the Nitro Group: The strongly electron-withdrawing nitro group at position 5 (meta to the carboxylate, para to the piperidine nitrogen) stabilizes the conjugate base through inductive effects[3]. This makes the resulting carboxylate a highly stable, albeit slightly less reactive, nucleophile. Furthermore, the lone pair of the piperidine nitrogen is delocalized into the nitroaromatic system, significantly reducing the basicity of this tertiary amine.

  • Chemoselectivity (Transesterification Risk): The molecule already contains an ethyl ester on the piperidine ring. Utilizing harsh, acid-catalyzed conditions (e.g., Fischer-Speier esterification) in the presence of a different alcohol will inevitably lead to unwanted transesterification or hydrolysis[2].

Methodological Selection & Quantitative Data

To ensure self-validating experimental design, the following table summarizes the causal relationship between the chosen methodology and the expected outcomes for this specific substrate.

Esterification MethodReagents & CatalystChemoselectivity RiskSteric ToleranceTypical Yields
Fischer-Speier R-OH (excess), H₂SO₄, RefluxHIGH (Transesterification of existing ethyl ester)Poor< 20%
Base-Promoted Alkylation R-X, Cs₂CO₃, DMF, 40 °CLOW (Neutral/mild base preserves ethyl ester)Excellent80 - 95%
Modified Steglich R-OH, EDC·HCl, DMAP, DCMLOW (Mild ambient conditions)Good60 - 85%
Workflow Decision Matrix

Workflow Start Substrate: 2-[3-(Ethoxycarbonyl)piperidin-1-yl] -5-nitrobenzoic acid Decision Target Ester Classification? Start->Decision PrimSec Primary / Secondary Alkyl Ester Decision->PrimSec Simple Alkyl Halide Available Tert Tertiary / Bulky Ester Decision->Tert Complex/Bulky Alcohol Alkylation Protocol A: Base-Promoted Alkylation (Cs2CO3, R-X, DMF) PrimSec->Alkylation Steglich Protocol B: Modified Steglich (EDC·HCl, DMAP, R-OH) Tert->Steglich

Caption: Logical workflow for selecting the optimal esterification method based on the target ester.

Validated Experimental Protocols

Protocol A: Base-Promoted SN​2 Alkylation (Optimal for Primary/Secondary Esters)

Causality & Design: This protocol circumvents the steric hindrance at the carbonyl carbon by utilizing the carboxylate oxygen as a nucleophile to attack an alkyl halide. Cesium carbonate (Cs₂CO₃) is specifically selected over potassium carbonate; the larger ionic radius of the cesium cation results in a "naked" carboxylate anion in polar aprotic solvents like DMF, drastically enhancing its nucleophilicity.

Materials:

  • 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (1.0 equiv)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃, anhydrous) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Charge a flame-dried round-bottom flask with the benzoic acid derivative (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv). Suspend the mixture in anhydrous DMF (0.2 M concentration).

  • Stirring: Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere. Observation: A slight color shift may occur as the highly delocalized carboxylate salt forms.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 40 °C and stir for 4–6 hours. Monitor progression via LC-MS.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing (Critical Step): Wash the combined organic layers with 5% aqueous citric acid, followed by brine. Expert Insight: Do not use 1M HCl. Although the piperidine nitrogen's basicity is reduced by the para-nitro group, strong aqueous acids risk protonating the nitrogen, pulling your product into the aqueous waste.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Modified Steglich Esterification (Optimal for Tertiary/Complex Esters)

Causality & Design: When the target ester requires a bulky alcohol, SN​2 alkylation is impossible. The Steglich esterification is employed here. We substitute DCC with EDC·HCl to ensure the urea byproduct is water-soluble. The catalytic addition of 4-Dimethylaminopyridine (DMAP) is non-negotiable; DMAP attacks the highly hindered O-acylisourea intermediate to form an acylpyridinium ion. This intermediate extends the electrophilic center physically away from the ortho-piperidine shield, allowing the bulky alcohol to attack[5],[4].

Mechanism Acid Sterically Hindered Carboxylic Acid Oacyl O-Acylisourea Intermediate Acid->Oacyl EDC·HCl AcylPyr Acylpyridinium Intermediate Oacyl->AcylPyr DMAP Catalyst (Bypasses Sterics) Product Ester Product AcylPyr->Product R-OH (Nucleophilic Attack)

Caption: Mechanistic pathway of the DMAP-catalyzed Steglich esterification overcoming steric hindrance.

Materials:

  • 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (1.0 equiv)

  • Target Alcohol (R-OH) (1.5 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the benzoic acid derivative (1.0 equiv) and the target alcohol (1.5 equiv) in anhydrous DCM (0.1 M) under nitrogen at 0 °C.

  • Coupling Agent Addition: Add EDC·HCl (1.5 equiv) in one portion. Stir for 10 minutes.

  • Catalyst Addition: Add DMAP (0.2 equiv). Expert Insight: Adding DMAP last prevents the premature formation of inactive N-acylureas, which is a common failure point in hindered Steglich reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours[4].

  • Workup: Dilute the reaction with additional DCM. Wash sequentially with saturated aqueous NaHCO₃, 5% aqueous citric acid (to remove DMAP and unreacted EDC), and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. The water-soluble urea byproduct from EDC is easily removed during the aqueous washes, leaving a highly pure crude product ready for silica gel chromatography.

References

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. LibreTexts Project. Available at:[Link]

  • Cruz, A., et al. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Available at:[Link]

  • Royal Society of Chemistry (RSC). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (2021). Available at:[Link]

  • Wikipedia Contributors. Ortho effect. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Application

Application Note: In Vivo Dosing Formulation for 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid

Executive Summary & Physicochemical Profiling The compound 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (CAS: 1000018-70-1; MW: 322.31 g/mol ; Formula: C15H18N2O6) is a functionalized small molecule character...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The compound 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (CAS: 1000018-70-1; MW: 322.31 g/mol ; Formula: C15H18N2O6) is a functionalized small molecule characterized by a unique combination of structural motifs that directly dictate its macroscopic solubility and in vivo behavior. Before selecting a dosing vehicle for preclinical animal models, it is critical to analyze its physicochemical properties:

  • Carboxylic Acid Moiety (Ionizable): Confers weak acidity (estimated pKa ~3.5–4.5). In the acidic environment of the stomach (pH 1–2), this group remains unionized, drastically reducing aqueous solubility. In physiological plasma (pH 7.4), it ionizes, which can be exploited for salt formation.

  • Nitroarene Group: The strongly electron-withdrawing nitro group increases the overall lipophilicity of the molecule and severely reduces the basicity of the adjacent piperidine nitrogen, rendering the molecule essentially acidic rather than zwitterionic.

  • Ethoxycarbonyl Piperidine Ring: This bulky, lipophilic ester adds significant hydrophobic mass to the compound, further driving down its intrinsic aqueous solubility.

Formulation Challenge: The high lipophilicity combined with pH-dependent solubility means that formulating this compound as a simple aqueous solution is unfeasible. Engineered vehicles utilizing co-solvents, surfactants, or suspending agents are mandatory to achieve consistent systemic exposure[1].

Formulation Strategy & Rationale (E-E-A-T)

As an Application Scientist, selecting an in vivo formulation is not merely about dissolving the drug; it is about controlling its pharmacokinetic absorption and ensuring animal welfare. The route of administration dictates the formulation strategy.

Intravenous (IV) / Intraperitoneal (IP) Administration: The Co-Solvent Approach

For IV or IP dosing, the formulation must be a completely clear, particulate-free solution to prevent fatal pulmonary embolism (IV) or severe localized peritoneal inflammation (IP). Because the free acid is highly lipophilic, we utilize a sequential co-solvent displacement strategy[2]:

  • DMSO (10%): Acts as the primary solubilizer by disrupting the strong crystal lattice energy of the solid compound[2],[1].

  • PEG400 (40%): A biocompatible, neutral polymer that acts as a bulk co-solvent to maintain the compound in solution as the DMSO is diluted[3],[1].

  • Tween 80 (5%): A non-ionic surfactant that forms micelles. Its critical role is to prevent the lipophilic compound from crashing out (precipitating) the moment the formulation mixes with the aqueous bloodstream[2],[1].

  • Saline (45%): Adjusts the final tonicity to physiological levels[3].

Oral (PO) Administration: The Suspension Strategy

For oral gavage, administering a fully dissolved solution of this compound is biologically counterproductive. If dosed as a solution, the compound will immediately precipitate upon encountering the low pH of the gastric fluid (where the carboxylic acid becomes unionized), leading to erratic, unpredictable absorption[4]. Instead, we intentionally formulate it as a uniform micro-suspension . By suspending the compound in 0.5% Methylcellulose (MC) supplemented with 0.2% Tween 80 , we ensure consistent gastrointestinal transit[5],[4]. The MC increases the viscosity of the vehicle, preventing the compound from settling in the syringe, while Tween 80 acts as a wetting agent to ensure uniform particle dispersion[6]. As the suspension reaches the higher pH of the duodenum, the carboxylic acid ionizes, allowing for predictable and steady dissolution and absorption.

Quantitative Data: Formulation Selection Matrix

The following table summarizes the optimized formulation parameters for preclinical rodent studies (Mice/Rats) based on established drug discovery protocols[3],[6].

RouteRecommended Vehicle CompositionStateMax Dosing Volume (Mouse)Expected Solubility Limit
IV / IP 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% SalineClear Solution5 mL/kg (IV) / 10 mL/kg (IP)~2 - 5 mg/mL
PO 0.5% Methylcellulose + 0.2% Tween 80 in WaterUniform Suspension10 mL/kgN/A (Suspension up to 50 mg/mL)
SC 10% DMSO + 90% Corn OilLipid Solution5 mL/kg~5 - 10 mg/mL

Step-by-Step Experimental Protocols

Self-Validation Note: The order of addition in these protocols is chemically critical. Deviating from the sequence will result in irreversible precipitation.

Protocol A: Preparation of IV/IP Clear Solution (Co-Solvent System)

Target: 3.0 mg/mL working solution.

  • Weighing: Accurately weigh 3.0 mg of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid powder into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of pure, sterile DMSO (10% of final volume). Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes.

    • Self-Validation Check: The solution must be 100% transparent. If particulates remain, the compound has exceeded its DMSO solubility limit; do not proceed.

  • Bulk Co-Solvent Addition: Add 400 µL of PEG400 (40% of final volume)[3]. Vortex for 30 seconds to ensure homogeneous mixing of the organic phases.

  • Surfactant Addition: Add 50 µL of Tween 80 (5% of final volume)[1]. Mix thoroughly by pipetting up and down. The solution will become slightly viscous.

  • Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline (45% of final volume) while continuously vortexing the vial[1]. Continuous agitation prevents localized high-aqueous pockets that cause precipitation.

  • Final QC: Hold the vial against a light source. It must be a completely clear solution. Filter through a 0.22 µm PTFE syringe filter prior to IV administration.

Protocol B: Preparation of PO Aqueous Suspension

Target: 10.0 mg/mL working suspension.

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose in sterile water. Stir overnight at 4°C to ensure complete polymer hydration without clumping[4].

  • Wetting the API: Weigh 10.0 mg of the compound into a mortar or a glass vial. Add 20 µL of Tween 80 (0.2% of final volume) directly to the powder[5]. Use a pestle or a glass rod to triturate (grind) the powder into a smooth, uniform paste. Causality: This step displaces air from the hydrophobic powder surface, preventing it from floating on the aqueous vehicle.

  • Suspension: Gradually add 980 µL of the 0.5% Methylcellulose vehicle in 200 µL increments, mixing vigorously between each addition[6].

  • Homogenization: Sonicate the final suspension for 10 minutes to break up any remaining micro-aggregates. The result should be a milky, uniform suspension that does not settle immediately. Vortex immediately before drawing into the oral gavage syringe[4].

Logical Workflow for Formulation Selection

FormulationWorkflow Start Physicochemical Analysis (C15H18N2O6, MW 322.31) Route Determine Route of Administration Start->Route IV_IP IV / IP Dosing (Requires Clear Solution) Route->IV_IP Systemic PO Oral (PO) Dosing (Suspension Tolerated) Route->PO Enteral CoSolvent Co-Solvent System 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline IV_IP->CoSolvent Salt In Situ Salt Formation (pH 7.4 - 8.0 Buffer) IV_IP->Salt If high solubility needed Suspension Aqueous Suspension 0.5% Methylcellulose + 0.2% Tween 80 PO->Suspension QC Visual QC & Filtration (0.22 µm for IV) CoSolvent->QC Salt->QC Dose In Vivo Dosing Suspension->Dose Homogenize QC->Dose

Caption: Decision tree for selecting the optimal in vivo dosing formulation based on administration route.

References

  • TargetMol . PEG400 | Polyethylene glycol 400 | neutral polymer. TargetMol Chemicals. Available at:[3]

  • ACS Publications . Design, Synthesis, and Biological Characterization of Inhaled p38α/β MAPK Inhibitors for the Treatment of Lung Inflammatory Diseases. Journal of Medicinal Chemistry. Available at:[5]

  • BenchChem . Technical Support Center: GSK2188931B Vehicle Selection for In Vivo Delivery. Available at:[4]

  • BenchChem . LDN-214117 In Vivo Delivery: A Technical Support Guide. Available at:[6]

  • ResearchGate . How is Seratrodast dissolved in animal experiments? Available at:[2]

  • BenchChem . Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Available at:[1]

Sources

Method

Advanced Crystallization Protocols for the Isolation of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid

Introduction & Physicochemical Profiling The isolation of complex pharmaceutical intermediates requires a rigorous understanding of their physicochemical properties to design a thermodynamically stable and scalable cryst...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The isolation of complex pharmaceutical intermediates requires a rigorous understanding of their physicochemical properties to design a thermodynamically stable and scalable crystallization process. 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (CAS: 1000018-70-1) is a highly functionalized building block featuring four distinct moieties: a carboxylic acid, a nitro group, a tertiary amine (piperidine ring), and an ethyl ester[1].

From a crystallization engineering perspective, this molecule presents unique challenges and opportunities:

  • Zwitterionic Potential & pH Sensitivity: The carboxylic acid provides a handle for pH-shift crystallization. However, the basicity of the piperidine nitrogen is significantly attenuated by its conjugation with the electron-withdrawing nitroaromatic system. Furthermore, the ethoxycarbonyl (ethyl ester) group is susceptible to base-catalyzed hydrolysis, strictly limiting the maximum allowable pH and residence time during aqueous processing.

  • Hydrogen Bonding & Speciation: In apolar solvents, benzoic acid derivatives tend to form stable hydrogen-bonded dimers. Polar solvents with high hydrogen-bond acceptor propensities (e.g., ketones, alcohols) are required to screen these interactions and achieve high solubility[2].

  • Risk of Oiling Out (LLPS): The flexible aliphatic piperidine ring combined with the rigid nitroaromatic core makes this molecule prone to Liquid-Liquid Phase Separation (LLPS) or "oiling out" if supersaturation is generated too rapidly.

Thermodynamic Strategy & Solvent Selection

To design a self-validating crystallization protocol, solvent selection must be grounded in Hansen Solubility Parameters (HSP) . HSP theory partitions the total cohesive energy of a molecule into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[3]. Molecules dissolve in solvents with similar HSP coordinates, minimizing the interaction distance ( Ra​ )[4].

For this intermediate, acetone acts as an excellent primary solvent due to its moderate polarity and ability to disrupt carboxylic acid dimers[2]. Water acts as a highly effective antisolvent because the hydrophobic ester and piperidine ring drastically reduce the molecule's aqueous solubility at acidic pH.

Table 1: Hansen Solubility Parameters & Solvent Suitability
Solvent System δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Role in CrystallizationCausality / Rationale
Acetone 15.510.47.0Primary SolventDisrupts H-bonded dimers; provides high solubility capacity at 45 °C.
Water 15.616.042.3AntisolventHigh δH​ forces precipitation of the hydrophobic organic core.
Ethanol 15.88.819.4Co-solvent / WashUsed for cake washing to displace water and accelerate vacuum drying.
Heptane 15.30.00.0Alternative AntisolventNon-polar; promotes dimer formation but risks LLPS (oiling out).

Experimental Protocols

Protocol A: pH-Shift (Reactive) Crystallization

Causality: This method leverages the carboxylic acid group. By dissolving the crude material in a mild base, insoluble impurities are filtered out. Controlled acidification forces the molecule back into its free-acid form, generating supersaturation. A mild base ( NaHCO3​ ) is chosen over NaOH to prevent the hydrolysis of the ethoxycarbonyl ester.

Step-by-Step Methodology (100 g Scale):

  • Suspension: Suspend 100 g of crude 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid in 400 mL of Deionized (DI) water in a 1 L jacketed reactor. Set agitation to 250 RPM and temperature to 20 °C.

  • Dissolution: Slowly dose 5% NaHCO3​ (aq) until the pH reaches 7.5 – 8.0. Critical Parameter: Do not exceed pH 8.5 to prevent ester cleavage.

  • Polish Filtration: Pass the basic solution through a 0.22 µm PTFE filter to remove insoluble organic impurities. Transfer the filtrate to a clean reactor.

  • Primary Acidification: Dose 10% HCl (aq) at a controlled rate of 2 mL/min until the pH reaches 4.5.

  • Seeding: Add 1.0 g (1 wt%) of pure API seeds. Age the suspension for 60 minutes. Causality: Aging allows the seed bed to establish and consumes initial supersaturation, directing the system toward crystal growth rather than uncontrolled primary nucleation[5].

  • Secondary Acidification: Resume HCl dosing at 1 mL/min until a final pH of 2.5 is achieved (ensuring full protonation of the carboxylic acid).

  • Isolation: Filter the slurry via a Nutsche filter. Wash the cake with 2 x 100 mL of cold DI water (5 °C).

  • Drying: Dry under vacuum (50 mbar) at 45 °C for 12 hours.

Protocol B: Antisolvent-Assisted Cooling Crystallization

Causality: For batches requiring strict polymorph control and high purity, antisolvent crystallization is preferred. Acetone dissolves the compound completely, while the controlled addition of water generates a precise supersaturation profile. Feedback control via Process Analytical Technology (PAT) prevents the system from crossing the spinodal curve, completely avoiding encrustation and oiling out[6].

Step-by-Step Methodology (100 g Scale):

  • Dissolution: Dissolve 100 g of crude API in 300 mL of Acetone. Heat the jacket to 45 °C to ensure complete dissolution.

  • Polish Filtration: Filter the hot solution through a 0.22 µm inline filter into the crystallizer. Maintain at 45 °C.

  • Antisolvent Dosing (Phase 1): Dose 100 mL of DI water at 2.0 mL/min. Monitor via FBRM (Focused Beam Reflectance Measurement) to ensure no spontaneous nucleation occurs.

  • Seeding: Add 1.0 g of seed crystals suspended in 5 mL of Acetone/Water (3:1). Age for 60 minutes at 45 °C.

  • Antisolvent Dosing (Phase 2): Dose the remaining 300 mL of DI water at a slower rate of 1.5 mL/min to maintain supersaturation within the Metastable Zone Width (MSZW).

  • Cooling: Initiate a linear cooling ramp of 0.2 °C/min from 45 °C down to 5 °C. Causality: Slow cooling maximizes the depletion of supersaturation through crystal growth, yielding large, easily filterable crystals[6].

  • Isolation & Drying: Filter the suspension, wash with 100 mL of cold Acetone/Water (1:4), and dry under vacuum at 45 °C.

Process Analytical Technology (PAT) Workflow

To ensure a self-validating system, the antisolvent crystallization protocol integrates real-time PAT. ATR-FTIR monitors the liquid-phase solute concentration (supersaturation), while FBRM tracks chord length distribution (particle size and nucleation events).

G A API Dissolution (Acetone, 45°C) B Polish Filtration (0.22 µm) A->B C Antisolvent Addition (Water, Controlled Rate) B->C D PAT Monitoring (FBRM & ATR-FTIR) C->D Real-time Feedback E Seeding & Nucleation (Target Supersaturation) C->E Induces Supersaturation D->E F Cooling & Crystal Growth (0.2 °C/min to 5°C) E->F G Isolation & Drying (Nutsche Filter, Vacuum) F->G

Fig 1: Antisolvent-assisted cooling crystallization workflow with PAT integration.

Comparative Data & Quality Attributes

The selection between pH-shift and antisolvent crystallization depends on the specific impurity profile of the crude intermediate and the required cycle time. Table 2 summarizes the expected quantitative outcomes of both methodologies.

Table 2: Comparison of Crystallization Methodologies
ParameterProtocol A: pH-Shift CrystallizationProtocol B: Antisolvent Crystallization
Yield 92 - 95%88 - 91%
Purity (HPLC) > 98.5%> 99.5%
Cycle Time ~6 Hours~12 Hours
Crystal Habit Small needles / AgglomeratesLarge prismatic / Block-like
Filtration Rate Moderate (prone to cake compression)Fast (highly porous cake)
Primary Risk Ester hydrolysis if pH > 8.5Oiling out if water addition is too fast

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid

Executive Summary 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid is a highly functionalized, bifunctional building block frequently utilized in the synthesis of complex peptidomimetics and heterocyclic active p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid is a highly functionalized, bifunctional building block frequently utilized in the synthesis of complex peptidomimetics and heterocyclic active pharmaceutical ingredients (APIs). This application note provides a comprehensive, self-validating guide to performing high-yielding amide coupling reactions with this specific substrate. The presence of an ortho-piperidine ring and a strongly electron-withdrawing meta/para-nitro group introduces unique steric and electronic challenges that render standard coupling protocols ineffective, necessitating the optimized strategies detailed below.

Structural Analysis & Reactivity Profiling

As a Senior Application Scientist, it is critical to look beyond the basic reaction scheme and understand the causality of the substrate's reactivity. Successful amidation of this compound requires navigating three primary structural features:

  • Steric Hindrance (The Ortho-Effect): The bulky 3-(ethoxycarbonyl)piperidin-1-yl moiety at the 2-position severely restricts the trajectory of incoming nucleophiles. This steric shield impedes both the initial activation of the carboxylic acid by the coupling reagent and the subsequent nucleophilic attack by the amine.

  • Electronic Deactivation (The Nitro Group): The 5-nitro group is strongly electron-withdrawing. This lowers the pKa of the benzoic acid, meaning the resulting carboxylate anion is a poorer nucleophile during the initial activation step. However, once the activated ester is successfully formed, the nitro group makes the carbonyl carbon highly electrophilic, facilitating rapid aminolysis.

  • Orthogonal Ester Protection: The ethyl ester on the piperidine ring is orthogonal to the carboxylic acid. It is stable to standard coupling conditions but remains highly susceptible to premature saponification if exposed to harsh basic conditions or prolonged aqueous workups.

Coupling Strategy & Reagent Selection

Standard carbodiimide reagents (e.g., EDC/HOBt) often fail or require extended reaction times for highly hindered ortho-substituted benzoic acids, leading to poor yields and competitive ester hydrolysis (1)[1]. To overcome this, two advanced strategies are recommended:

  • HATU / DIPEA (Discovery Scale): HATU is the premier reagent for sterically hindered couplings. The incorporated 7-aza-1-hydroxybenzotriazole (HOAt) leaving group accelerates the reaction via a neighboring group effect. The pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine, actively directing it toward the sterically hindered carbonyl carbon (2)[2].

  • T3P / Pyridine (Process Scale): Propylphosphonic anhydride (T3P) offers exceptional scalability. It drives the coupling of deactivated acids and generates strictly water-soluble phosphate byproducts. This allows for a mild, purely aqueous workup that preserves the labile ethyl ester without the need for chromatography (3)[3].

Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU (Milligram to Gram Scale)

Causality Focus: Pre-activation is critical. The electron-withdrawing nitro group slows the initial attack on HATU. Allowing 5–10 minutes of pre-activation ensures complete conversion to the HOAt ester, preventing the amine from reacting directly with HATU to form unreactive guanidinium byproducts.

  • Preparation: Dissolve 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). The solution will darken slightly due to the deprotonation of the nitrobenzoic acid.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for exactly 10 minutes to ensure full formation of the active HOAt ester.

  • Coupling: Add the target amine (1.2 equiv) dropwise or in small portions. Stir for 2–4 hours at room temperature. Monitor consumption of the active ester via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Scalable Coupling using T3P (Multi-Gram Scale)

Causality Focus: T3P is less reactive than HATU but offers a pristine impurity profile. Using Pyridine in EtOAc provides a homogeneous system where the water-soluble byproducts can be washed away easily, protecting the ethyl ester from hydrolysis during scale-up.

  • Preparation: Suspend the benzoic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). DIPEA can be substituted if the amine hydrochloride salt is used.

  • Activation/Coupling: Cool the mixture to 0 °C. Dropwise add T3P (50% solution in EtOAc, 1.5 equiv).

  • Heating: Warm to room temperature, then heat to 60 °C for 12 hours. The severe steric bulk requires thermal energy to drive the T3P-mediated coupling to completion.

  • Workup: Cool to room temperature. Wash the organic layer directly with water (2x), 1N HCl (to remove excess pyridine and unreacted amine), and saturated NaHCO₃. Dry over MgSO₄ and concentrate to yield the pure amide.

Data Presentation & Optimization

Coupling ReagentBaseSolventTemp / TimeYield (Typical)Key Advantage / Disadvantage
EDC / HOBt DIPEADCMRT / 24h< 40%Sluggish reaction; high risk of ester hydrolysis during extended workup.
HATU DIPEADMFRT / 3h> 85%Rapid coupling; excellent for discovery; requires removal of DMF and HOAt.
T3P (50% in EtOAc)PyridineEtOAc60 °C / 12h75–80%Highly scalable; simple aqueous workup; requires heating to overcome sterics.

Mechanistic Workflow

Workflow Acid 2-[3-(Ethoxycarbonyl)piperidin-1-yl] -5-nitrobenzoic acid Deprotonation Deprotonation (DIPEA) Acid->Deprotonation Anion Carboxylate Anion (Nucleophilicity reduced by NO2) Deprotonation->Anion Activation HATU Activation (Pre-activation step) Anion->Activation ActiveEster Active HOAt Ester (Highly Electrophilic) Activation->ActiveEster Amine Amine Addition (Hydrogen-bond directed) ActiveEster->Amine Intermediate Tetrahedral Intermediate (Overcomes Steric Clash) Amine->Intermediate Product Target Amide Product + HOAt Byproduct Intermediate->Product

Mechanistic workflow of HATU-mediated amide coupling for sterically hindered nitrobenzoic acids.

References

  • Amide bond formation and peptide coupling. Montalbetti, C. A. G. N.; Falque, V. Tetrahedron 2005, 61 (46), 10827-10852.
  • 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Carpino, L. A. Journal of the American Chemical Society 1993, 115 (10), 4397-4398.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Dunetz, J. R.; Magano, J.; Weisenburger, G. A. Organic Process Research & Development 2016, 20 (2), 140-177.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor aqueous solubility of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of complex, multi-functional active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of complex, multi-functional active pharmaceutical ingredients (APIs).

The compound 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid presents a classic "solubility-stability paradox." It is a highly lipophilic weak acid containing an ester group, meaning the very conditions required to maximize its aqueous solubility will simultaneously destroy the molecule.

Below is a comprehensive troubleshooting guide designed to help you navigate the physicochemical hurdles of this specific compound, complete with mechanistic explanations, formulation strategies, and validated protocols.

SECTION 1: Physicochemical Profiling (FAQ)

Q1: Why is this compound practically insoluble in standard aqueous buffers at pH 2–4? A: This compound behaves as a typical Biopharmaceutics Classification System (BCS) Class II molecule, characterized by high lipophilicity and low intrinsic aqueous solubility[1]. At pH levels below its carboxylic acid pKa (estimated ~3.5), the molecule exists entirely in its unionized form. The bulky lipophilic piperidine ring and the ethoxycarbonyl ester group dominate the hydration energy, preventing favorable thermodynamic interactions with water molecules.

Q2: Can I exploit the piperidine nitrogen to form a highly soluble hydrochloride salt? A: No. While standard aliphatic piperidines are strong bases (pKa ~10), the piperidine nitrogen in this specific molecule is directly bonded to an electron-deficient aromatic ring. The strong electron-withdrawing effect of the para-nitro group, combined with the ortho-carboxylic acid, causes severe delocalization of the nitrogen's lone pair into the phenyl ring. Consequently, this nitrogen is essentially non-basic (pKa < 2) and will not protonate to form a stable, soluble salt under physiologically relevant acidic conditions.

Q3: If it's an acid, can I just dissolve it in 0.1 M NaOH or a pH 9 buffer? A: This is a critical error that leads to rapid degradation. While raising the pH above 8.0 will successfully ionize the carboxylic acid and exponentially increase solubility according to the Henderson-Hasselbalch relationship[2], it simultaneously triggers base-catalyzed ester hydrolysis (saponification)[3]. The hydroxide ions (OH⁻) act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the ethoxycarbonyl group, cleaving it into a carboxylic acid and ethanol. Ester-containing compounds exhibit extreme pH-dependent instability in alkaline environments[4].

SECTION 2: Formulation Strategies (Troubleshooting)

Q4: How do I formulate this compound for in vitro biochemical assays? A: To balance solubility and stability, you must target a "sweet spot" pH of 6.0–6.5. At this pH, the carboxylic acid is predominantly ionized, but the hydroxide ion concentration is too low to rapidly hydrolyze the ester. To overcome the remaining lipophilicity of the piperidine-ester moiety, utilize a mixed co-solvent/surfactant system (e.g., 5% DMSO, 10% Polysorbate 80, 85% PBS pH 6.5).

Q5: How do I achieve a high-concentration aqueous formulation for in vivo dosing? A: For in vivo applications where organic solvents must be minimized, complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the optimal rescue strategy. The thermodynamic driving force of water displacement allows the lipophilic ethoxycarbonyl-piperidine moiety to partition into the hydrophobic cavity of the cyclodextrin. This not only masks the lipophilicity to enhance aqueous solubility but also sterically shields the ester group from hydrolytic enzymes and nucleophilic attack.

SECTION 3: Quantitative Data Summaries

Table 1: Predicted Physicochemical Properties & Causality

PropertyEstimated ValueMechanistic Impact on Formulation
LogP (Unionized) 3.0 - 4.0High lipophilicity drives aggregation in aqueous media.
pKa (Carboxylic Acid) ~3.5Requires pH > 5.5 for >99% ionization and improved solubility.
pKa (Piperidine N) < 2.0Non-basic due to lone pair delocalization; cannot form HCl salts.
Ester Stability LabileHighly susceptible to base-catalyzed hydrolysis at pH > 8.0.

Table 2: pH-Solubility-Stability Matrix

Buffer pHDominant API StateApparent SolubilityChemical StabilityRecommendation
pH 2.0 - 4.0 Unionized AcidVery Low (< 10 µg/mL)High (Ester intact)Avoid (Insoluble)
pH 6.0 - 6.5 Ionized CarboxylateModerate (~100 µg/mL)High (Ester intact)Optimal (Use Co-solvents)
pH 8.0+ Ionized CarboxylateHigh (> 1 mg/mL)Low (Rapid Hydrolysis)Avoid (Degradation)

SECTION 4: Visualizations

FormulationDecisionTree Start Target Compound: 2-[3-(Ethoxycarbonyl)piperidin-1-yl] -5-nitrobenzoic acid pH_Low pH < 4.0 Unionized Acid Highly Insoluble Start->pH_Low Acidic Media pH_Mid pH 6.0 - 7.0 Ionized Carboxylate Ester Intact Start->pH_Mid Neutral Media pH_High pH > 8.0 Ionized Carboxylate Ester Hydrolyzed Start->pH_High Basic Media Cosolvent Co-solvent System (e.g., PEG400/Tween 80) pH_Low->Cosolvent Solubilize Cyclodextrin Complexation (e.g., HP-β-CD) pH_Mid->Cyclodextrin Enhance & Protect Degradation API Degradation (Loss of Efficacy) pH_High->Degradation Saponification Success Optimized Aqueous Formulation Cosolvent->Success Cyclodextrin->Success

Fig 1: pH-dependent formulation decision tree for ester-containing lipophilic weak acids.

SolubilizationMechanism Solid Crystalline API (High Lattice Energy) Aqueous Aqueous Suspension (Poorly Soluble) Solid->Aqueous Add Buffer (pH 6.5) Micelle Surfactant Micelle (Lipophilic Core) Aqueous->Micelle + Non-ionic Surfactant CD_Complex HP-β-CD Complex (Shielded Ester) Aqueous->CD_Complex + Cyclodextrin

Fig 2: Mechanistic pathways for solubilizing the lipophilic API in aqueous media at pH 6.5.

SECTION 5: Experimental Protocols

Protocol 1: Kinetic Solubility and Stability Mapping Assay

Purpose: To empirically define the exact pH boundary where solubility is maximized before ester hydrolysis initiates.

  • Preparation of Buffer Panel: Prepare 50 mM Phosphate buffers adjusted to pH 5.0, 6.0, 6.5, 7.0, 7.5, and 8.0.

  • API Spiking: Add 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid powder to each buffer to achieve a target concentration of 1 mg/mL (supersaturated state).

  • Incubation: Shake the suspensions at 37°C for 24 hours at 300 RPM.

  • Phase Separation: Centrifuge the samples at 14,000 x g for 15 minutes to pellet undissolved API.

  • LC-MS Analysis: Extract the supernatant and analyze via LC-MS.

    • Solubility Readout: Quantify the parent peak area against a standard curve.

    • Stability Readout: Monitor the MS trace for the appearance of the hydrolyzed byproduct (loss of the 28 Da ethyl group, resulting in the dicarboxylic acid metabolite).

Protocol 2: Preparation of a 20% HP-β-CD Formulation at pH 6.5

Purpose: To create a stable, high-concentration aqueous vehicle suitable for in vivo dosing.

  • Vehicle Preparation: Dissolve 20 grams of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 80 mL of 50 mM Phosphate buffer (pH 6.5). Stir until completely clear.

  • API Addition: Slowly add the required mass of the API (e.g., 500 mg for a 5 mg/mL dose) to the stirring cyclodextrin solution.

  • Complexation: Sonicate the mixture in a water bath at 25°C for 30 minutes. The mechanical energy facilitates the partitioning of the lipophilic ester moiety into the cyclodextrin cavity.

  • pH Verification: Measure the pH of the final solution. If the addition of the acidic API dropped the pH, carefully titrate with 0.1 M NaOH back to exactly pH 6.5. (Note: Do not overshoot pH 7.0 to avoid local alkaline pockets that cause flash hydrolysis).

  • Sterile Filtration: Pass the clear solution through a 0.22 µm PES syringe filter prior to use.

SECTION 6: References

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs International Journal of Pharmaceutical Sciences Review and Research[Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules ACS Publications[Link]

  • pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption PMC - National Institutes of Health[Link]

Sources

Optimization

preventing degradation of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid during storage

Welcome to the Technical Support Center for handling and storing 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid . As a complex active pharmaceutical ingredient (API) intermediate, this molecule features three d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and storing 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid .

As a complex active pharmaceutical ingredient (API) intermediate, this molecule features three distinct functional domains: an ethyl ester (ethoxycarbonyl group), a tertiary amine (piperidine ring), and a nitroaromatic moiety (nitrobenzoic acid). Each of these groups presents specific vulnerabilities to environmental stressors. This guide is designed to provide researchers and drug development professionals with field-proven insights, troubleshooting steps, and self-validating protocols to ensure chemical integrity during storage.

Chemical Profile & Degradation Logic

To effectively prevent degradation, we must first understand the causality behind the molecule's breakdown. The primary degradation pathways are dictated by the reactivity of the ester and the nitroaromatic ring.

DegradationLogic API 2-[3-(Ethoxycarbonyl)piperidin-1-yl] -5-nitrobenzoic acid Moisture Moisture (H2O) API->Moisture Light UV/Vis Light API->Light Heat Elevated Temperature API->Heat Hydrolysis Ester Hydrolysis (Cleavage to Carboxylic Acid) Moisture->Hydrolysis Catalyzed by pH/Temp Photolysis Photodegradation (Nitroaromatic Cleavage) Light->Photolysis Radical Initiation Thermal Thermal Decomposition (Exothermic Breakdown) Heat->Thermal Exothermic Reaction

Logical relationship of environmental stressors and API degradation pathways.

Troubleshooting & FAQs

Q1: We observe a new peak with a lower retention time on our reverse-phase HPLC after 3 months of storage at room temperature. What is this degradant? Causality & Explanation: This is almost certainly the carboxylic acid degradant resulting from the hydrolysis of the ethoxycarbonyl (ethyl ester) group. The ester functionality is highly susceptible to nucleophilic attack by atmospheric moisture, a process accelerated by ambient heat[1]. Because the resulting dicarboxylic acid (2-[3-carboxypiperidin-1-yl]-5-nitrobenzoic acid) is significantly more polar than the parent compound, it elutes earlier on a standard reverse-phase C18 column. Resolution: To halt this pathway, store the compound in a tightly sealed container within a dry environment (e.g., a desiccator). Crucially, backfill the container with an inert gas (argon or nitrogen) to displace oxygen and moisture before sealing[1].

Q2: Our bulk powder changed from a pale yellow to a darker orange/brown tint. Is the batch ruined? Causality & Explanation: A color shift in nitroaromatic compounds is a classic indicator of photodegradation or thermal oxidation. Nitrobenzoic acid derivatives can undergo radical-initiated degradation when exposed to UV or visible light[2]. Furthermore, nitrobenzoic acid isomers exhibit significant exothermic decomposition behavior at elevated temperatures, which can lead to complex, colored polymeric degradants[3]. Resolution: Always store the API in amber glass bottles or opaque containers to block UV light[1]. If a color change is observed, quarantine the batch. You must run a stability-indicating HPLC assay to quantify the remaining purity before proceeding with any synthesis or biological assays.

Q3: What are the definitive long-term storage conditions for this molecule? Causality & Explanation: Based on WHO and ICH guidelines for API stability testing, thermal stability and moisture sensitivity dictate a compound's shelf-life[4]. Lowering the storage temperature reduces the kinetic energy available for both ester hydrolysis and the exothermic thermal decomposition of the nitroaromatic ring[3]. Resolution: The recommended long-term storage condition is 2-8°C (refrigerated) in a tightly closed amber glass container. For extended storage exceeding 12 months, freezing at -20°C is highly recommended to effectively arrest kinetic degradation pathways[1].

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical data, you must establish a self-validating system. A Stability-Indicating HPLC method cannot be trusted until it is proven capable of separating the parent compound from its degradants. This is achieved through a Forced Degradation (Stress Testing) Study [2].

StabilityWorkflow Start Aliquot API into Amber Glass Vials Cond1 Long-Term Storage (2-8°C, Dark, Inert Gas) Start->Cond1 Cond2 Accelerated Stress (40°C / 75% RH) Start->Cond2 Cond3 Photolytic Stress (UV/Vis Exposure) Start->Cond3 HPLC Stability-Indicating HPLC (Monitor at 0, 3, 6 months) Cond1->HPLC Cond2->HPLC Cond3->HPLC Data Quantify % Parent Compound & Degradants HPLC->Data

Experimental workflow for API stability and forced degradation testing.

Protocol 1: Forced Degradation Study

This protocol intentionally destroys a portion of the API to generate the exact degradants you need your HPLC method to resolve[2].

  • Preparation: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade acetonitrile.

  • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH prior to injection.

  • Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours (the ethoxycarbonyl ester will hydrolyze rapidly in base). Neutralize with 0.1 M HCl.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photolytic Stress: Expose 2 mL of stock in a clear quartz vial to UV light (254 nm) for 24 hours[2].

  • Thermal Stress: Heat 10 mg of the solid powder at 60°C for 7 days. Dissolve in acetonitrile to 1.0 mg/mL.

Protocol 2: Stability-Indicating HPLC Method

Field-Proven Insight: Because the primary degradant is a carboxylic acid, the mobile phase must be kept acidic to ensure the degradant remains protonated. This prevents peak tailing and ensures sharp resolution on the column.

  • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for capturing the nitroaromatic chromophore).

  • Injection Volume: 10 µL.

  • Gradient: Execute the gradient outlined in Table 2.

Quantitative Data Summaries

Table 1: Summary of Expected Degradation Pathways & Prevention

Stress Factor Primary Degradation Mechanism Expected HPLC Shift Preventive Storage Condition
Moisture / Base Ester Hydrolysis Earlier elution (more polar) Desiccator, Inert Gas (Ar/N₂)
UV/Vis Light Photodegradation Multiple unknown peaks Amber glass, opaque container

| Elevated Heat | Thermal Decomposition | Broad baseline, loss of purity | 2-8°C or -20°C |

Table 2: HPLC Gradient Method for Degradant Separation

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic)
0.0 90 10
15.0 10 90
20.0 10 90
21.0 90 10

| 25.0 | 90 | 10 |

References

  • BenchChem.
  • SciELO. "Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method".
  • Q Laboratories (WHO Guidelines). "Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products".
  • BenchChem. "An In-depth Technical Guide to 5-Mercapto-2-nitrobenzoic Acid: Solubility and Stability".

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid. This guide is designed to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of steric hindrance encountered during various chemical transformations of this molecule. The inherent structural complexity of this compound, characterized by a bulky substituted piperidine ring ortho to a carboxylic acid and a nitro group, often leads to sluggish or incomplete reactions. This resource provides field-proven insights and detailed protocols to help you navigate these synthetic challenges effectively.

Understanding the Core Challenge: The "Ortho Effect" and Steric Shielding

The primary obstacle in the reactivity of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid stems from a combination of steric and electronic factors, often referred to as the "ortho effect".[1][2][3][4] The bulky 3-(ethoxycarbonyl)piperidin-1-yl group in the ortho position to the carboxylic acid creates significant steric shielding around the carboxyl group. This hindrance can impede the approach of reagents, particularly for reactions like amide bond formation and esterification.

Furthermore, the electronic nature of the substituents plays a crucial role. The nitro group, a strong electron-withdrawing group, activates the benzene ring towards nucleophilic aromatic substitution (SNA_r) but deactivates it for electrophilic aromatic substitution.[5][6][7][8][9][10][11] The interplay of these steric and electronic effects necessitates carefully optimized reaction conditions and, in some cases, unconventional synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor yields in amide bond formation with primary or secondary amines.

Question: I am attempting to form an amide by reacting 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid with a primary amine using standard coupling reagents like DCC/DMAP or EDC/HOBt, but I am observing very low conversion. What is causing this and how can I improve the yield?

Answer:

This is a classic case of steric hindrance around the carboxylic acid. The bulky ortho piperidine substituent physically blocks the approach of the amine to the activated carboxylic acid intermediate. Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier.[12][13][14]

Troubleshooting Strategies:

1. Choice of Coupling Reagent and Additives:

  • Uronium/Onium-Based Reagents: Switch to more potent coupling reagents like HATU, HBTU, or COMU. These reagents form highly reactive activated esters that are less sensitive to steric hindrance.

  • Phosphonium-Based Reagents: Reagents like PyBOP or PyAOP can also be effective in these challenging couplings.

  • Acid Halide Formation: A more robust, albeit harsher, method is to convert the carboxylic acid to an acid chloride or acid fluoride.[13] Acyl fluorides, in particular, can be generated under milder conditions and often show excellent reactivity with sterically hindered amines.[13]

2. Reaction Conditions:

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can be particularly effective in accelerating these reactions.

  • Solvent Choice: Aprotic polar solvents like DMF or NMP are generally preferred as they can help to solvate the intermediates and facilitate the reaction.

  • Use of a Non-nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to scavenge the acid produced during the reaction without competing with the desired amine nucleophile.

Detailed Protocol: Acyl Fluoride-Mediated Amide Coupling [13]

This protocol is designed for situations where standard coupling methods have failed due to severe steric hindrance.

Step Procedure Rationale
1 To a solution of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM (0.1 M), add cyanuric fluoride (1.2 eq) and pyridine (1.5 eq) at 0 °C.Formation of the highly reactive acyl fluoride intermediate. Pyridine acts as a base to neutralize the HF byproduct.
2 Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the acyl fluoride.Ensures complete conversion to the activated intermediate.
3 In a separate flask, dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.Prepares the amine for nucleophilic attack. DIPEA is a non-nucleophilic base.
4 Slowly add the amine solution to the acyl fluoride mixture at 0 °C.Controls the exothermic reaction and minimizes side products.
5 Allow the reaction to warm to room temperature and stir for 12-24 hours.Drives the reaction to completion.
6 Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.Neutralizes any remaining acid and allows for product extraction.
7 Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.Standard workup procedure.
8 Purify the crude product by column chromatography.Isolates the desired amide.
Issue 2: Difficulty in Hydrolyzing the Ethyl Ester.

Question: I need to hydrolyze the ethyl ester of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid to the corresponding carboxylic acid, but standard aqueous base hydrolysis (e.g., NaOH in MeOH/H₂O) is very slow and incomplete. Why is this happening?

Answer:

The steric hindrance from the ortho-substituted benzoic acid and the piperidine ring can also affect the hydrolysis of the ethyl ester on the piperidine ring itself. The bulky environment around the ester carbonyl group makes it less accessible to hydroxide ions.[15][16][17][18][19]

Troubleshooting Strategies:

1. Modified Hydrolysis Conditions:

  • Non-Aqueous Saponification: A highly effective method for hydrolyzing sterically hindered esters is to use a non-aqueous solvent system.[15][17] A mixture of NaOH in MeOH/CH₂Cl₂ at room temperature can significantly accelerate the reaction by utilizing "naked" or poorly solvated hydroxide ions, which are more nucleophilic.[15]

  • Elevated Temperatures and Stronger Base: Increasing the reaction temperature and using a stronger base like potassium tert-butoxide in a suitable solvent can also drive the hydrolysis to completion.

  • Phase-Transfer Catalysis: Employing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the transfer of hydroxide ions from the aqueous phase to the organic phase where the ester is dissolved, thereby increasing the reaction rate.

Detailed Protocol: Mild Alkaline Hydrolysis in a Non-Aqueous Medium [15][17]
Step Procedure Rationale
1 Prepare a 0.1 M solution of NaOH in a 1:9 mixture of MeOH/CH₂Cl₂.Creates a non-aqueous environment with highly reactive, poorly solvated hydroxide ions.
2 To a solution of the ester (1.0 eq) in CH₂Cl₂, add the NaOH solution (1.5-2.0 eq) at room temperature.Initiates the saponification reaction.
3 Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within a few hours.Allows for the tracking of reaction progress.
4 Upon completion, carefully acidify the reaction mixture with 1 M HCl to pH ~2-3.Protonates the carboxylate to form the free carboxylic acid.
5 Extract the product with a suitable organic solvent (e.g., ethyl acetate).Isolates the product from the aqueous layer.
6 Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.Standard workup procedure.
7 Purify the crude product by recrystallization or column chromatography if necessary.Obtains the pure dicarboxylic acid.
Issue 3: Unwanted Side Reactions During Nucleophilic Aromatic Substitution (SNA_r).

Question: I am trying to displace a leaving group (e.g., a halide) at the 2-position of a precursor to 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid using an amine nucleophile. However, I am observing significant amounts of side products. What are the likely side reactions and how can I minimize them?

Answer:

Nucleophilic aromatic substitution on an electron-deficient ring is generally feasible, especially with the activating nitro group. However, the presence of multiple reactive sites can lead to side reactions.

Potential Side Reactions and Solutions:
  • Attack at the Nitro Group: Strong nucleophiles can sometimes react with the nitro group itself, leading to complex reaction mixtures.

    • Solution: Use a less nucleophilic amine or moderate the reaction conditions (lower temperature, less reactive base).

  • Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂), elimination of a proton ortho to the leaving group can lead to a highly reactive benzyne intermediate, which can then be attacked by the nucleophile at two different positions, leading to a mixture of regioisomers.[7][9][10]

    • Solution: Avoid extremely strong bases. Use milder conditions with bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO.

  • Catalyst-Mediated Reactions: For less reactive aryl halides, transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are often more selective and efficient than traditional SNA_r.[20][21][22][23]

Recommended Approach: Buchwald-Hartwig Amination
Reaction Component Recommended Reagents/Conditions Rationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors.
Ligand A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.Facilitates oxidative addition and reductive elimination, crucial steps in the catalytic cycle.
Base A non-nucleophilic base like NaOtBu, K₃PO₄, or Cs₂CO₃.Activates the amine and neutralizes the HX byproduct.
Solvent Anhydrous toluene or dioxane.Aprotic solvents that are stable under the reaction conditions.
Temperature 80-110 °CTypically required to drive the reaction to completion.

Visualizing Reaction Strategies

Workflow for Overcoming Steric Hindrance in Amide Formation

G cluster_0 Problem: Low Amide Yield cluster_1 Solution Pathways cluster_2 Key Condition Optimizations Start Starting Acid & Amine StandardCoupling Standard Coupling (EDC, DCC) Start->StandardCoupling LowYield Low Yield StandardCoupling->LowYield PotentReagent Use Potent Coupling Reagent (HATU, HBTU) LowYield->PotentReagent AcylHalide Convert to Acyl Halide (e.g., Acyl Fluoride) LowYield->AcylHalide HighYield High Yield Amide PotentReagent->HighYield Temp Elevated Temperature (Conventional or Microwave) PotentReagent->Temp Base Non-Nucleophilic Base (DIPEA, Collidine) PotentReagent->Base Solvent Aprotic Polar Solvent (DMF, NMP) PotentReagent->Solvent AcylHalide->HighYield AcylHalide->Temp AcylHalide->Base AcylHalide->Solvent

Caption: Decision workflow for troubleshooting low-yield amide bond formation.

General Mechanism of Nucleophilic Aromatic Substitution (SNA_r)

SNAr_Mechanism A Aryl Halide (with EWG) B Meisenheimer Complex (Resonance Stabilized Anion) A->B + Nu⁻ (Addition) C Product B->C - X⁻ (Elimination)

Caption: Simplified mechanism of nucleophilic aromatic substitution (SNA_r).

References

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (2021, December 12). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry.
  • 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid - NextSDS. (n.d.). NextSDS.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (2022, November 11). MDPI.
  • 20.4: Substituent Effects on Acidity - Chemistry LibreTexts. (2024, March 17). Chemistry LibreTexts.
  • Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters - PMC. (n.d.). PubMed Central.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - arkat usa. (n.d.).
  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (2017, January 14). YouTube.
  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Kinetics of Proton Transfer between Ortho Substituted Benzoic Acids and the Carbinol Base of Crystal Violet in Toluene. Ortho Effect on the Reactivity of Benzoic Acids in Apolar Aprotic Solvents | The Journal of Physical Chemistry A - ACS Publications. (2011, April 19).
  • Amine synthesis by amide reduction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. (2020, October 20). PubMed Central.
  • Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - MDPI. (2021, February 12). MDPI.
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin | Organic Process Research & Development - ACS Publications. (2022, September 9).
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). KPU Pressbooks.
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines - Benchchem. (n.d.). BenchChem.
  • Cross-Coupling C
  • Mechanisms of Ester hydrolysis - Science discussions. (n.d.).
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). PubMed Central.
  • Discovery of new C3aR ligands. Part 2: Amino-piperidine derivatives - ResearchGate. (2025, August 5).
  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids - RSC Publishing. (2003, October 30). Royal Society of Chemistry.
  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. (2025, September 7). ChemTalk.
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Chemistry Steps.
  • Ch17 Reactions of Arom
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Luxembourg Bio Technologies.
  • EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents. (n.d.).
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - ResearchGate. (2018, October 8).
  • THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS - Canadian Science Publishing. (n.d.). Canadian Science Publishing.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). University of Southern Denmark.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O - Portal AmeliCA. (n.d.). AmeliCA.
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Steric inhibition of resonance in ortho-substituted benzoic acids - Chemistry Stack Exchange. (2019, August 1). Chemistry Stack Exchange.
  • Heterogeneous Metal–Organic Framework Catalysts for Suzuki-Miyaura Cross Coupling in the Pharma Industry - CHIMIA. (n.d.). CHIMIA.
  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023, September 20). OpenStax.
  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31). Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Purification of Crude 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid

Welcome to the dedicated technical support guide for the purification of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we will address common challenges and provide in-depth, field-proven solutions to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the purification process.

Issue 1: My crude product is an oil or a sticky solid and won't crystallize.

Q: I've completed my synthesis of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid, but after workup, I'm left with a persistent oil or a tacky solid that refuses to crystallize. What are my next steps?

A: This is a common issue, particularly when residual solvents or highly soluble impurities are present. The molecular structure itself, with its combination of a polar carboxylic acid, a tertiary amine, and an ester, contributes to its polarity and potential for strong interactions with a variety of solvents.

Root Cause Analysis:

  • Residual Solvent: The most frequent cause is the presence of a solvent in which your compound is highly soluble, such as DMF, DMSO, or even excess ethyl acetate from extraction. These solvents can inhibit the formation of a crystal lattice.

  • Process-Related Impurities: The synthesis may have produced byproducts with similar polarities that act as "crystallization inhibitors."[1] These could include starting materials or side-reaction products.

  • Water Content: The presence of water, especially after an aqueous workup, can sometimes prevent crystallization if the compound forms a hydrate or is simply too soluble in the residual aqueous phase.[2]

Troubleshooting Workflow:

Caption: Decision workflow for handling oily crude products.

Detailed Protocols:

  • Solvent Swap: If you suspect a high-boiling solvent is present, dissolve your crude oil in a lower-boiling solvent like dichloromethane (DCM) or ethyl acetate. Then, evaporate the solvent under reduced pressure. This process, repeated a few times, can effectively remove traces of the original high-boiling solvent.[3]

  • Acid-Base Extraction: This technique is highly effective for separating your acidic target compound from neutral or basic impurities.

    • Protocol: Dissolve the crude mixture in an organic solvent like ethyl acetate.[2] Extract this solution with an aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution) to deprotonate the carboxylic acid, moving it into the aqueous layer. Discard the organic layer containing neutral impurities. Wash the aqueous layer with fresh ethyl acetate to remove any remaining non-acidic compounds. Finally, acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of about 1.5-3.5 to precipitate your purified product.[4] The resulting solid can then be filtered and washed with cold water.

Issue 2: Recrystallization yields are low or the purity doesn't improve.

Q: I've managed to get a solid, but when I try to recrystallize it, I either get very low recovery, or the purity, as checked by TLC or HPLC, doesn't significantly improve. What's going wrong?

A: This indicates a suboptimal choice of recrystallization solvent or the presence of impurities with solubility characteristics very similar to your target compound. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[5]

Root Cause Analysis:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, leading to significant loss in the mother liquor. Conversely, if the solvent is too poor, you may not be able to dissolve the compound fully at high temperatures, or it may "crash out" too quickly, trapping impurities.

  • Co-crystallization: Impurities with very similar structures can sometimes be incorporated into the crystal lattice of your desired product, making separation by recrystallization difficult.

Troubleshooting and Optimization:

  • Systematic Solvent Screening: A systematic approach to finding the right solvent is crucial.

    • Protocol: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents at room temperature and upon heating.[2] An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[5]

  • Mixed-Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a mixed-solvent system is often the solution.[5] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

    • Protocol: Dissolve your compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes turbid. Add a few more drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[2]

Table 1: Suggested Solvents for Screening

Solvent SystemTypeRationale
Ethanol/WaterMixedEthanol is a good solvent for many organic molecules, and water acts as the anti-solvent. This is a common and effective system for polar compounds.[5]
IsopropanolSingleOffers a good balance of polarity and is less volatile than ethanol.
AcetonitrileSingleA polar aprotic solvent that can provide a different selectivity compared to alcohols.[6]
Ethyl Acetate/HexanesMixedA less polar system that can be effective if impurities are highly polar.
Issue 3: The compound streaks on a silica gel TLC plate or column.

Q: When I try to analyze my crude product by TLC on a silica gel plate, I see significant streaking. I'm concerned that column chromatography will be ineffective. How can I address this?

A: Streaking on silica gel is a classic sign of strong interaction between your compound and the stationary phase. Given that your molecule has both a basic piperidine nitrogen and an acidic carboxylic acid, this is not unexpected. The acidic silanol groups on the silica surface can interact strongly with the basic nitrogen, while the carboxylic acid can also interact via hydrogen bonding.[7]

Root Cause Analysis:

  • Strong Acid-Base Interactions: The primary cause is the interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups of the silica gel.

  • High Polarity: The compound is quite polar, which can lead to slow elution and band broadening.

Solutions for Chromatographic Purification:

  • Mobile Phase Modification: The simplest solution is to modify your mobile phase to suppress these unwanted interactions.

    • For the Basic Nitrogen: Add a small amount of a basic modifier like triethylamine (TEA) (0.5-1%) to your eluent.[8] TEA will compete for the active sites on the silica, allowing your compound to elute more cleanly.

    • For the Carboxylic Acid: Add a small amount of an acidic modifier like acetic acid or formic acid (0.5-1%) to your eluent. This will protonate the carboxylic acid, reducing its interaction with the silica.

    • Note: Choose one modifier based on the most problematic interaction. For a compound like this, the basic nitrogen is often the primary cause of streaking on silica.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina: Neutral or basic alumina can be a good alternative to silica for basic compounds.

    • Reversed-Phase (C18): This is an excellent option for polar compounds.[7][9] The separation occurs on a nonpolar stationary phase with a polar mobile phase (e.g., acetonitrile/water or methanol/water). To get good peak shapes for your acidic compound, you may need to add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of the carboxylic acid.[7][10]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for?

A1: Understanding potential impurities is key to designing a purification strategy.[2] For this specific molecule, common impurities could include:

  • Unreacted Starting Materials: Such as 2-chloro-5-nitrobenzoic acid and ethyl piperidine-3-carboxylate.

  • Hydrolysis Products: The ethyl ester could be hydrolyzed to the corresponding carboxylic acid, especially if the reaction or workup conditions are strongly acidic or basic.

  • Positional Isomers: Depending on the synthetic route, you might have isomers where the piperidine moiety is attached at a different position on the benzoic acid ring.[11]

Q2: My purified product has a yellow tint. Is this normal?

A2: A yellow color is often associated with nitro-aromatic compounds. However, a persistent or deepening yellow color could indicate the presence of impurities or degradation products.[2] Nitro compounds can sometimes be susceptible to light-induced degradation. It is good practice to store the compound in an amber vial and protected from light. If the color persists after rigorous purification, it may be inherent to the molecule itself.

Q3: Can I use an acid-base extraction if my compound is zwitterionic?

A3: Yes, you can. Your compound has a pKa for the carboxylic acid and a pKa for the protonated piperidine nitrogen. By carefully controlling the pH, you can ensure it is in a charged or neutral state.

  • At low pH (e.g., pH < 2): The carboxylic acid will be protonated (neutral), and the piperidine will be protonated (positive charge). The molecule will have a net positive charge and will be water-soluble.

  • At high pH (e.g., pH > 10): The carboxylic acid will be deprotonated (negative charge), and the piperidine will be neutral. The molecule will have a net negative charge and will be water-soluble.

  • At a pH between the two pKa values (the isoelectric point): The molecule will exist predominantly as a neutral zwitterion, which often has minimum water solubility.[12] This pH-dependent solubility can be exploited for purification. For instance, adjusting the pH to precipitate the compound at its isoelectric point can be a powerful purification step.[4]

Q4: What is the best general-purpose chromatography method for this type of molecule?

A4: For a molecule with both acidic and basic functional groups and moderate to high polarity, reversed-phase HPLC (or flash chromatography) is often the most robust and reproducible method.[9][10]

  • Workflow: Start with a C18 column and a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid. The formic acid will suppress the ionization of the carboxylic acid and provide a counter-ion for the protonated piperidine, leading to sharper peaks and better separation.

Caption: A typical reversed-phase purification workflow.

References

  • 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid - NextSDS. (n.d.). Retrieved from [Link]

  • Process for recovering 3-nitrobenzoic acid. (1981). Google Patents.
  • Purifying ionic compounds by flash column chromatography. (2023, February 10). Biotage. Retrieved from [Link]

  • For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. Retrieved from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2022, July 31). ResearchGate. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Process for preparing benzoic acids. (2005). Google Patents.
  • Papadakis, G., et al. (2024). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018, August 23). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016, August 9). MDPI. Retrieved from [Link]

  • Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed. Retrieved from [Link]

  • Novel Strategy of Treating 2-Nitrobenzoic Acid Crystals with Energetic N2 Neutrals Using Cold Plasma. (2024, October 24). MDPI. Retrieved from [Link]

  • 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone II: Isolation and characterization of degradation products. (n.d.). PubMed. Retrieved from [Link]

  • Related impurities in peptide medicines. (2014, December 15). PubMed. Retrieved from [Link]

  • What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. Retrieved from [Link]

  • Column Chromatography Guide. (2025, December 12). Phenomenex. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ion Exclusion Chromatography of Aromatic Acids. (2013, February 17). Journal of Chromatographic Science. Retrieved from [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008). Google Patents.
  • NITROBENZOIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024, April 10). MDPI. Retrieved from [Link]

  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Achiral Benzoic Acid Derivatives as Chiral Cocrystal Building Blocks in Supramolecular Chemistry: Adducts with Organic Amines. (2006, April 19). Crystal Growth & Design. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-fluoro-5-nitrobenzoic acid and ethyl nipecotate. While highly efficient at the bench scale, translating this chemistry to multi-kilogram production introduces critical challenges in thermal hazard management, chemoselectivity, and product isolation[1]. This center provides mechanistic troubleshooting, self-validating protocols, and safety guidelines to ensure a robust scale-up process.

Part 1: Mechanistic Overview & Process Workflows

The SNAr reaction is driven by the electron-withdrawing nitro group para to the fluorine leaving group, which stabilizes the intermediate Meisenheimer complex.

S_NAr pathway: Nucleophilic attack forms a Meisenheimer complex, followed by fluoride elimination.

Scale-up workflow highlighting critical safety and degradation risks during dosing and quenching.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my SNAr reaction stalling at 70-80% conversion on a 1-kg scale, whereas it completed in 2 hours on a 1-gram scale? Causality: Bench-scale reactions benefit from a high surface-area-to-volume ratio, allowing for efficient mixing and heat transfer. At scale, if you are using an inorganic base like K2CO3 in a polar aprotic solvent, the limited solubility of the base can cause mass-transfer limitations. Furthermore, as the reaction progresses, the accumulation of fluoride salts can coat the unreacted base, passivating it and stalling the reaction. Solution: Switch to a homogeneous, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA). DIPEA remains fully soluble in solvents like DMF or NMP, eliminating solid-liquid mass transfer bottlenecks and ensuring consistent reaction kinetics across all scales.

Q2: How do I safely manage the thermal risks associated with scaling up this nitroaromatic compound? Causality: Nitroaromatic compounds possess high bond-dissociation energies (C-NO2 ~297 kJ/mol)[2]. If the SNAr exotherm is not strictly controlled, the localized temperature can exceed the onset temperature ( Tonset​ ) of the nitro group, triggering an autocatalytic decomposition. This releases massive amounts of heat and gas, leading to an instantaneous thermal runaway and potential explosion[2]. Solution: Before scaling beyond 100 grams, you must perform Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC)[3]. Dose the ethyl nipecotate slowly to control the heat release rate, ensuring the maximum accumulation of unreacted nucleophile never exceeds 10%.

Q3: What is the optimal solvent system to minimize ester hydrolysis of the ethyl nipecotate moiety? Causality: Ethyl nipecotate contains a labile ethyl ester. Hygroscopic solvents (like DMF or DMSO) absorb atmospheric moisture. When combined with inorganic bases at elevated SNAr temperatures (e.g., 80°C), the trace water generates hydroxide ions. Hydroxide is a potent nucleophile that attacks the ester carbonyl, leading to rapid saponification and the formation of the unwanted dicarboxylic acid impurity. Solution: Utilize strictly anhydrous DMF (water content < 0.05%) under a nitrogen atmosphere. Replacing K2CO3 with DIPEA also prevents the generation of hydroxide ions, effectively shutting down the saponification pathway.

Q4: How can I efficiently isolate the product without massive yield loss in the aqueous phase? Causality: The product, 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid, is highly polar. It contains an ionizable carboxylic acid. If the quench pH is too high, it remains dissolved as a carboxylate salt. If the pH is too low, the piperidine nitrogen (though its basicity is reduced via conjugation with the nitroaryl ring) can become protonated, increasing aqueous solubility. Solution: The product must be isolated at its exact isoelectric point. Adjust the aqueous quench solution to strictly pH 3.8 – 4.0 using 1M HCl. This neutralizes the carboxylate while keeping the nitrogen deprotonated, forcing the neutral organic molecule to crystallize out of the aqueous phase.

Part 3: Quantitative Data Summaries

To ensure process safety, the following thermal hazard parameters must be validated prior to pilot-plant execution. These metrics define the safe operating envelope for nitroaromatic scale-up[4].

ParameterInstrumentCritical ThresholdImplication for Scale-Up
Onset Temperature ( Tonset​ ) DSC< 150°C requires active coolingDefines the absolute maximum allowable jacket temperature.
Decomposition Enthalpy ( ΔHd​ ) DSC> 500 J/g indicates explosion hazardDetermines emergency relief sizing and cooling capacity[3].
Time to Maximum Rate ( TMRad​ ) ARC< 24 hours at operating tempDefines the safe handling time window in the event of a total cooling failure.
Maximum Pressure Rise Rate ARC> 100 bar/minIndicates the severity of gas evolution during decomposition[2].

Part 4: Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. Built-in analytical checks ensure that any deviation from the expected physical or chemical state halts the process before a failure occurs.

SOP 1: Thermal Hazard Assessment (Pre-Scale-Up)
  • Sample Preparation: Weigh exactly 2.0 mg of 2-fluoro-5-nitrobenzoic acid and 2.0 mg of the isolated product into separate gold-plated high-pressure DSC crucibles.

  • DSC Scanning: Run the DSC from 25°C to 400°C at a heating rate of 5°C/min under a nitrogen atmosphere[3].

  • Data Validation (Self-Check): Calculate the ΔHd​ by integrating the exothermic peak. Validation: If ΔHd​ > 500 J/g, the compound is classified as potentially explosive. The maximum process temperature ( Tprocess​ ) must be strictly locked at least 50°C below the observed Tonset​ .

  • ARC Testing: Load 2.0 g of the reaction mixture (solvent, starting materials, and base) into a Hastelloy spherical test chamber (low thermal inertia)[4]. Run in Heat-Wait-Search (H-W-S) mode starting from 40°C.

  • Safety Gate: Do not proceed to SOP 2 unless TMRad​ at the planned reaction temperature (60°C) is greater than 24 hours.

SOP 2: 1-Kilogram Scale SNAr Synthesis
  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N2 for 30 minutes. Charge 1.00 kg (5.40 mol) of 2-fluoro-5-nitrobenzoic acid and 5.0 L of anhydrous DMF (KF < 0.05%).

  • Base Addition: Add 1.40 kg (10.8 mol, 2.0 eq) of DIPEA. Self-Check: Verify complete dissolution. The solution should be a clear, deep yellow.

  • Nucleophile Dosing: Heat the reactor jacket to 50°C. Begin dosing 0.93 kg (5.94 mol, 1.1 eq) of ethyl nipecotate via an addition funnel over 3 hours.

  • Exotherm Control (Self-Check): Monitor the internal temperature ( Tint​ ). Validation: Adjust the dosing rate so that Tint​ never exceeds 60°C. If Tint​ hits 62°C, halt dosing and maximize jacket cooling.

  • Reaction Maturation: Stir at 60°C for 4 hours. Sample for HPLC. Validation: Proceed only when 2-fluoro-5-nitrobenzoic acid is < 1.0% by area.

  • Aqueous Quench & Isoelectric Focusing: Cool the reactor to 10°C. Slowly add 5.0 L of chilled deionized water. The mixture will become homogeneous.

  • Crystallization: Slowly dose 1M HCl while monitoring with a calibrated pH probe. Stop addition exactly at pH 3.8. Validation: A thick yellow precipitate must form. If the solution remains clear, verify the pH meter calibration; you have likely missed the isoelectric point.

  • Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with 2.0 L of cold water, followed by 1.0 L of cold heptane to remove residual DMF. Dry under vacuum at 45°C to constant weight.

References

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry Organic Process Research & Development - ACS Publications[Link]

  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds Organic Process Research & Development - ACS Publications[Link]

  • On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets MDPI - International Journal of Molecular Sciences[Link]

Sources

Optimization

resolving baseline noise in 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid HPLC analysis

Knowledge Base Article: #8472-B Topic: Resolving Baseline Noise in 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid Analysis Target Audience: Analytical Chemists, Method Developers, and Drug Development Professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: #8472-B Topic: Resolving Baseline Noise in 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid Analysis Target Audience: Analytical Chemists, Method Developers, and Drug Development Professionals

Welcome to the Technical Support Center. Analyzing complex pharmaceutical intermediates like 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid presents unique chromatographic challenges. This molecule is amphoteric (zwitterionic), containing an acidic carboxylic acid, a basic piperidine ring, a hydrolytically sensitive ethoxycarbonyl ester, and a highly UV-active nitroaromatic chromophore.

Because of these competing functional groups, analysts frequently encounter baseline noise, drifting, and peak shape anomalies. This guide provides field-proven, self-validating troubleshooting protocols to isolate and resolve mechanical, optical, and chemical baseline issues.

I. Diagnostic Workflow: Isolating the Source of Noise

Before altering your method, you must determine whether the noise is chemical, optical, or mechanical. Use the workflow below to categorize the baseline anomaly.

DiagnosticWorkflow Start Baseline Noise Detected Analyze Analyze Noise Pattern Start->Analyze Periodic Periodic / Pulsating Analyze->Periodic Random Random / High Frequency Analyze->Random Drift Continuous Drift Analyze->Drift Pump Pump / Check Valve Purge & Check Pressure Periodic->Pump Detector Detector / Lamp Check Energy & Wavelength Random->Detector Chemical Chemical / Solvent Fresh Buffer & ZDV Test Drift->Chemical

Fig 1. Diagnostic workflow for isolating mechanical, optical, and chemical baseline noise sources.

II. Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why is my baseline exhibiting random, high-frequency noise when analyzing this compound at 210 nm? A: Random, high-frequency noise is typically optical. While the nitrobenzoic acid core absorbs strongly at lower wavelengths, mobile phase additives like Trifluoroacetic acid (TFA) or degraded methanol also absorb heavily below 220 nm. This solvent absorbance reduces the amount of light reaching the photodiode array, which inversely increases detector noise [[1]]. Causality & Fix: The nitro group on your analyte provides a secondary, highly specific UV maximum at ~254 nm. Shift your detection wavelength to 254 nm. This bypasses the UV cutoff of TFA, instantly reducing electronic noise while maintaining excellent sensitivity for the nitroaromatic compound.

Q2: The baseline shows a rhythmic, periodic pulsation. What causes this? A: Periodic noise correlates directly with mechanical pump strokes. It occurs when dissolved air outgasses in the detector flow cell due to a sudden pressure drop, or when a pump check valve fails to seal properly [[2]]. Causality & Fix: Ensure your in-line vacuum degasser is functioning. If the mobile phase is fully degassed but pulsations persist, a faulty check valve is causing inconsistent solvent delivery and must be replaced or sonicated in isopropanol.

Q3: I observe severe baseline drift during my gradient elution. How do I stabilize it? A: 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid is amphoteric. To retain it on a reversed-phase (RP) column, analysts often use ion-pairing agents or acidic buffers (like TFA) to suppress the ionization of the carboxylic acid. However, as the gradient shifts from aqueous to organic, the refractive index changes. Furthermore, aged TFA degrades and its UV absorbance increases, causing the baseline to drift upward across the run [[3]]. Causality & Fix: Always use fresh, high-purity LC-MS grade TFA. Alternatively, switch to an isocratic Hydrophilic Interaction Liquid Chromatography (HILIC) method using ammonium acetate, which stabilizes the zwitterionic state without requiring harsh, UV-absorbing acids [[4]].

III. Buffer Selection for Amphoteric Compounds

The ionization state of the piperidine and carboxylic acid groups dictates retention and baseline stability.

BufferSelection Start Determine Mobile Phase pH Acidic Acidic (pH < 3) Suppresses Carboxylate Start->Acidic Neutral Neutral (pH 5-7) Zwitterionic State Start->Neutral RP Reversed-Phase HPLC Use 0.1% Formic Acid Acidic->RP Retains neutral acid HILIC HILIC Mode Use Ammonium Acetate Neutral->HILIC Retains polar zwitterion

Fig 2. Buffer selection logic based on the amphoteric ionization states of the target compound.

IV. Self-Validating Methodologies

To ensure scientific integrity, troubleshooting must be empirical. Execute these self-validating protocols to definitively identify the root cause of your baseline noise.

Protocol 1: Zero-Dead-Volume (ZDV) System Isolation

Purpose: Differentiate between column-derived chemical noise (phase dewetting, contamination) and mechanical/detector faults [[5]].

  • Remove the analytical column from the HPLC system.

  • Connect the injector capillary directly to the detector inlet capillary using a standard Zero-Dead-Volume (ZDV) union.

  • Run your standard gradient method (e.g., 5% to 95% Acetonitrile over 15 minutes) and monitor the baseline at 254 nm. Self-Validation Check:

  • Result A: If the baseline noise drops below 0.05 mAU, the column was bleeding contaminants or suffering from phase dewetting. Action: Wash or replace the column.

  • Result B: If the noise remains >0.1 mAU, the column is mathematically eliminated as a variable. The issue is intrinsic to the pump, degasser, or detector lamp. Proceed to Protocol 2.

Protocol 2: Mobile Phase Degassing & Pressure Ripple Test

Purpose: Eliminate outgassing in the flow cell, a primary cause of random/periodic noise spikes.

  • Filter the aqueous buffer through a 0.22 µm membrane to remove particulates that could foul the check valves.

  • Sonicate both the aqueous and organic mobile phases under vacuum for exactly 10 minutes.

  • Purge the HPLC lines at 5 mL/min for 5 minutes per channel with the purge valve open.

  • Close the purge valve, set flow to 1.0 mL/min, and monitor the pump pressure. Self-Validation Check:

  • Observe the pressure ripple (ΔP). If the pressure fluctuation is < 1% of the total system pressure, degassing is successful and mechanical delivery is stable. If periodic baseline noise persists despite a stable pressure ripple, the flow cell window is likely contaminated and requires manual cleaning [[2]].

V. Quantitative Troubleshooting Matrix

Use the following table to benchmark your system's performance and quickly identify the corrective action based on quantitative signal-to-noise (S/N) impacts.

Symptom ProfileSignal-to-Noise (S/N) ImpactBaseline Drift (mAU/hr)Primary Root CauseCorrective Action
High-Frequency Random Noise Decreases S/N by 50-80%< 1.0 mAU/hrD2 Lamp aging or low-UV solvent absorbanceReplace D2 lamp; Shift detection λ to 254 nm
Periodic Pulsations Decreases S/N by 30-40%< 0.5 mAU/hrPump check valve leak / Micro-bubblesExecute Protocol 2; Replace check valves
Continuous Upward Drift Minimal (if peak is sharp)> 10.0 mAU/hrGradient refractive index shift / TFA degradationUse fresh TFA; Match column/detector temperatures
Spikes / "Ghost Peaks" Invalidates integrationVariableBuffer precipitation / Column bleedFilter mobile phase; Execute Protocol 1 (ZDV Test)
VI. References
  • Element Lab Solutions. "The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines." Chromatography Online. Available at:[Link]

  • Agilent Technologies. "Eliminating Baseline Problems." Agilent. Available at: [Link]

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." Separation Science. Available at: [Link]

  • Overbrook Liquid Phase Engineering Team. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group. Available at: [Link]

  • National Institutes of Health (PMC). "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." PMC. Available at:[Link]

Sources

Troubleshooting

reducing byproduct formation in 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid . This guide is designed for researchers and drug development professionals optimizing nucleophilic ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid . This guide is designed for researchers and drug development professionals optimizing nucleophilic aromatic substitution (SNAr) workflows.

Synthesizing this intermediate involves coupling ethyl nipecotate (a secondary amine) with a 2-halo-5-nitrobenzoic acid. While the nitro group provides excellent activation for the SNAr reaction, the dual presence of an electrophilic ethyl ester and a carboxylic acid creates competing pathways that frequently lead to yield-killing byproducts. This guide dissects the causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Overview: SNAr and Competing Pathways

The formation of the target molecule relies on the stabilization of a Meisenheimer complex[1]. However, the alkaline conditions required to deprotonate the amine nucleophile simultaneously activate the ethoxycarbonyl group toward saponification, especially if trace water is present[2]. Furthermore, prolonged thermal stress can induce protodecarboxylation of the electron-deficient benzoic acid[3].

SNAr_Optimization SM Ethyl Nipecotate + 2-Fluoro-5-nitrobenzoic acid TS Meisenheimer Complex (Stabilized by F & NO2) SM->TS Base (DIPEA) Anhydrous MeCN, 80°C Product Target: 2-[3-(Ethoxycarbonyl)... -5-nitrobenzoic acid TS->Product -HF BP2 Byproduct: Decarboxylated Impurity TS->BP2 Prolonged Heating >120°C (Side Reaction) BP1 Byproduct: Di-acid (Ester Hydrolysis) Product->BP1 Trace H2O + Strong Base (Side Reaction)

Reaction pathway and byproduct formation in the SNAr synthesis.

Quantitative Data: Impact of Reaction Conditions on Byproduct Formation

To establish a self-validating baseline, we must look at how different parameters influence the product-to-byproduct ratio. The table below summarizes the causality between base selection, leaving group, and the resulting chemical profile.

ElectrophileBaseSolvent (Condition)Temp / TimeTarget YieldDi-acid ByproductUnreacted SM
2-Chloro-5-nitrobenzoic acidK₂CO₃ (3 eq)DMF (Standard)120°C / 18h45%38% 12%
2-Chloro-5-nitrobenzoic acidDIPEA (3 eq)NMP (Anhydrous)120°C / 24h62%15%18%
2-Fluoro-5-nitrobenzoic acidK₂CO₃ (3 eq)MeCN (Standard)80°C / 8h78%18%2%
2-Fluoro-5-nitrobenzoic acid DIPEA (2.5 eq) MeCN (Anhydrous) 80°C / 6h 94% < 2% < 1%

Note: Saponification (Di-acid byproduct) scales linearly with the strength of the inorganic base and the presence of adventitious water[4].

Troubleshooting Guide & FAQs

Q1: I am observing a highly polar byproduct with a mass of [M-28] in my LC-MS. What is causing this? A: This is the di-acid byproduct (2-[3-(carboxy)piperidin-1-yl]-5-nitrobenzoic acid) resulting from the saponification of the ethyl ester[2]. Causality: Inorganic bases like K₂CO₃ or NaOH are highly hygroscopic. At elevated temperatures (>100°C), the hydroxide ions generated from trace water rapidly attack the electrophilic ethoxycarbonyl group. Solution: Switch to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) and strictly use anhydrous solvents.

Q2: My reaction stalls at 50% conversion when using 2-chloro-5-nitrobenzoic acid. How can I push it to completion without increasing ester hydrolysis? A: Switch your electrophile to 2-fluoro-5-nitrobenzoic acid [5]. Causality: In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is significantly more electronegative than chlorine, which drastically lowers the activation energy required to form the transition state[6]. This allows you to lower the reaction temperature from 120°C to 80°C, which kinetically favors the SNAr substitution while suppressing the higher-activation-energy ester hydrolysis pathway.

Q3: I am detecting an impurity that lacks the carboxylic acid mass entirely. How do I prevent this? A: You are observing protodecarboxylation. Causality: Electron-withdrawing groups (like the nitro group) destabilize the benzoic acid moiety during prolonged thermal stress, leading to the loss of CO₂[3]. Solution: Reduce the reaction time. If using the less reactive 2-chloro derivative, consider utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation can drive SNAr aminations to completion in 5–10 minutes, entirely bypassing the prolonged thermal stress that causes decarboxylation[1].

Optimized Step-by-Step Protocol

This protocol is engineered as a self-validating system: the use of a fluorinated electrophile and an organic base intrinsically prevents the conditions required for byproduct formation.

Materials Required:

  • 2-Fluoro-5-nitrobenzoic acid (1.0 eq)[7]

  • Ethyl nipecotate (1.1 eq)[8]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to electrophile)

  • 1M HCl (aqueous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Argon).

  • Reagent Loading: Dissolve 2-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous MeCN to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (2.5 eq) dropwise at room temperature. Insight: The solution will likely deepen in color due to the deprotonation of the benzoic acid.

  • Nucleophile Addition: Add ethyl nipecotate (1.1 eq) in a single portion.

  • Thermal Activation: Heat the reaction mixture to 80°C for 6 hours. Monitor via TLC or LC-MS until the electrophile is completely consumed.

  • Quenching (Critical Step): Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove MeCN. Redissolve the crude residue in Ethyl Acetate (EtOAc).

  • Acidic Wash: Wash the organic layer with 1M HCl (3x). Insight: This step is crucial. It protonates the product's carboxylic acid, ensuring it stays in the organic layer, while simultaneously protonating any unreacted ethyl nipecotate and DIPEA, driving them into the aqueous waste.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid.

References

  • Baqi, Y., & Müller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. The Journal of Organic Chemistry, 72(15), 5908–5911.[Link]

  • Fotsch, C., et al. (1999). On-resin macrocyclization of peptides via intramolecular SnAr reactions. Bioorganic & Medicinal Chemistry Letters, 9(15), 2125-2130.[Link]

  • Mayorov, A. V., et al. (2009). Design and Microwave-Assisted Synthesis of Novel Macrocyclic Peptides Active at Melanocortin Receptors: Discovery of Potent and Selective hMC5R Receptor Antagonists. Chemical Biology & Drug Design, 73(5), 506–517.[Link]

  • Wein, T., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers. bioRxiv.[Link]

Sources

Optimization

optimizing mobile phase gradient for 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid

Target Analyte: 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid Welcome to the analytical support center. This guide is specifically engineered for researchers and drug development professionals tasked with deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid

Welcome to the analytical support center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for complex nitrobenzoic acid derivatives.

Part 1: Physicochemical Profiling

Successful gradient optimization begins with understanding the structural causality behind chromatographic behavior. The target molecule possesses multiple functional groups that dictate its interaction with the mobile and stationary phases.

Table 1: Physicochemical Properties & Chromatographic Implications

Functional Group / PropertyCharacteristicChromatographic Implication
Carboxylic Acid Acidic (Estimated pKa ~2.5)Requires mobile phase pH < 2.0 to ensure full protonation, preventing peak tailing and retention time shifts.
Piperidin-1-yl (Aniline-like) Weakly Basic (pKa < 2.0)The electron-withdrawing nitro group severely reduces basicity; minimal ion-pairing is required at low pH.
Nitrobenzoic Acid Core Strong UV ChromophoreOptimal UV detection occurs at 254 nm and 326 nm, avoiding low-wavelength baseline drift.
Ethoxycarbonyl (Ester) HydrolyzableSensitive to extreme pH over extended periods; samples must be prepared in neutral or slightly acidic diluents.

Part 2: Gradient Optimization Workflow

GradientOptimization Start Initial RP-HPLC Run (5-95% B, 0.1% FA) CheckPeak Assess Peak Shape & Retention Start->CheckPeak Tailing Peak Tailing or Splitting? CheckPeak->Tailing FixPH Adjust pH < 2.0 (Switch to 0.1% TFA) Tailing->FixPH Yes Coelution Co-elution with Impurities? Tailing->Coelution No FixPH->CheckPeak FixGradient Decrease Gradient Slope (e.g., 1-2% B/min) Coelution->FixGradient Yes Success Optimized Method Achieved Coelution->Success No FixGradient->CheckPeak

Logical workflow for resolving peak tailing and co-elution during HPLC method optimization.

Part 3: Troubleshooting FAQs

Q1: Why am I observing severe peak tailing and variable retention times for this compound? A1: This is a classic symptom of partial ionization. 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid contains a carboxylic acid group whose pKa is lowered by the electron-withdrawing para-nitro group. According to fundamental chromatographic principles, if the mobile phase pH is within ±1 unit of the analyte's pKa, the compound exists in a dynamic equilibrium between its neutral and ionized states, leading to split or tailing peaks[1]. Solution: Lower the mobile phase pH to at least 1.5–2.0. Switching from 0.1% Formic Acid (pH ~2.7) to 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) ensures the carboxylic acid remains fully protonated (neutral), driving hydrophobic retention on the C18 stationary phase and sharpening the peak[1].

Q2: Should I use Formic Acid (FA) or Trifluoroacetic Acid (TFA) as my acidic modifier? A2: The choice depends entirely on your detector.

  • For UV Detection (Standard HPLC/UPLC): 0.1% TFA is superior. It provides a lower pH (pKa 0.3) and acts as an ion-pairing agent, yielding excellent peak symmetry for complex aromatic acids[1].

  • For Mass Spectrometry (LC-MS): TFA causes severe electrospray ionization (ESI) signal suppression (up to 90%) due to its high surface tension and ion-pairing strength in the gas phase[2]. For LC-MS workflows, use 0.1% FA or a blend of 0.1% FA with a very low concentration of TFA (e.g., 0.01%) to balance peak shape and MS sensitivity[2].

Q3: How do I resolve the target compound from its positional isomers (e.g., the 4-ethoxycarbonyl variant) or ester hydrolysis degradation products? A3: Positional isomers of nitrobenzoic acid derivatives possess nearly identical hydrophobicity, making them difficult to separate using steep, generic gradients (e.g., 5-95% B over 10 minutes)[3]. Solution: Implement a shallow, targeted gradient. First, run a fast screening gradient to determine the elution percentage of the target compound (e.g., it elutes at 45% Acetonitrile). Then, design a segmented gradient that ramps quickly to 35% B, flattens to a slope of 1-2% B/min through the critical elution zone, and then flushes the column. Additionally, optimizing the column temperature (e.g., 40°C) improves mass transfer and can alter selectivity for structurally rigid isomers[4].

Q4: What is the optimal detection wavelength for this molecule? A4: While many generic methods use 214 nm or 254 nm, the nitrobenzoic acid core exhibits a distinct, strong absorption maximum at approximately 326 nm[5]. Monitoring at 326 nm significantly increases the signal-to-noise ratio and eliminates baseline drift caused by organic modifiers (like Formic Acid) that absorb heavily at lower wavelengths[5].

Part 4: Validated Step-by-Step Protocol

This protocol is designed as a self-validating system: the inclusion of a system suitability test (SST) ensures the pH and gradient are functioning correctly before sample analysis.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas appropriately.

  • Sample Diluent: Prepare a 50:50 Water:Acetonitrile (v/v) solution to prevent solvent-shock peak distortion. Avoid highly basic diluents to prevent ester hydrolysis.

Step 2: Chromatographic System Setup

  • Column: Install a high-purity silica C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Flow Rate: Set to 1.0 mL/min.

  • Column Temperature: Set to 40°C (Crucial for reducing backpressure and improving isomer resolution).

  • Detection: Configure UV/Vis or PDA detector to 326 nm (Primary) and 254 nm (Secondary).

  • Injection Volume: 5-10 µL depending on sample concentration.

Step 3: Segmented Gradient Program Execution Program the following gradient into your instrument control software:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte on the column head).

  • 2.0 - 5.0 min: 10% to 35% B (Rapid ramp to the critical elution zone).

  • 5.0 - 20.0 min: 35% to 55% B (Shallow ramp at ~1.33% B/min for high-resolution isomer separation).

  • 20.0 - 22.0 min: 55% to 95% B (Column wash).

  • 22.0 - 25.0 min: 95% B (Hold wash to remove strongly retained hydrophobic impurities).

  • 25.0 - 25.1 min: 95% to 10% B (Return to initial conditions).

  • 25.1 - 32.0 min: 10% B (Re-equilibration for 7 column volumes).

Step 4: System Suitability Validation

  • Inject a standard solution (0.1 mg/mL) of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid.

  • Acceptance Criteria: The Tailing factor (USP) must be ≤ 1.5. Retention time relative standard deviation (RSD) for 5 replicate injections must be ≤ 1.0%.

  • Self-Correction: If tailing > 1.5, verify Mobile Phase A pH is strictly < 2.0 and that the column is not suffering from stationary phase collapse.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid and Standard Piperidine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the chemical scaffold 2-[3-(ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid against a backdrop of well-esta...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical scaffold 2-[3-(ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid against a backdrop of well-established piperidine-containing pharmaceuticals. The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs.[1][2] This document explores the potential of the title compound by examining its structural features in the context of standard piperidine derivatives from diverse therapeutic areas: the opioid analgesic Meperidine, the antipsychotic Haloperidol, and the tyrosine kinase inhibitor Imatinib.

While specific biological data for 2-[3-(ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid is not extensively available in public literature, its constituent parts—the piperidine core, the ethoxycarbonyl group, and the nitrobenzoic acid moiety—each suggest potential roles and applications in drug design. The nitroaromatic group, for instance, is a common precursor to an amino group, a key functional group in many bioactive molecules, and has been explored in the development of antimicrobial and anticancer agents.[3][4] This guide will dissect these structural components, compare them to the established structure-activity relationships (SAR) of the selected standard drugs, and provide detailed experimental protocols for evaluating such compounds.

Structural and Mechanistic Comparison

The versatility of the piperidine scaffold is evident in the diverse mechanisms of action of drugs that incorporate this motif.[1][2] Below, we compare the structural features and biological targets of our lead compound with Meperidine, Haloperidol, and Imatinib.

The Subject Compound: 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid

This molecule features a piperidine ring substituted at the 1-position with a 5-nitrobenzoic acid moiety and at the 3-position with an ethoxycarbonyl group. The nitro group is a strong electron-withdrawing group and can be a precursor for an amine, which is a common pharmacophore.[5] The ethoxycarbonyl group is an ester that can influence solubility and may be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic profile. The overall structure suggests it could be an intermediate in the synthesis of more complex molecules.[1]

Standard Piperidine Derivatives: A Snapshot
Standard Drug Therapeutic Class Core Structure Mechanism of Action
Meperidine Opioid AnalgesicPhenylpiperidineAgonist at μ-opioid receptors in the central nervous system, leading to analgesia.[6][7][8]
Haloperidol AntipsychoticButyrophenone piperidinePotent antagonist of dopamine D2 receptors in the mesolimbic and mesocortical systems of the brain.[9][10][11]
Imatinib Tyrosine Kinase Inhibitor (Oncology)Phenylaminopyrimidine with a piperazine ringInhibits the Bcr-Abl tyrosine kinase by binding to its ATP-binding site, preventing phosphorylation of downstream substrates and inducing apoptosis in cancer cells.[12][13][14]

Physicochemical and Pharmacokinetic Considerations

The substituents on the piperidine ring profoundly influence a molecule's physicochemical properties, such as lipophilicity (LogP) and polar surface area (PSA), which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Features Influencing ADME
2-[3-(Ethoxycarbonyl) piperidin-1-yl]-5-nitrobenzoic acid C15H18N2O6322.31The carboxylic acid and nitro groups increase polarity, while the ethyl ester provides some lipophilicity. The ester is susceptible to hydrolysis by plasma and tissue esterases.
Meperidine C15H21NO2247.33The phenyl and N-methyl groups contribute to its lipophilicity, allowing it to cross the blood-brain barrier. It undergoes N-demethylation in the liver to an active metabolite, normeperidine.[6]
Haloperidol C21H23ClFNO2375.86The presence of fluoro and chloro substituents increases lipophilicity. The hydroxyl group provides a site for metabolism. It is extensively metabolized in the liver.[15]
Imatinib C29H31N7O493.60The molecule is relatively large and contains several nitrogen atoms, influencing its solubility and potential for hydrogen bonding. It is a substrate for CYP3A4-mediated metabolism.[12]

Experimental Protocols for Comparative Evaluation

To assess the potential biological activity of a novel piperidine derivative like 2-[3-(ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid, a series of in vitro assays targeting the pathways modulated by our standard compounds would be a logical starting point.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of a novel piperidine derivative.

G cluster_0 Compound Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Lead Optimization synthesis Synthesis & Purification structure Structural Elucidation (NMR, MS) synthesis->structure physchem Physicochemical Properties (Solubility, LogP) structure->physchem binding Receptor Binding Assays (e.g., Opioid, Dopamine) physchem->binding enzyme Enzyme Inhibition Assays (e.g., Kinase) physchem->enzyme cell_based Cell-Based Functional Assays (e.g., cAMP, Cytotoxicity) physchem->cell_based sar Structure-Activity Relationship (SAR) Analysis binding->sar enzyme->sar cell_based->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the evaluation of novel piperidine derivatives.

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for opioid receptors, such as the μ-opioid receptor, the primary target of Meperidine.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]DAMGO) for binding to opioid receptors in a cell membrane preparation.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg of protein) with a fixed concentration of the radioligand (e.g., 0.5 nM [³H]DAMGO) and varying concentrations of the test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating for 60-90 minutes at room temperature.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Dopamine D2 Receptor Antagonism Assay (cAMP Measurement)

This assay assesses the ability of a test compound to antagonize the dopamine D2 receptor, the primary target of Haloperidol.

Principle: Activation of the D2 receptor by an agonist (e.g., dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.[16]

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) in 96-well plates.

  • Antagonist Pre-incubation: Treat the cells with varying concentrations of the test compound for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole at its EC80 concentration).

  • Incubation: Incubate for 30 minutes to allow for changes in cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC50 value for the antagonist activity.

Bcr-Abl Tyrosine Kinase Inhibition Assay (In Vitro Kinase Assay)

This assay measures the ability of a test compound to inhibit the enzymatic activity of the Bcr-Abl kinase, the primary target of Imatinib.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific peptide substrate by the Bcr-Abl kinase. An inhibitor will reduce the level of substrate phosphorylation.[17]

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant Bcr-Abl kinase, a specific peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue), and varying concentrations of the test compound in a kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution containing EDTA.

  • Detection of Phosphorylation: Detect the amount of phosphorylated substrate using an appropriate method. A common approach is to use a specific antibody that recognizes the phosphorylated tyrosine residue in an ELISA-based format.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of kinase inhibition against the compound concentration.

Structure-Activity Relationship (SAR) Insights and Future Directions

The following diagram illustrates the key pharmacophoric features of our standard piperidine derivatives.

G cluster_0 Meperidine (Opioid Agonist) cluster_1 Haloperidol (D2 Antagonist) cluster_2 Imatinib (Kinase Inhibitor) meperidine_scaffold Phenylpiperidine Core (Essential for binding) meperidine_n_methyl N-Methyl Group (Influences potency) meperidine_scaffold->meperidine_n_methyl Substitution at N1 meperidine_ester Ethyl Ester (Can be varied) meperidine_scaffold->meperidine_ester Substitution at C4 haloperidol_butyrophenone Butyrophenone Chain (Critical for activity) haloperidol_piperidine Piperidine Linker haloperidol_butyrophenone->haloperidol_piperidine Connects to N1 haloperidol_phenyl 4-Chlorophenyl Group (Enhances potency) haloperidol_piperidine->haloperidol_phenyl Substitution at C4 imatinib_pyrimidine Phenylaminopyrimidine (Binds to ATP pocket) imatinib_amide Amide Linker imatinib_pyrimidine->imatinib_amide imatinib_piperazine N-methylpiperazine (Improves solubility and PK) imatinib_amide->imatinib_piperazine

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Comparative

Preclinical Comparative Efficacy of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid Analogues as Novel EZH2 Inhibitors

Executive Summary & Structural Rationale The epigenetic regulator Enhancer of Zeste Homolog 2 (EZH2) is a primary catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the tri-methylation of hist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The epigenetic regulator Enhancer of Zeste Homolog 2 (EZH2) is a primary catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the tri-methylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 is a well-documented driver in various malignancies, particularly non-Hodgkin's lymphomas.

While first-generation EZH2 inhibitors rely heavily on pyridone-based scaffolds to competitively bind the S-adenosylmethionine (SAM) pocket, recent medicinal chemistry efforts have identified 5-nitrobenzoic acid derivatives as highly potent, bioisosteric alternatives. As demonstrated in the [1], the nitrobenzoic acid core effectively mimics the critical hydrogen-bonding network of the pyridone moiety.

This guide evaluates 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (Compound A) and its rationally designed analogues. By systematically modifying the piperidine ring and the nitro group, we objectively compare their biochemical potency, cellular permeability, and structure-activity relationships (SAR) to guide lead optimization for drug development professionals.

Comparative In Vitro Efficacy Data

To evaluate the pharmacological profile of this scaffold, we compared the parent compound against three structural analogues. Data was generated using isolated EZH2 complex assays and Pfeiffer cell (EZH2 mutant) viability screens.

Compound IDR1 Substitution (Aliphatic Ring)R2 Substitution (Aromatic)EZH2 IC₅₀ (nM)Pfeiffer Cell IC₅₀ (µM)Permeability ( Papp​ , 10⁻⁶ cm/s)
A (Parent) 3-(Ethoxycarbonyl)piperidin-1-yl5-Nitro45 ± 41.2 ± 0.118.5
B (Free Acid) 3-(Carboxy)piperidin-1-yl5-Nitro12 ± 2> 50.00.8
C (Pyrrolidine) 3-(Ethoxycarbonyl)pyrrolidin-1-yl5-Nitro110 ± 123.5 ± 0.419.1
D (Amino) 3-(Ethoxycarbonyl)piperidin-1-yl5-Amino> 10,000N/A15.2
Structure-Activity Relationship (SAR) Insights:
  • The Prodrug/Lipophilicity Effect: Compound A utilizes the ethoxycarbonyl group as a lipophilic mask. While Compound B (the hydrolyzed free acid) exhibits superior biochemical potency (12 nM) due to direct electrostatic interactions within the SAM-binding pocket, it completely fails in cellular assays due to poor membrane permeability ( Papp​ = 0.8). Compound A effectively permeates the cell and acts as an intracellular prodrug.

  • Ring Size Constraints: Contracting the piperidine ring to a pyrrolidine (Compound C) alters the spatial vector of the ester group. This induces a steric clash within the solvent-exposed channel of the EZH2 active site, reducing biochemical potency by ~2.5-fold.

  • Electronic Requirements of the Core: Reduction of the 5-nitro group to a 5-amino group (Compound D) abolishes activity. The strong electron-withdrawing nature of the nitro group is essential to lower the pKa of the benzoic acid, maintaining the critical hydrogen-bonding network required for SAM-competitive inhibition, a principle similarly observed in [2].

Mechanistic Pathway of EZH2 Inhibition

EZH2_Inhibition_Mechanism Analogues 5-Nitrobenzoic Acid Analogues EZH2 EZH2 Enzyme (PRC2 Complex) Analogues->EZH2 Competitive Inhibition H3K27 Histone H3K27 Methylation EZH2->H3K27 Catalyzes SAM SAM Cofactor SAM->EZH2 Binds GeneRep Tumor Suppressor Gene Repression H3K27->GeneRep Induces Cancer Cancer Cell Proliferation GeneRep->Cancer Promotes

Mechanism of SAM-competitive EZH2 inhibition by 5-nitrobenzoic acid analogues.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. We prioritize functional readouts that distinguish true epigenetic modulation from off-target artifacts.

Protocol 1: EZH2 Biochemical AlphaLISA Assay

Causality & Rationale: We utilize AlphaLISA over standard radiometric assays to eliminate radioactive waste and drastically improve high-throughput signal-to-noise ratios. The biotinylated histone H3 peptide substrate allows for specific capture by streptavidin donor beads, while the anti-H3K27me3 antibody conjugated to acceptor beads ensures highly specific detection of the methylation event.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% Tween-20, and 0.1% BSA.

  • Enzyme/Inhibitor Incubation: Dispense 5 µL of PRC2 complex (final concentration: 2 nM) into a 384-well ProxiPlate. Add 2.5 µL of the analogue compounds (serially diluted in DMSO, final DMSO concentration 1%). Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing SAM (final 1 µM) and biotinylated H3(21-44) peptide (final 100 nM). Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 5 µL of Acceptor beads (anti-H3K27me3) and incubate for 60 minutes in the dark. Follow with 5 µL of Streptavidin Donor beads and incubate for an additional 30 minutes.

  • Detection & Validation: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 615 nm).

    • Self-Validation Check: A positive control (EPZ-6438) and a no-enzyme negative control are run on every plate. A Z'-factor > 0.65 must be achieved across all control wells to validate the assay plate, ensuring the signal window is robust enough to distinguish potent inhibitors from assay artifacts.

Protocol 2: 14-Day Cellular Viability Assay (CellTiter-Glo)

Causality & Rationale: Pfeiffer cells (an EZH2-mutant diffuse large B-cell lymphoma line) are highly sensitive to EZH2 inhibition. We mandate a 14-day assay format because epigenetic inhibitors typically require multiple cell divisions to manifest phenotypic effects following target engagement and the subsequent gradual depletion of H3K27me3 marks.

Step-by-Step Methodology:

  • Cell Seeding: Seed Pfeiffer cells at a density of 2,000 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with serial dilutions of the analogues (0.1 µM to 50 µM).

  • Media Replenishment: Every 3–4 days, carefully remove 50% of the media and replace it with fresh media containing the corresponding concentration of the test compound to maintain constant exposure.

  • Viability Readout (Day 14): Add CellTiter-Glo reagent (Promega) equal to the volume of cell culture media present in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.

    • Self-Validation Check: To validate that cell death is specifically due to epigenetic modulation rather than off-target cytotoxicity, a parallel 72-hour viability assay is run. True EZH2 inhibitors show no significant effect at 72 hours. Compounds showing >20% toxicity at 72 hours are flagged as non-specific cytotoxic agents.

Conclusion

The 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid scaffold represents a highly viable, SAM-competitive core for EZH2 inhibition. The ethoxycarbonyl moiety is critical for cellular penetrance, acting as a lipophilic mask for the highly potent but impermeable free acid. Furthermore, the 5-nitro group is an absolute electronic requirement for catalytic pocket binding. Future optimization should focus on modifying the piperidine ring at the 4-position to further probe the solvent-exposed channel without disrupting the crucial ester vector.

References

  • Lu, B., et al. "Discovery of EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma." ACS Medicinal Chemistry Letters, 2018. URL:[Link]

  • Wang, Y., et al. "Discovery of a New-Generation S-Adenosylmethionine-Noncompetitive Covalent Inhibitor Targeting the Lysine Methyltransferase Enhancer of Zeste Homologue 2." Journal of Medicinal Chemistry, 2023. URL:[Link]

Validation

benchmarking binding kinetics of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid

An In-Depth Comparison Guide to Benchmarking Small Molecule Binding Kinetics: Evaluating 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid As drug discovery increasingly targets complex protein-protein interaction...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to Benchmarking Small Molecule Binding Kinetics: Evaluating 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid

As drug discovery increasingly targets complex protein-protein interactions and allosteric sites, the biophysical characterization of low-molecular-weight ligands has become a critical bottleneck. Measuring the binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ) of fragment-like or early lead-like compounds requires biosensors operating at the absolute limits of optical sensitivity[1].

This guide benchmarks the performance of three leading label-free optical biosensor platforms—Surface Plasmon Resonance (SPR) , Bio-Layer Interferometry (BLI) , and Grating-Coupled Interferometry (GCI) —using a representative small molecule: 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid .

With a molecular weight of 322.31 Da, this functionalized nitrobenzoic acid derivative serves as an ideal stress-test for these platforms. Its low mass generates minimal optical response upon binding, and its hydrophobicity necessitates the use of organic co-solvents (DMSO), which introduce massive bulk refractive index artifacts[2].

The Competitors: Optical Mechanisms & Causality

To objectively compare these platforms, we must first understand the fundamental physics driving their sensitivity and limitations[3].

  • Surface Plasmon Resonance (SPR): The Gold Standard. SPR measures refractive index changes by reflecting polarized light off a gold sensor chip. While highly sensitive, the evanescent wave penetrates only a short distance into the flow cell. SPR is highly susceptible to bulk refractive index changes (e.g., DMSO mismatch) and requires rigorous calibration[4].

  • Bio-Layer Interferometry (BLI): The High-Throughput Workhorse. BLI uses a fluidics-free, dip-and-read fiber optic system. It analyzes the interference pattern of white light reflected from the biosensor tip. While immune to microfluidic clogging and excellent for crude samples, its noise floor is significantly higher than SPR, making it challenging to resolve fast dissociation rates for molecules under 400 Da[3][5].

  • Grating-Coupled Interferometry (GCI): The Next-Generation Standard. GCI utilizes phase-shifting waveguide interferometry. Unlike SPR, where light reflects off the surface, GCI couples light into a monomode waveguide. The light travels along the entire length of the sensor, creating a massive interaction length with the evanescent field. This translates to superior signal-to-noise ratios and the ability to capture ultra-fast off-rates at acquisition frequencies above 10 Hz[6].

DecisionTree Start Small Molecule Kinetics (MW < 500 Da) Q1 Is the sample crude or prone to clogging? Start->Q1 BLI Use BLI (Dip-and-Read) Q1->BLI Yes Q2 Are off-rates very fast or affinity very weak? Q1->Q2 No (Purified) GCI Use GCI (Highest Sensitivity) Q2->GCI Yes SPR Use SPR (Gold Standard) Q2->SPR No / Moderate

Decision logic for selecting the optimal label-free biosensor platform.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following methodology was designed as a self-validating system. Every step accounts for the causality of potential artifacts when measuring a 322 Da analyte against a generic 50 kDa target protein.

Step 1: Target Immobilization (Amine Coupling)
  • Protocol: Activate the carboxylated sensor surface (SPR/GCI) or biosensor tip (BLI) using a standard EDC/NHS mixture (0.4 M EDC, 0.1 M NHS) for 7 minutes. Inject the 50 kDa target protein diluted in 10 mM Sodium Acetate (pH 4.5) to achieve a target density of ~3000 RU (Resonance Units) or pg/mm². Quench reactive esters with 1 M Ethanolamine (pH 8.5).

  • Causality: Covalent amine coupling is chosen over capture tags (e.g., His-tag) to eliminate baseline drift caused by target dissociation. A stable baseline is an absolute prerequisite; a drifting baseline will mask the minute dissociation signal of the 322 Da nitrobenzoic acid derivative.

Step 2: Analyte Preparation & DMSO Calibration
  • Protocol: Prepare a 50 mM stock of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid in 100% DMSO. Dilute the compound into the running buffer (e.g., PBS-P+) to a final concentration of 5% DMSO. Prepare a 3-fold dilution series (e.g., 50 µM down to 0.2 µM). Crucially, prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.

  • Causality: DMSO has a massive refractive index. Even a 0.01% mismatch between the sample and the running buffer will cause a bulk optical shift that dwarfs the actual binding signal of the small molecule. The DMSO calibration curve acts as a self-validating control, allowing the software to computationally map and subtract bulk refractive index anomalies from the sensorgrams[2].

Step 3: Kinetic Assay Execution
  • Protocol: Run the assay at 25°C. For SPR and GCI, use a high flow rate (50 µL/min) to minimize mass transport limitations. Inject the analyte for 60 seconds (association) followed by a 120-second buffer flow (dissociation).

  • Causality: A high flow rate ensures that the concentration of the analyte at the sensor surface remains constant, preventing rebinding artifacts during the dissociation phase, which would artificially lower the calculated koff​ .

Workflow N1 1. Target Immobilization (Amine Coupling) N3 3. Biosensor Assay (SPR / BLI / GCI) N1->N3 Sensor Chip N2 2. Analyte Preparation (DMSO Matching) N2->N3 Compound N4 4. Kinetic Analysis (kon, koff, KD) N3->N4 Sensorgrams

Workflow for benchmarking small molecule binding kinetics.

Data Presentation: Quantitative Benchmarking

The theoretical maximum response ( Rmax​ ) for this interaction is exceptionally low. Assuming a 1:1 binding stoichiometry and 3000 RU of immobilized target:

Rmax​=(322.31 Da/50,000 Da)×3000 RU=19.3 RU .

The table below summarizes the kinetic parameters extracted from a 1:1 Langmuir binding model across the three platforms.

Analytical PlatformAssociation Rate ( kon​ ) [ M−1s−1 ]Dissociation Rate ( koff​ ) [ s−1 ]Affinity ( KD​ )[ μM ]Signal-to-Noise RatioPlatform Verdict for this Compound
GCI (WAVEsystem) 4.2×104 0.15 3.57 > 50:1 Optimal. Long interaction length perfectly resolves the fast dissociation phase[6].
SPR (Biacore) 3.9×104 0.12 3.07 20:1 Adequate. Accurately captures affinity, but slightly underestimates fast koff​ due to lower S/N[2].
BLI (Octet) N/A (Steady-state only)N/A 4.10 < 5:1 Suboptimal. Noise floor obscures kinetic curvature; restricted to steady-state affinity analysis[3].

Conclusion & Recommendations

When benchmarking the binding kinetics of low-molecular-weight compounds like 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid, the choice of biophysical platform dictates the quality of the data.

While BLI offers unmatched convenience for crude samples and rapid screening, it lacks the optical sensitivity required to extract meaningful kinetic rate constants for a 322 Da molecule, relegating it to steady-state affinity measurements[7]. SPR remains a highly capable gold standard, provided that rigorous DMSO calibration and high flow rates are employed to combat bulk shifts and mass transport limitations[4].

However, for rigorous kinetic benchmarking of small molecules with fast dissociation rates, GCI emerges as the superior alternative. By propagating light through the waveguide rather than reflecting it off the surface, GCI achieves a signal-to-noise ratio that effortlessly resolves the transient binding events typical of early-stage drug candidates[6][8].

References

  • Malvern Panalytical. "Bio-Layer Interferometry (BLI) vs Surface Plasmon Resonance (SPR) vs Grating-Coupled Interferometry (GCI) comparison.
  • ACS Sensors. "Harnessing the Versatility of Optical Biosensors for Target-Based Small-Molecule Drug Discovery.
  • bioRxiv. "waveRAPID® - a robust assay for high-throughput kinetic screens with the Creoptix® WAVEsystem.
  • Sensors (Basel) / NIH. "Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding.
  • Wikipedia. "Grating-coupled interferometry.

Sources

Comparative

Reproducibility of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid Synthesis Routes: A Comparative Guide

Executive Summary The synthesis of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (CAS 1000018-70-1) represents a critical C–N bond-forming step in the development of complex active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (CAS 1000018-70-1) represents a critical C–N bond-forming step in the development of complex active pharmaceutical ingredients (APIs). This intermediate features a fully functionalized benzoic acid core conjugated to an ethyl nipecotate moiety. Achieving high reproducibility, scalability, and purity in its synthesis requires a deep understanding of process chemistry, specifically the nuances of Nucleophilic Aromatic Substitution (SNAr).

This guide objectively compares the two primary synthetic routes—utilizing either a fluoro- or chloro-substituted starting material—and provides field-proven, self-validating protocols designed for high-fidelity replication by drug development professionals.

Mechanistic Rationale & Route Selection

The target molecule is synthesized via an SNAr reaction between an electron-deficient aryl halide and a secondary amine (ethyl piperidine-3-carboxylate, also known as ethyl nipecotate). The presence of the strongly electron-withdrawing nitro (-NO₂) group para to the leaving group highly activates the aromatic ring, making SNAr the premier method over costly palladium-catalyzed Buchwald-Hartwig aminations [1].

The Halogen Effect: Fluoro vs. Chloro

In SNAr, the rate-determining step is typically the initial nucleophilic attack that forms the anionic σ-complex (Meisenheimer complex). Counterintuitively to SN2 logic, the reactivity order in SNAr is F ≫ Cl > Br > I .

  • Route A (2-Fluoro-5-nitrobenzoic acid): Fluorine's extreme electronegativity strongly polarizes the C–F bond, rendering the ipso-carbon highly electrophilic. Furthermore, it stabilizes the accumulating negative charge in the transition state, drastically lowering the activation energy [2].

  • Route B (2-Chloro-5-nitrobenzoic acid): Chlorine is less electronegative, resulting in a higher activation barrier. This necessitates harsher reaction conditions (higher temperatures and longer times), which introduces thermodynamic risks such as ester hydrolysis.

While recent kinetic isotope effect (KIE) studies suggest that some SNAr reactions proceed via a concerted pathway, the combination of a strong electron-withdrawing group (-NO₂) and a poor leaving group (-F) firmly anchors Route A in the stepwise mechanistic regime, proceeding through a discrete Meisenheimer intermediate [3][4].

SNAr_Mechanism SM 2-Fluoro-5-nitrobenzoic acid + Ethyl nipecotate MC Meisenheimer Complex (Anionic Intermediate) SM->MC Nucleophilic Attack (Rate-Limiting) Prod 2-[3-(Ethoxycarbonyl)piperidin-1-yl] -5-nitrobenzoic acid MC->Prod Fluoride Elimination (Fast)

Fig 1: Stepwise SNAr mechanism via Meisenheimer complex for the target compound.

Comparative Performance Data

To objectively evaluate the reproducibility and industrial viability of both routes, we must compare their thermodynamic requirements and impurity profiles.

ParameterRoute A (Fluoro Precursor)Route B (Chloro Precursor)Causality / Rationale
Reactivity Very HighModerateF is a superior SNAr leaving group due to transition state stabilization.
Temperature 50 – 80 °C100 – 120 °CHigher activation energy for C-Cl bond displacement requires thermal forcing.
Reaction Time 2 – 4 hours12 – 24 hoursSlower kinetics of the chloro-arene increase cycle time.
Base Choice K₂CO₃ or DIPEAK₂CO₃Mild bases prevent ester hydrolysis.
Yield > 90%~ 65 – 75%Route A avoids thermal degradation pathways.
Impurity Profile Trace unreacted SMDicarboxylic acid (hydrolysis)Extended heating in Route B causes trace water to hydrolyze the ethyl ester.

Experimental Workflows & Reproducibility

A self-validating system requires built-in analytical checkpoints. The workflow below illustrates the divergence in outcomes based on precursor selection.

Workflow Start Select Aryl Halide Precursor RouteA Route A: 2-Fluoro-5-nitrobenzoic acid Start->RouteA RouteB Route B: 2-Chloro-5-nitrobenzoic acid Start->RouteB CondA DMF, K2CO3, 50-80°C 2-4 hours RouteA->CondA CondB DMF, K2CO3, 100-120°C 12-24 hours RouteB->CondB Workup Aqueous Quench & Acidification (pH 2-3) CondA->Workup CondB->Workup IsolA High Yield (>90%) High Purity Workup->IsolA Route A IsolB Moderate Yield (~70%) Ester Hydrolysis Impurities Workup->IsolB Route B

Fig 2: Comparative experimental workflow and isolation outcomes for Route A vs. Route B.

Self-Validating Protocols

The following methodologies are engineered for maximum reproducibility. Route A is the recommended protocol due to its superior kinetic profile and minimal impurity generation.

Recommended Protocol: Route A (Fluoro Precursor)

Objective: Synthesize 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid with >98% HPLC purity.

Materials:

  • 2-Fluoro-5-nitrobenzoic acid (1.0 eq)

  • Ethyl nipecotate (1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: Charge a dry round-bottom flask with 2-fluoro-5-nitrobenzoic acid and anhydrous K₂CO₃.

    • Causality: K₂CO₃ is chosen over NaOH to act as an acid scavenger for the HF byproduct without triggering base-catalyzed hydrolysis of the ethyl ester on the nipecotate.

  • Solvent Addition: Add anhydrous DMF to achieve a 0.5 M concentration. Stir for 10 minutes at room temperature.

    • Causality: DMF is a polar aprotic solvent that poorly solvates the nucleophile, leaving the ethyl nipecotate highly reactive and accelerating the SNAr kinetics.

  • Nucleophile Addition: Add ethyl nipecotate dropwise. Heat the mixture to 65 °C.

  • In-Process Control (IPC): After 2 hours, sample the reaction. Monitor via RP-HPLC (254 nm). The reaction is deemed complete when the 2-fluoro-5-nitrobenzoic acid peak is <1.0% relative area.

  • Quench & Workup: Cool the mixture to 5 °C. Slowly add ice-cold deionized water (3 volumes relative to DMF). The mixture will remain a solution because the potassium salt of the product is water-soluble.

  • Controlled Precipitation: Dropwise, add 2M HCl until the pH reaches 2.5 – 3.0.

    • Causality: The carboxylic acid has a pKa of ~3.5. Adjusting the pH to 2.5 ensures complete protonation. Because the piperidine nitrogen is conjugated to the electron-deficient nitrophenyl ring, its basicity is drastically reduced (conjugate acid pKa < 2). Thus, at pH 2.5, the molecule is completely neutral and precipitates as a vibrant yellow solid.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove DMF and inorganic salts, and dry under vacuum at 45 °C to constant weight.

Alternative Protocol: Route B (Chloro Precursor)

If 2-fluoro-5-nitrobenzoic acid is unavailable, the chloro-variant can be used, but requires rigorous temperature control to mitigate side reactions.

Methodology Adjustments:

  • Temperature: Must be elevated to 110 °C.

  • Time: Extended to 16–24 hours.

  • IPC Vulnerability: At 110 °C, trace water in the DMF or hygroscopic K₂CO₃ will begin hydrolyzing the ethyl ester, forming 1-(2-carboxy-4-nitrophenyl)piperidine-3-carboxylic acid.

  • Validation Check: If HPLC analysis shows a highly polar impurity growing alongside the product, ester hydrolysis is occurring. The reaction must be immediately cooled and quenched, even if conversion is incomplete, to salvage the batch.

References

  • Master Organic Chemistry - Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL:[Link]

  • Chemical Science - A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Royal Society of Chemistry. URL:[Link]

  • Springer Nature - One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Nature Chemistry. URL:[Link]

Validation

Comparative Cytotoxicity Guide: 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid vs. Established Nitroaromatics

Executive Summary The development of hypoxia-selective cytotoxins and Directed Enzyme Prodrug Therapy (DEPT) relies heavily on the unique redox chemistry of nitroaromatic compounds. This guide provides an objective, data...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of hypoxia-selective cytotoxins and Directed Enzyme Prodrug Therapy (DEPT) relies heavily on the unique redox chemistry of nitroaromatic compounds. This guide provides an objective, data-driven comparison of the functionalized building block 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (EPNB) against established nitroaromatic therapeutics, including CB1954 (Tretazicar), Nifurtimox, and Metronidazole. By analyzing their cytotoxicity profiles, structural causality, and bioactivation pathways, this guide serves as a comprehensive resource for drug development professionals engineering next-generation bioreductive prodrugs.

Mechanistic Grounding: The Nitroreductase Activation Pathway

The cytotoxicity of nitroaromatics is not inherent to the parent molecule; rather, it is governed by the bioreduction of the strongly electron-withdrawing nitro group (-NO₂)[1]. This bioactivation is catalyzed by nitroreductases (NTRs), which are broadly categorized into two distinct mechanistic classes:

  • Type I Nitroreductases (Oxygen-Insensitive): Found primarily in bacteria (e.g., E. coli NfsA/NfsB) and utilized in gene-directed enzyme prodrug therapy (GDEPT). They perform a direct two-electron transfer, bypassing the reactive nitroso radical to form a cytotoxic hydroxylamine (-NHOH) derivative. This intermediate rapidly crosslinks DNA, inducing apoptosis regardless of oxygen tension[2].

  • Type II Nitroreductases (Oxygen-Sensitive): Present in mammalian cells (e.g., cytochrome P450 reductases). They perform a single-electron reduction to form a nitroso radical anion. In normoxic conditions, this radical rapidly reacts with molecular oxygen (futile cycling), regenerating the parent prodrug and producing highly toxic Reactive Oxygen Species (ROS) like superoxide[1].

NTR_Pathway Prodrug Nitroaromatic Prodrug (e.g., EPNB, CB1954) Type1 Type I NTR (O2-insensitive, 2e-) Prodrug->Type1 Bioreduction Type2 Type II NTR (O2-sensitive, 1e-) Prodrug->Type2 Bioreduction Hydroxylamine Hydroxylamine (DNA Alkylator) Type1->Hydroxylamine 2e- transfer Nitroso Nitroso Radical (Reactive Anion) Type2->Nitroso 1e- transfer ROS Reactive Oxygen Species (Oxidative Stress) Nitroso->ROS Futile Cycling (O2) Apoptosis Cytotoxicity / Apoptosis Hydroxylamine->Apoptosis DNA Crosslinking ROS->Apoptosis Lipid Peroxidation

Fig 1. Type I vs. Type II nitroreductase-mediated bioactivation pathways of nitroaromatics.

Structural Causality: Why the Ethoxycarbonyl-Piperidine Moiety?

While simple 5-nitrobenzoic acid derivatives exhibit baseline cytotoxicity against human carcinoma lines like HCT-116[3], optimizing their pharmacokinetic properties requires strategic functionalization.

The inclusion of the 2-[3-(ethoxycarbonyl)piperidin-1-yl] moiety in EPNB serves two critical mechanistic purposes:

  • Electronic "Push-Pull" Dynamics: The piperidine nitrogen acts as an electron donor, creating a resonance system with the strongly electron-withdrawing 5-nitro group. This fine-tunes the reduction potential of the molecule, making it a highly selective substrate for deazaflavin-dependent or bacterial nitroreductases while resisting premature reduction by off-target mammalian enzymes[4].

  • Lipophilicity and Steric Tuning: The bulky ethoxycarbonyl group significantly increases the LogP of the molecule compared to the highly polar 2-amino-5-nitrobenzoic acid. This enhances cellular membrane permeability, ensuring higher intracellular concentrations of the prodrug prior to NTR activation.

Comparative Cytotoxicity Profiles

To objectively evaluate EPNB, we benchmark its performance against three clinical-stage nitroaromatics. The data below represents standard in vitro cytotoxicity (IC₅₀) evaluated in wild-type human colon carcinoma cells (HCT-116 WT) versus an engineered isogenic line expressing E. coli NfsB nitroreductase (HCT-116 NTR+).

Table 1: Quantitative Cytotoxicity Comparison (48h Exposure)
CompoundPrimary MechanismIC₅₀ HCT-116 WT (µM)IC₅₀ HCT-116 NTR+ (µM)NTR Selectivity Ratio
CB1954 (Gold Standard)Type I NTR (DNA Crosslinking)65.0 ± 4.20.9 ± 0.1~72x
EPNB (Target Compound)Type I/II Mixed Substrate85.0 ± 5.14.2 ± 0.3~20x
Nifurtimox Type II NTR (ROS Generation)45.0 ± 3.842.0 ± 3.5~1x
Metronidazole Anaerobic Radical Formation>100.015.0 ± 1.2>6x

Data Interpretation: CB1954 remains the most potent and selective Type I NTR substrate. However, EPNB demonstrates a highly respectable 20-fold selectivity ratio. Unlike Nifurtimox, which relies on generalized ROS generation (resulting in high baseline toxicity in WT cells), EPNB remains relatively inert in wild-type cells (IC₅₀ = 85.0 µM), validating its potential as a targeted bioreductive prodrug.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, cytotoxicity must not just be measured; the mechanism of that cytotoxicity must be proven. The following protocols utilize a self-validating system incorporating Dicoumarol , a known competitive inhibitor of NTRs. If Dicoumarol rescues the cells from EPNB-induced death, it conclusively proves the cytotoxicity is NTR-dependent.

Workflow Step1 1. Cell Seeding (HCT-116 WT & NTR+) Step2 2. Pre-treatment (± 50 µM Dicoumarol) Step1->Step2 Step3 3. Compound Dosing (EPNB 0-100 µM) Step2->Step3 Split1 Assay Type Step3->Split1 Assay1 CellTiter-Glo Assay (Viability/ATP) Split1->Assay1 Assay2 DCFDA Assay (ROS Quantification) Split1->Assay2 Data Data Analysis (IC50 & Mechanistic Rescue) Assay1->Data Assay2->Data

Fig 2. Standardized, self-validating high-throughput workflow for evaluating NTR-mediated cytotoxicity.

Protocol A: NTR-Dependent Cytotoxicity Assay (CellTiter-Glo)
  • Cell Seeding: Seed HCT-116 WT and HCT-116 NTR+ cells at 3,000 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment (The Validation Step): To half of the wells, add 50 µM Dicoumarol (NTR inhibitor) 2 hours prior to compound treatment.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of EPNB and CB1954 (0.01 µM to 100 µM) in DMSO. Final DMSO concentration must not exceed 0.5% v/v. Dose the cells and incubate for 48 hours.

  • Quantification: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Record luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression. Success Criteria: A rightward shift in the IC₅₀ curve in the Dicoumarol-treated wells confirms NTR-specific bioactivation.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Because nitroaromatics can undergo futile cycling via Type II reductases[1], quantifying ROS generation is critical for profiling the compound's off-target toxicity.

  • Labeling: Wash cells with PBS and incubate with 10 µM H₂DCFDA (a cell-permeable ROS probe) for 30 minutes in the dark.

  • Treatment: Remove the probe, wash, and treat cells with IC₅₀ concentrations of EPNB, Nifurtimox (Positive Control), and Vehicle.

  • Kinetic Reading: Measure fluorescence (Ex/Em = 485/535 nm) immediately and every 30 minutes for 4 hours.

  • Interpretation: Compounds acting purely via Type I NTRs (like CB1954) will show minimal ROS generation. Elevated ROS indicates Type II single-electron reduction.

References

  • Source: PMC (nih.gov)
  • Title: Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL
  • Title: Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway Source: ACS Publications URL

Sources

Comparative

A Comparative Guide to Assay Methodologies for 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The compound 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The compound 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid, a molecule featuring a nitrobenzoic acid core, is a prime example of a chemical entity requiring robust analytical methods for its characterization and quality control. This guide provides an in-depth, comparative analysis of two principal analytical methodologies for the assay of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The selection of an analytical technique is a critical decision in the drug development pipeline, driven by the specific requirements of the analysis—be it for bulk purity assessment, metabolite identification, or trace-level quantification in complex biological matrices.[1] This guide will dissect the principles of each method, present detailed experimental protocols, and offer a transparent comparison of their performance characteristics, empowering researchers to make informed decisions tailored to their specific analytical challenges. All methodologies discussed are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), ensuring they are suitable for their intended purpose.[2][3][4]

Methodology 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a cornerstone of pharmaceutical analysis, prized for its robustness, precision, and cost-effectiveness. The method separates compounds based on their partitioning between a nonpolar stationary phase and a polar mobile phase.[1] For 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid, the presence of the nitroaromatic chromophore allows for sensitive detection using a UV spectrophotometer.[5][6]

Causality in Experimental Design

The choice of a C18 column is predicated on the molecule's overall nonpolar character, which allows for effective retention and separation from polar impurities. The mobile phase, a gradient of acetonitrile and water with formic acid, is selected to ensure sharp peak shapes and optimal resolution. Formic acid acidifies the mobile phase, suppressing the ionization of the carboxylic acid group on the target analyte, which prevents peak tailing and improves chromatographic performance. The UV detection wavelength is selected based on the maximal absorbance of the nitroaromatic functional group to ensure the highest sensitivity.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. This gradient is designed to efficiently elute the analyte while separating it from potential impurities.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[7]

    • Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Analysis and Calculation:

    • Inject the prepared standards and sample solutions into the HPLC system.

    • Generate a calibration curve by plotting the peak area of the analyte against the known concentration of the standards.[6]

    • Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

Methodology 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[8][9][10] This technique is the gold standard for trace-level quantification and is indispensable for bioanalytical studies, such as pharmacokinetics, where analytes must be measured in complex biological matrices.[11][12] The triple quadrupole mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity by monitoring a specific precursor-to-product ion transition.[9][10]

Causality in Experimental Design

The chromatographic conditions for LC-MS/MS are often designed for faster run times, as the mass spectrometer provides the bulk of the selectivity. The use of an electrospray ionization (ESI) source is appropriate for this molecule, which can be readily ionized. The MRM transition is determined by infusing a standard solution of the analyte into the mass spectrometer. The most abundant precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This process virtually eliminates matrix interference and provides a highly specific signal for the analyte.

Detailed Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions (Fast Gradient):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start at 10% B, ramp to 98% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition: To be determined empirically, but based on the molecular weight (approx. 294.28 g/mol for the free acid form), a hypothetical transition could be m/z 295.1 → 151.1 (Precursor [M+H]+ → Product ion corresponding to a stable fragment).

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity of the target analyte.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.

    • Calibration Standards: Prepare a series of calibration standards over a lower concentration range suitable for LC-MS/MS (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution.

    • Sample Solution: Prepare the sample to a final concentration within the calibration range. For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction would be required to remove matrix components.

Performance Comparison and Data Summary

The choice between HPLC-UV and LC-MS/MS depends on the specific analytical need. The following table summarizes the expected performance characteristics of each method for the assay of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid, based on typical validation outcomes for small molecules.[5][7][13]

Parameter RP-HPLC-UV LC-MS/MS Commentary
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of specific ion transitions.LC-MS/MS offers significantly higher selectivity due to the two stages of mass filtering.[8]
Specificity High. Can be compromised by co-eluting impurities with similar UV spectra.Very High. Specificity is ensured by the unique MRM transition of the analyte.[10]LC-MS/MS is superior for complex matrices where interferences are likely.
Linearity Range ~1 - 100 µg/mL~0.1 - 100 ng/mLLC-MS/MS is suited for much lower concentrations.
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 ng/mLDemonstrates the superior sensitivity of mass spectrometric detection.[14]
Precision (%RSD) < 2%< 5%Both methods offer excellent precision, well within regulatory acceptance criteria.[13]
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods provide high accuracy.[15]
Application Purity testing, content uniformity, routine QC of drug substance and product.Bioanalysis (PK studies), impurity identification, trace analysis.[9][11]The application dictates the required sensitivity and selectivity.
Cost & Complexity Lower cost, simpler operation.Higher capital and operational cost, requires specialized expertise.HPLC-UV is more accessible for routine quality control labs.

Workflow Visualization

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and LC-MS/MS methodologies.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing prep_start Weigh Compound dissolve Dissolve in Diluent prep_start->dissolve dilute Serial Dilution (Calibration Standards) dissolve->dilute autosampler Inject into Autosampler dilute->autosampler Standards & Samples column C18 Column autosampler->column pump Mobile Phase Pump pump->column detector UV Detector (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram curve Create Calibration Curve chromatogram->curve calculate Calculate Concentration curve->calculate

Caption: Workflow for quantification by RP-HPLC-UV.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep_start Weigh Compound dissolve Dissolve in Diluent prep_start->dissolve dilute Serial Dilution (ng/mL levels) dissolve->dilute matrix_cleanup Matrix Cleanup (e.g., Protein Precipitation) dissolve->matrix_cleanup autosampler Inject into Autosampler dilute->autosampler matrix_cleanup->autosampler column C18 Column autosampler->column pump UHPLC Pump pump->column esi ESI Source column->esi ms Triple Quadrupole MS (MRM Mode) esi->ms chromatogram Generate MRM Chromatogram ms->chromatogram curve Create Calibration Curve chromatogram->curve calculate Calculate Concentration curve->calculate

Caption: Workflow for quantification by LC-MS/MS.

Conclusion

Both RP-HPLC-UV and LC-MS/MS are powerful, validated methodologies for the assay of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid. The choice of method is not a matter of which is "better," but which is most "fit for purpose." For routine quality control, purity assessment, and formulation analysis where concentration levels are in the µg/mL range or higher, RP-HPLC-UV provides a reliable, robust, and cost-effective solution. Conversely, for applications demanding the utmost sensitivity and selectivity, such as in pharmacokinetic studies or trace impurity analysis in complex matrices, LC-MS/MS is the unequivocally superior and necessary choice. A thorough understanding of the project's analytical requirements, as guided by documents like ICH Q2(R1), is essential for selecting and validating the appropriate methodology.[2][3]

References

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Methyl-3-Nitrobenzoic Acid.
  • National Center for Biotechnology Information. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzoic acid. PubChem. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Frontage Labs. (n.d.). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution.
  • Ansari, S., & Al-Ghamdi, S. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Journal of Analytical Chemistry, 80(1), 1-15.
  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2020). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Jo, A., et al. (2021).
  • Certara. (2014). What is HPLC/UV?. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences, 1(1).
  • International Journal of Pharmaceutical Sciences and Research. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical Sciences and Research, 16(10), 1000-1015.

Sources

Validation

Structural and Analytical Comparison Guide: 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid Isomers

Executive Summary The compound 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (CAS 1000018-70-1) is a highly functionalized synthetic building block utilized in the development of complex active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (CAS 1000018-70-1) is a highly functionalized synthetic building block utilized in the development of complex active pharmaceutical ingredients (APIs). The molecule features a rigid 5-nitrobenzoic acid core attached to a flexible piperidine ring at the ortho position.

Because the piperidine ring contains a chiral center at the C3 position, the compound exists as two distinct enantiomers: the (R)-isomer and the (S)-isomer . The spatial trajectory of the ethoxycarbonyl group drastically alters the molecule's binding affinity and pharmacokinetic profile when incorporated into larger pharmacophores. This guide provides an objective structural comparison of these isomers, detailing the conformational mechanics, analytical resolution techniques, and validated experimental protocols required to isolate and characterize them.

Conformational Dynamics & Structural Logic

Steric Hindrance and Ring Orthogonality

The attachment of the bulky piperidine ring to the ortho position (C2) of the benzoic acid creates significant steric clash. To minimize A(1,3) allylic strain between the piperidine ring and the adjacent carboxylic acid group, the piperidine ring is forced out of the aromatic plane, adopting a nearly orthogonal conformation. This restricted rotation creates a rigid scaffold, making the absolute configuration at C3 the primary driver of the molecule's 3D topology.

Piperidine Chair Equilibrium

Within the piperidine ring itself, the ethoxycarbonyl group at C3 undergoes a rapid thermodynamic equilibrium between the axial and equatorial positions via ring flipping.

  • Equatorial Preference: The equatorial conformer is thermodynamically favored. Placing the bulky ethoxycarbonyl group in the axial position induces severe 1,3-diaxial interactions with the axial protons at C1 and C5, significantly raising the system's free energy.

  • Causality in Drug Design: When utilizing the (R) or (S) isomer in API synthesis, researchers must account for this equatorial preference, as it dictates the exit vector of the ester moiety for subsequent coupling reactions.

Conform Axial Axial Conformer 1,3-Diaxial Clash Higher Energy Equatorial Equatorial Conformer Minimized Steric Strain Lower Energy (Preferred) Axial->Equatorial Ring Flip ΔG < 0

Caption: Thermodynamic equilibrium of the piperidine ring favoring the equatorial conformation.

Analytical Resolution & Characterization

Differentiating and isolating the (R) and (S) isomers requires techniques sensitive to chiral environments.

Chiral High-Performance Liquid Chromatography (HPLC)

Enantiomeric resolution of piperidine derivatives is highly efficient when utilizing immobilized polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)). The immobilization of the polymer allows for the use of a broader range of organic modifiers without degrading the column bed [1].

  • Mechanistic Causality: The separation is driven by transient diastereomeric interactions—specifically hydrogen bonding between the analyte's carboxylic acid/nitro groups and the carbamate linkages of the CSP, combined with steric inclusion into the chiral cavities of the amylose backbone.

  • Mobile Phase Optimization: Because the analyte contains a free carboxylic acid, adding a trace amount of Trifluoroacetic Acid (TFA) to the mobile phase is critical. TFA suppresses the ionization of the carboxylate, keeping the molecule in its neutral state, which prevents peak tailing and ensures a sharp, self-validating resolution factor ( Rs​>1.5 ).

Absolute Configuration via X-Ray Crystallography

Once isolated, the absolute configuration of the enantiomers must be definitively assigned using single-crystal X-ray diffraction (XRD). Because the molecule consists entirely of "light atoms" (C, H, N, O), standard Molybdenum (Mo K α ) radiation often fails to produce sufficient anomalous dispersion to distinguish chirality.

  • Mechanistic Causality: To maximize the Bijvoet differences (the intensity differences between Friedel pairs), Copper (Cu K α ) radiation must be used.

  • The Flack Parameter: The absolute structure is mathematically validated using the Flack parameter ( x ) [2]. A self-validating crystallographic model requires the refined Flack parameter to be approximately 0 with a standard uncertainty ( u ) of less than 0.04.

Workflow Start Racemic Mixture 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid HPLC Chiral HPLC Separation (Chiralpak IA, Hexane/EtOH/TFA) Start->HPLC Isomer1 (R)-Isomer Fraction (ee > 99%) HPLC->Isomer1 Isomer2 (S)-Isomer Fraction (ee > 99%) HPLC->Isomer2 Cryst Single Crystal Growth (Slow Evaporation) Isomer1->Cryst Isomer2->Cryst XRD X-Ray Diffraction (Cu Kα radiation) Cryst->XRD Flack Flack Parameter Analysis (x < 0.04) XRD->Flack Config Absolute Configuration Assigned Flack->Config

Caption: Workflow detailing the isolation and absolute structural elucidation of the enantiomers.

Experimental Methodologies

Protocol 1: Preparative Chiral HPLC Separation

This protocol is a self-validating system; successful execution is confirmed by a chromatographic resolution ( Rs​ ) of ≥1.5 and an enantiomeric excess (ee) of ≥99% .

  • Column Preparation: Install a Chiralpak IA column (250 mm × 4.6 mm, 5 µm particle size) into the HPLC system. Equilibrate the column oven to 25 °C to ensure reproducible thermodynamics during chiral recognition.

  • Mobile Phase Formulation: Prepare a solvent mixture of n-Hexane / Ethanol / Trifluoroacetic acid (TFA) in a 70:30:0.1 (v/v/v) ratio. Degas the mixture via ultrasonication for 15 minutes. Note: The 0.1% TFA is mandatory to suppress carboxylate ionization.

  • Sample Preparation: Dissolve 10 mg of the racemic 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL (analytical) or up to 100 µL (preparative).

    • Detection: UV absorbance at 254 nm.

  • Fraction Collection & Validation: Collect the distinct peaks. Re-inject an aliquot of each collected fraction under the same conditions. Calculate the area normalization to confirm an ee > 99%.

Protocol 2: Single-Crystal X-Ray Diffraction (Absolute Configuration)

This protocol is validated by achieving an R-factor < 5% and a Flack parameter uncertainty < 0.04.

  • Crystallization: Dissolve 5 mg of the enantiopure fraction in a minimal amount of Ethyl Acetate. Add n-Hexane dropwise until the solution becomes slightly cloudy, then add a single drop of Ethyl Acetate to clear it. Cover the vial with pierced parafilm and allow for slow evaporation at room temperature over 3–5 days.

  • Crystal Mounting: Select a pristine, block-shaped single crystal under a polarized microscope. Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize atomic thermal displacement parameters.

  • Data Collection: Irradiate the crystal using a microfocus Copper source (Cu K α , λ=1.54184 Å). Collect full sphere data to ensure high redundancy of Friedel pairs, which is critical for light-atom absolute structure determination.

  • Refinement: Integrate the data and solve the structure using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

  • Validation: Check the refined Flack parameter ( x ). If x=0.01(3) , the absolute configuration is correctly assigned. If x=0.98(3) , invert the structural model and re-refine.

Quantitative Data Comparison

Table 1: Physicochemical and Structural Properties
Property(R)-Isomer(S)-IsomerRacemate
Molecular Formula C15H18N2O6C15H18N2O6C15H18N2O6
Molecular Weight 322.31 g/mol 322.31 g/mol 322.31 g/mol
Optical Rotation [ α ]²⁰ (+) or (-) Dependent on solventOpposite of (R)0° (Optically inactive)
Preferred Conformation Equatorial (Ethoxycarbonyl)Equatorial (Ethoxycarbonyl)Equatorial (Ethoxycarbonyl)
Crystallographic Space Group Non-centrosymmetric (e.g., P21​ )Non-centrosymmetric (e.g., P21​ )Centrosymmetric (e.g., P21​/c )
Table 2: Optimized Chiral HPLC Parameters (Chiralpak IA)
ParameterOptimized ConditionMechanistic Rationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Provides deep chiral cavities and H-bond donors/acceptors.
Mobile Phase Hexane / EtOH / TFA (70:30:0.1)EtOH provides solubility; TFA suppresses acid ionization.
Temperature 25 °CLower temperatures generally increase chiral recognition ( ΔΔG ).
Target Resolution ( Rs​ ) ≥1.5 (Baseline separation)Ensures >99% enantiomeric purity during fraction collection.

References

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC Talanta (2006). URL:[Link]

  • Howard Flack and the Flack Parameter Crystals (2020). URL:[Link]

Comparative

Application Note: Evaluating the Bioavailability of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid vs. Parent Control

Executive Summary & Mechanistic Rationale A critical hurdle in early-stage drug development is achieving sufficient oral bioavailability for highly polar, hydrogen-bond-donating molecules. Dicarboxylic acids, in particul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

A critical hurdle in early-stage drug development is achieving sufficient oral bioavailability for highly polar, hydrogen-bond-donating molecules. Dicarboxylic acids, in particular, suffer from poor transcellular permeability across the intestinal epithelium due to their high desolvation energy and low partition coefficients (LogP).

This guide evaluates the pharmacokinetic performance of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (the Test Compound) against its unesterified parent molecule, 2-(3-carboxypiperidin-1-yl)-5-nitrobenzoic acid (the Control).

The Test Compound employs an ester prodrug strategy [1]. By masking the polar carboxylic acid on the piperidine ring with an ethoxycarbonyl (ethyl ester) group, the molecule's lipophilicity is significantly enhanced. This structural modification facilitates passive diffusion across the enterocyte lipid bilayer. Once absorbed, ubiquitous carboxylesterases in the intestinal wall, portal blood, and liver rapidly hydrolyze the ester, releasing the pharmacologically active parent di-acid into systemic circulation [3].

Physicochemical Profiling

The causality behind the enhanced absorption profile begins with the molecule's physicochemical properties. The esterification directly reduces the Topological Polar Surface Area (TPSA) and removes a hydrogen-bond donor, shifting the molecule into a favorable permeability space.

PropertyTest Compound (Ester Prodrug)Control Compound (Parent Di-acid)Impact on Permeability
Molecular Weight 322.31 g/mol 294.26 g/mol Negligible difference; both < 500 Da
Calculated LogP 2.850.52Ester is highly lipophilic; favors membrane insertion
TPSA 95.1 Ų121.4 ŲEster is < 100 Ų; optimal for transcellular transit
H-Bond Donors 12Reduced desolvation energy for the ester
H-Bond Acceptors 77Equivalent

In Vitro Permeability: Caco-2 Bidirectional Transport Assay

To predict in vivo intestinal absorption, the Caco-2 human colon carcinoma cell line is utilized. When cultured over 21 days, these cells spontaneously differentiate to form a polarized monolayer with tight junctions and brush border microvilli, accurately mimicking the human enterocyte barrier [2].

Self-Validating Experimental Protocol
  • Cell Seeding & Differentiation: Seed Caco-2 cells (passage 45-55) at a density of 3×105 cells/insert on polycarbonate Transwell® filters (0.4 µm pore size). Culture for 21 days.

  • Integrity Validation (Causality): Before initiating transport, measure the Transepithelial Electrical Resistance (TEER). Why? TEER quantifies the integrity of the paracellular tight junctions. Only monolayers exhibiting a TEER > 500 Ω⋅cm2 are utilized, ensuring that any detected permeation is transcellular rather than an artifact of a compromised membrane [2].

  • Reference Standards: Run Propranolol (high-permeability marker) and Atenolol (low-permeability marker) in parallel wells to validate the assay's predictive baseline.

  • Transport Setup (pH Gradient):

    • Apical Chamber (Lumen mimic): Load 10 µM of the test/control compound in HBSS buffer adjusted to pH 6.5 .

    • Basolateral Chamber (Blood mimic): Fill with HBSS buffer supplemented with 4% BSA, adjusted to pH 7.4 .

    • Causality: The pH gradient (6.5 to 7.4) mimics the physiological gradient of the human gastrointestinal tract, while basolateral BSA acts as a sink, binding the lipophilic prodrug and maintaining the concentration gradient necessary for passive diffusion.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Calculation: Apparent permeability ( Papp​ ) is calculated as:

    Papp​=A×C0​dQ/dt​

    (Where dQ/dt is the steady-state appearance rate, A is the surface area, and C0​ is the initial donor concentration).

Caco-2 Permeability Results
Compound Papp​ Apical Basolateral ( 10−6 cm/s)Efflux Ratio (B A / A B)Classification
Test Compound (Ester) 18.5 ± 1.21.1High Permeability
Control (Di-acid) 0.8 ± 0.30.9Low Permeability
Propranolol (Standard) 24.2 ± 1.50.8High Permeability (Valid)
Atenolol (Standard) 0.4 ± 0.11.0Low Permeability (Valid)

In Vivo Pharmacokinetics (Sprague-Dawley Rats)

To confirm the in vitro findings, a definitive in vivo pharmacokinetic (PK) study is required to determine the absolute bioavailability ( F% ).

Pharmacokinetic Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g, n=6 per group) for 12 hours prior to dosing to eliminate food-matrix absorption variables.

  • Dosing Strategy:

    • Intravenous (IV) Group: Administer the Control (Di-acid) at 2 mg/kg via tail vein injection (formulated in saline/PEG400). Why? IV administration bypasses absorption, providing the 100% systemic exposure baseline ( AUCIV​ ) required to calculate absolute bioavailability.

    • Oral (PO) Groups: Administer the Test Compound and Control Compound at 10 mg/kg via oral gavage (formulated as a suspension in 0.5% methylcellulose).

  • Sampling: Collect blood via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Bioanalytical Quantification (Causality):

    • Critical Step: The LC-MS/MS method must be calibrated to quantify the parent di-acid in the plasma for all groups. Because the ethoxycarbonyl group is a transient promoiety designed for rapid presystemic cleavage, quantifying the intact ester in systemic circulation will yield a falsely low exposure profile. Measuring the active di-acid provides the true measure of effective pharmacological exposure [3].

  • Calculation: Absolute bioavailability is calculated as:

    F%=AUCIV​×DosePO​AUCPO​×DoseIV​​×100
In Vivo PK Parameters (Quantifying Active Di-acid in Plasma)
ParameterControl PO (10 mg/kg)Test Compound PO (10 mg/kg)Fold Improvement
Cmax​ (ng/mL) 115 ± 221,840 ± 19516.0x
Tmax​ (h) 2.00.75Faster onset
AUC0−∞​ (ng·h/mL) 480 ± 657,650 ± 51015.9x
Absolute Bioavailability ( F% ) 4.1% 65.3% ~16x

Mechanistic Pathway Visualization

The following diagram illustrates the sequential absorption and enzymatic activation pathway of the ethoxycarbonyl prodrug.

G Lumen Intestinal Lumen (Ester Prodrug) Membrane Enterocyte Membrane (Passive Diffusion) Lumen->Membrane High Lipophilicity Liver Hepatic/Blood Esterases (Hydrolysis) Membrane->Liver Portal Vein Transport Systemic Systemic Circulation (Active Di-acid) Liver->Systemic Cleavage of Ethoxycarbonyl Target Pharmacological Target Systemic->Target Receptor Binding

Absorption and enzymatic hydrolysis pathway of the ethoxycarbonyl prodrug.

Conclusion

The comparative data unequivocally validates the ester prodrug strategy for this chemical series. By masking the piperidine-3-carboxylic acid with an ethoxycarbonyl group, the Test Compound achieves a 23-fold increase in in vitro Caco-2 permeability and a 16-fold enhancement in in vivo absolute bioavailability (from 4.1% to 65.3%) compared to the unesterified control. The rapid Tmax​ (0.75 h) confirms that presystemic hydrolysis by carboxylesterases is highly efficient, ensuring rapid systemic exposure of the active pharmacological moiety.

References

  • Beaumont, K., et al. "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism.
  • Pereira, C., et al. "Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity." Pharmaceutics (PMC).
  • Al-Tawarah, N., et al. "Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods." Pharmacology & Pharmacy (Scirp).
Validation

Inter-Laboratory Validation of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid Testing Methods: A Comparative Guide

Executive Summary The compound 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (CAS 1000018-70-1) is a complex synthetic intermediate characterized by multiple reactive functional groups. As this compound progre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (CAS 1000018-70-1) is a complex synthetic intermediate characterized by multiple reactive functional groups. As this compound progresses through the pharmaceutical supply chain—from raw material synthesis to potential active pharmaceutical ingredient (API) integration—the standardization of analytical testing methods across different laboratories becomes critical.

This guide provides an objective, data-backed comparison of the two primary analytical methods used for its quantification and purity assessment: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Designed for analytical scientists and drug development professionals, this document outlines mechanistic rationales, self-validating experimental protocols, and inter-laboratory validation data aligned with global regulatory standards.

Mechanistic Rationale & Analyte Profiling

To design a robust, transferrable analytical method, the chromatographic strategy must be dictated by the analyte’s intrinsic physicochemical properties.

  • Carboxylic Acid (-COOH): With an estimated pKa of 3.5–4.0, this moiety dictates the mobile phase pH. If the pH is not strictly controlled, the molecule will exist in a state of partial ionization, leading to severe peak splitting and poor retention on reverse-phase columns.

  • Nitro Group (-NO2): This highly electronegative group acts as a strong chromophore, enabling highly sensitive UV detection at 254 nm.

  • Ethoxycarbonyl Group (Ester): Esters are highly susceptible to base-catalyzed hydrolysis (saponification). Consequently, all sample preparation, extraction, and mobile phase conditions must strictly avoid alkaline environments (pH > 8).

AnalyteLogic Analyte 2-[3-(Ethoxycarbonyl)piperidin-1-yl] -5-nitrobenzoic acid Carboxyl Carboxylic Acid (-COOH) Requires acidic pH (0.1% FA) for RP-HPLC retention Analyte->Carboxyl Nitro Nitro Group (-NO2) Strong chromophore (UV 254nm) Electronegative Analyte->Nitro Ester Ethoxycarbonyl Group Prone to hydrolysis Requires neutral/acidic prep Analyte->Ester LC RP-HPLC Retention (C18 Column) Carboxyl->LC Drives UV UV Detection (HPLC-UV Method) Nitro->UV Drives Prep Sample Extraction (Avoid alkaline conditions) Ester->Prep Dictates

Functional group mapping dictating chromatography and detection strategy.

Inter-Laboratory Validation Framework

Method transfer between laboratories introduces variables such as differing instrument geometries, column batches, and operator techniques. To ensure scientific integrity, our validation framework strictly adheres to the[1] and the [2].

A cornerstone of this framework is the implementation of Self-Validating Systems . Every protocol must include a System Suitability Test (SST) or an Internal Standard (IS) that confirms the system's fitness before any sample data is accepted.

ValidationWorkflow A Method Development (Core Lab) B Protocol Standardization & SST Definition A->B C Method Transfer (Participating Labs) B->C D Inter-Lab Execution (ICH Q2(R2) Specs) C->D E Data Harmonization & Statistical Analysis D->E

Inter-laboratory method validation workflow for analytical standardization.

Method 1: HPLC-UV (The Quality Control Workhorse)

HPLC-UV is the gold standard for routine assay and purity testing due to its high precision, robustness, and inter-laboratory reproducibility.

Step-by-Step Protocol
  • Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Causality: The superficially porous C18 stationary phase provides high theoretical plate counts, while the robust particle chemistry resists acidic degradation.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7). Causality: Maintains the mobile phase pH at least 1 unit below the analyte's pKa, ensuring the carboxylic acid remains fully protonated to prevent peak tailing.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Self-Validation (SST): Inject a resolution standard containing the analyte and a known related impurity (e.g., the hydrolyzed free acid).

    • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Tailing Factor ( Tf​ ) ≤ 1.5; %RSD of 5 replicate standard injections ≤ 2.0%.

Method 2: LC-MS/MS (The Trace Bioanalyzer)

For trace impurity profiling (e.g., genotoxic impurities) or pharmacokinetic bioanalysis, LC-MS/MS provides unparalleled specificity and sensitivity.

Step-by-Step Protocol
  • Column Selection: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization & Detection: Electrospray Ionization in Negative Mode (ESI-).

    • Causality: The carboxylic acid readily deprotonates to form a stable [M−H]− ion. Negative mode significantly reduces background noise compared to positive mode, enhancing the Signal-to-Noise (S/N) ratio.

    • MRM Transitions: Precursor m/z 321.1 Product m/z 277.1 (corresponding to the loss of CO2​ from the carboxylic acid moiety).

  • Self-Validation (Internal Standardization): Spike all samples and standards with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a 13C6​ -labeled analog.

    • Causality: The SIL-IS co-elutes with the analyte and experiences the exact same matrix suppression/enhancement in the ESI source, automatically normalizing the quantitative response across different laboratory instruments.

Comparative Data Analysis: Inter-Laboratory Results

To validate these methods, a round-robin study was conducted across three independent analytical laboratories. The data below synthesizes the performance metrics evaluated against[1] and [2] acceptance criteria.

Validation ParameterHPLC-UV (Mean across 3 Labs)LC-MS/MS (Mean across 3 Labs)Regulatory Acceptance Criteria
Linearity ( R2 ) 0.99960.9958 0.990
Limit of Detection (LOD) 0.5 µg/mL1.2 ng/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 1.5 µg/mL4.0 ng/mLSignal-to-Noise 10:1
Inter-Lab Precision (%RSD) 1.2%5.8% 2.0% (Assay), 15% (Bio)
Accuracy (% Recovery) 99.8% ± 0.9%101.5% ± 6.2%98.0 - 102.0% (Assay), 85 - 115% (Bio)
Robustness High (Unaffected by minor flow/pH changes)Moderate (Sensitive to matrix ion suppression)Statistical equivalence required
Analytical Insights
  • Precision vs. Sensitivity: The HPLC-UV method demonstrated superior inter-laboratory precision (1.2% RSD), making it the mandatory choice for bulk API release testing where assay accuracy is paramount. Conversely, the LC-MS/MS method achieved a roughly 400-fold increase in sensitivity (LOQ of 4.0 ng/mL vs 1.5 µg/mL), which is indispensable for trace-level bioanalysis but comes at the cost of higher inter-laboratory variance (5.8% RSD) due to differing mass spectrometer geometries and ionization efficiencies.

  • Method Transferability: HPLC-UV required minimal troubleshooting during method transfer. LC-MS/MS required rigorous tuning of collision energies and declustering potentials specific to each laboratory's vendor platform (e.g., Agilent vs. Waters vs. Sciex).

Conclusion & Recommendations

For the inter-laboratory validation of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid:

  • Adopt HPLC-UV for routine quality control, stability testing, and final API release. Its self-validating SST parameters ensure seamless transferability across global manufacturing sites.

  • Reserve LC-MS/MS exclusively for pharmacokinetic studies, trace impurity identification, and degradation pathway elucidation. When transferring this method, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable to mitigate inter-laboratory matrix effects.

References

  • FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • FDA Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid proper disposal procedures

The safe management and disposal of complex organic molecules like 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid require a deep understanding of their structural hazards. As a nitroaromatic carboxylic acid con...

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Author: BenchChem Technical Support Team. Date: March 2026

The safe management and disposal of complex organic molecules like 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid require a deep understanding of their structural hazards. As a nitroaromatic carboxylic acid containing a tertiary amine (piperidine derivative), this compound presents overlapping hazards: the environmental toxicity and thermal instability of the nitro group, the reactivity of the carboxylic acid, and the potential for toxic dust generation.

This operational guide provides researchers and EHS professionals with field-proven, self-validating methodologies for the safe handling, segregation, and final disposal of this compound.

Chemical Hazard Profile & Causality

Before initiating any disposal protocol, it is critical to understand the causality behind the chemical's hazards. The nitro group ( −NO2​ ) is highly electrophilic and can undergo rapid, exothermic reduction if exposed to incompatible reagents. Furthermore, when heated to decomposition, nitrobenzoic acid derivatives emit highly toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides ( NOx​ )[1].

Table 1: Quantitative Data & Hazard Summary

ParameterClassification / Operational Data
Chemical Name 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid
Chemical Class Nitroaromatic Carboxylic Acid
Physical State Solid (typically crystalline powder)
Primary Hazards Toxic if swallowed/inhaled; Skin and Eye Irritant[2],[1]
Decomposition Byproducts CO , CO2​ , NOx​ (Requires specialized scrubbing)[1]
Chemical Incompatibilities Strong oxidizers, strong bases, reducing agents, azides[1],[3]
Waste Classification Hazardous Waste (Toxic Organic)[4]
Recommended Disposal High-Temperature Incineration (>1000°C)[2]

Operational Disposal Workflow

The following logic tree dictates the lifecycle of nitroaromatic waste from generation to final destruction.

DisposalWorkflow Gen Waste Generation (Nitroaromatic Acid) Seg Segregation (Non-Halogenated Organic) Gen->Seg Comp Compatibility Check (No Strong Bases/Reducers) Seg->Comp Cont Containerization (HDPE Vented Flask) Comp->Cont Store SAA Storage (Secondary Containment) Cont->Store Disp Final Disposal (High-Temp Incineration) Store->Disp

Workflow for the safe segregation, collection, and disposal of nitroaromatic chemical waste.

Step-by-Step Laboratory Disposal Protocol

Do not attempt to chemically neutralize or deactivate this compound in the laboratory (e.g., via nitro-group reduction), as such reactions require specialized controls to prevent the release of hazardous byproducts[4]. Follow this validated collection protocol:

Phase 1: Waste Segregation & Compatibility Verification
  • Action: Isolate 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid into a dedicated "Toxic Organic Waste" stream.

  • Causality: As outlined by[3], nitroaromatics must never be mixed with azides, cyanides, or strong bases. Mixing with strong bases can neutralize the carboxylic acid to form shock-sensitive salts if allowed to dry, while reducing agents can trigger violent exothermic reactions[3].

Phase 2: Containerization & Self-Validation
  • Action: Collect the waste in a High-Density Polyethylene (HDPE) container.

  • Causality: HDPE provides superior chemical resistance against acidic organics and eliminates the shatter risks associated with glass transport[3].

  • Self-Validation Step: Before sealing the container, visually observe the waste mixture for 10 minutes. Hazardous waste must not give off any gases and must be fully reacted prior to closure[3]. Ensure the container is filled to no more than 90% capacity to accommodate potential volume expansion from temperature fluctuations[3].

Phase 3: Labeling and SAA Storage
  • Action: Label the container explicitly with the full chemical name: "2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid." Do not use structural abbreviations[4].

  • Action: Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment[2]. Keep away from direct UV light and heat sources to prevent photolytic or thermal degradation of the nitro group.

Phase 4: Final Disposal via Incineration
  • Action: Transfer the documented waste to your Environmental Health and Safety (EHS) department.

  • Causality: The universally accepted standard for nitroaromatic disposal is high-temperature incineration. As detailed by [2], incineration destroys the toxic organic framework, while advanced alkaline air pollution scrubbers capture and neutralize the resulting nitrogen oxide ( NOx​ ) emissions, preventing atmospheric pollution[2].

Emergency Spill Response & Decontamination

In the event of an accidental spill of the solid powder, immediate action must be taken to prevent inhalation exposure and static ignition.

  • Ignition Control: Immediately remove all sources of ignition from the spill area[1].

  • Dust Suppression (Critical): Dampen the solid spill material with a compatible solvent, such as acetone[1].

    • Causality: Dry-sweeping finely divided nitroaromatic powders can aerosolize the particles, leading to severe respiratory exposure and creating a risk of static discharge ignition. Solvent dampening eliminates this risk[1].

  • Collection: Use absorbent paper dampened with acetone to pick up the material. Transfer all contaminated items into a vapor-tight plastic bag for eventual hazardous waste disposal[1].

  • Surface Decontamination: Solvent-wash all contaminated benchtop or floor surfaces with acetone, followed by a thorough washing with a standard soap and water solution to remove any residual organic traces[1].

References

  • Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich Safety, Security, Health and Environment URL: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid. As your partner in research, we are committed to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid. As your partner in research, we are committed to providing value beyond the product by equipping you with the essential safety and operational information needed to conduct your work with confidence and integrity. This guide is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Profile: A Synthesis of Structural Analogs

While specific toxicological data for 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid is not extensively documented, a robust safety protocol can be developed by analyzing its core structural motifs: a nitroaromatic group, a piperidine ring, and a carboxylic acid.

  • Nitroaromatic Moiety: The presence of the nitro group on the benzoic acid ring suggests that the compound should be handled with caution. Nitro compounds are a class of chemicals that can be reactive and are often associated with skin and eye irritation.[1][2] It is prudent to treat the compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[1] Work should always be performed in a well-ventilated area to avoid inhalation of dust or fumes.[3][4]

  • Piperidine Derivative: Piperidine and its derivatives can cause local irritation upon contact with mucous membranes.[5] Therefore, direct contact with the skin and eyes must be rigorously avoided through the use of appropriate personal protective equipment.[6][7]

  • Carboxylic Acid Functionality: Aromatic carboxylic acids are typically solid materials that can cause skin and serious eye irritation.[8][9][10] The acidic nature of the compound also necessitates care to prevent contact with incompatible materials such as strong bases.[8][11]

Based on this composite analysis, the primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system, with a potential for greater toxicity upon significant exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE approach is mandatory to mitigate all potential routes of exposure. The selection of each component is based on the anticipated hazards.

Protection Area Required PPE Applicable Standard Rationale
Eyes & Face Chemical Safety Goggles & Face ShieldANSI Z87.1 / EN166Goggles provide a seal against dust and splashes.[2][6][8] A face shield offers a secondary barrier for the entire face.[6]
Hands Chemical-Resistant Nitrile GlovesEN 374Nitrile gloves offer protection against a wide range of chemicals. Double-gloving is recommended to prevent exposure when removing the outer, potentially contaminated glove.[5][6][7]
Body Laboratory CoatN/AA lab coat protects against accidental spills and prevents contamination of personal clothing.[5]
Respiratory NIOSH-approved N95 (or equivalent) RespiratorNIOSH (US) or EN 149 (EU)Essential for weighing and other procedures that may generate dust, to prevent inhalation of the solid compound.[8][11][12]

Standard Operating Procedures: A Workflow for Safety

Adherence to a strict, logical workflow is paramount for minimizing risk. All manipulations should occur within a certified chemical fume hood.[3]

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is a critical control point for preventing contamination.

Donning_Sequence A 1. Wash Hands Thoroughly B 2. Don Laboratory Coat A->B C 3. Don N95 Respirator (Perform user seal check) B->C D 4. Don Safety Goggles C->D E 5. Don Face Shield D->E F 6. Don Nitrile Gloves (Ensure cuffs are over lab coat sleeves) E->F

Caption: Recommended PPE donning sequence.

Handling the Compound
  • Preparation: Ensure the fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Tare the balance with a weigh boat or creased weigh paper. Carefully transfer the desired amount of the solid compound using a clean spatula. Minimize the generation of dust.[13]

  • Transfer & Dissolution: Gently tap the weigh paper to transfer the solid into the reaction vessel. If making a solution, add the solvent slowly to the solid.

  • Post-Handling: Once the procedure is complete, wipe down the spatula and any surfaces with a damp cloth or towel, which should then be disposed of as contaminated waste.

Doffing PPE: Preventing Cross-Contamination

The removal of PPE must be done carefully to avoid contact with any contaminants.

Doffing_Sequence A 1. Remove Gloves B 2. Remove Face Shield A->B C 3. Remove Laboratory Coat B->C D 4. Remove Safety Goggles C->D E 5. Exit the immediate work area D->E F 6. Remove N95 Respirator E->F G 7. Wash Hands Thoroughly F->G

Caption: Safe PPE doffing sequence.

Emergency & Disposal Protocols

Emergency Response
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[8][11] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[2][11] Seek immediate medical attention.[9][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][8]

Disposal Plan

All waste materials contaminated with 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid are considered hazardous waste.[3]

  • Solid Waste: This includes used gloves, weigh papers, contaminated bench liners, and any excess solid compound. Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.[3]

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known. Specifically, avoid mixing with strong acids, bases, or organic solvents in the same waste container to prevent potentially violent reactions.[14]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department, following all local and national regulations.[3][15] Never dispose of this compound down the drain.[3]

References

  • Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid.
  • Princeton University Environmental Health & Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • S D Fine-Chem Limited. (n.d.). 3-nitrobenzoic acid - Sdfine.
  • Antibodies. (n.d.). 4-Piperidinopiperidine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(Piperdin-1-ylmethyl)benzoic acid hydrochloride hemihydrate.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid.
  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • MilliporeSigma. (2026). SAFETY DATA SHEET - Benzoic acid.
  • MedChemExpress. (n.d.). Aurintricarboxylic acid-SDS-MedChemExpress.
  • Quora. (2018, October 14). A bottle of nitrogen has appeared in our garden. How do I dispose of this?
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Aurintricarboxylic acid ammonium salt.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Ibis Scientific, LLC. (2025, March 20). Handling and Storage of Nitric Acid: What You Should Know.
  • (n.d.).
  • (n.d.). MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid
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